molecular formula C10H12O4 B083333 Lactisole CAS No. 13794-15-5

Lactisole

カタログ番号: B083333
CAS番号: 13794-15-5
分子量: 196.20 g/mol
InChIキー: MIEKOFWWHVOKQX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(S)-2-(4-Methoxyphenoxy)propanoic acid is a carboxylic acid and an aromatic ether.
LACTISOLE is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.
a sweetness inhibitor;  structure given in first source
structure in first source

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2-(4-methoxyphenoxy)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-7(10(11)12)14-9-5-3-8(13-2)4-6-9/h3-7H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIEKOFWWHVOKQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00864442
Record name 2-(4-Methoxyphenoxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00864442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name (S)-2-(4-Methoxyphenoxy)propanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040256
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

13794-15-5, 4276-74-8
Record name 2-(4-Methoxyphenoxy)propionic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13794-15-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Methoxyphenoxy)propanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013794155
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 13794-15-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=352144
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(4-Methoxyphenoxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00864442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-METHOXYPHENOXY)PROPANOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K573UZ6O8U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name (S)-2-(4-Methoxyphenoxy)propanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040256
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

65 - 66 °C
Record name (S)-2-(4-Methoxyphenoxy)propanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040256
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Enantioselective Inhibition of the Human Sweet Taste Receptor by Lactisole Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the differential activity of (S)-Lactisole and (R)-Lactisole as negative allosteric modulators (NAMs) of the human sweet taste receptor, T1R2/T1R3. The document synthesizes key findings from cellular assays and computational modeling to elucidate the structural basis for the observed enantioselectivity.

Introduction

Lactisole, a 2-phenoxypropionic acid derivative originally isolated from roasted coffee beans, is a well-characterized inhibitor of the human sweet taste receptor.[1] It effectively suppresses the sweet taste of a wide range of natural and artificial sweeteners.[2][3] As a chiral molecule, lactisole exists as two enantiomers, (S)-Lactisole and (R)-Lactisole. Research has consistently demonstrated that the sweet taste inhibitory activity resides almost exclusively in the (S)-enantiomer.[1][4] This guide explores the quantitative differences in activity between these enantiomers, the experimental methodologies used to determine these differences, and the underlying molecular mechanisms.

Quantitative Analysis of Enantiomeric Activity

The inhibitory potency of (S)-Lactisole and (R)-Lactisole has been quantified using in vitro cell-based assays. These assays typically involve HEK293 cells co-expressing the human sweet taste receptor (hT1R2/hT1R3) and a promiscuous G-protein chimera (Gα16gust44) that couples receptor activation to intracellular calcium mobilization.[1][2] The inhibitory effect of the lactisole enantiomers is measured by their ability to reduce the calcium signal induced by a known sweet agonist, such as aspartame.

EnantiomerTargetAgonistIC50 (µM)EfficacyReference
(S)-Lactisole hT1R2/hT1R31 mM Aspartame~10High[1][4]
(R)-Lactisole hT1R2/hT1R31 mM Aspartame>1000Very Low / Negligible[1][4]

Table 1: Comparative Inhibitory Potency of Lactisole Enantiomers. The half-maximal inhibitory concentration (IC50) values demonstrate the significantly greater potency of (S)-Lactisole compared to (R)-Lactisole in inhibiting the response of the human sweet taste receptor to aspartame.

Molecular Mechanism of Action

Lactisole acts as a negative allosteric modulator by binding to the transmembrane domain (TMD) of the T1R3 subunit of the sweet taste receptor.[1][3][4] This binding site is distinct from the Venus flytrap domain (VFD) where many sweeteners bind.[4] The enantioselectivity of lactisole is a consequence of the specific stereochemical requirements of this binding pocket.

Computational docking and molecular dynamics simulations have revealed that the (S)-isomers of both lactisole and a more potent analog, 2,4-dichlorophenoxypropionic acid (2,4-DP), interact with a common set of seven amino acid residues within the T1R3-TMD.[1][5][6] The inhibitory potency is primarily driven by stabilizing interactions involving the carboxyl group of the ligand.[1][6] In contrast, the (R)-enantiomer does not fit as favorably into this binding pocket, resulting in significantly weaker interaction and consequently, negligible inhibitory activity.[1]

Signaling Pathway of Sweet Taste Perception and Inhibition

The following diagram illustrates the canonical signaling pathway for sweet taste perception and the point of intervention by lactisole.

Sweet_Taste_Signaling cluster_receptor Sweet Taste Receptor (T1R2/T1R3) cluster_cell Taste Receptor Cell T1R2 T1R2 G_protein Gustducin (Gα, Gβγ) T1R2->G_protein Activates T1R3 T1R3 T1R3->G_protein Sweetener Sweetener Sweetener->T1R2 Binds to VFD Lactisole (S)-Lactisole Lactisole->T1R3 Binds to TMD Lactisole->G_protein Inhibits Activation PLCb2 PLCβ2 G_protein->PLCb2 Activates PIP2 PIP2 PLCb2->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca_release Ca²⁺ Release ER->Ca_release TRPM5 TRPM5 Channel Ca_release->TRPM5 Opens Na_influx Na⁺ Influx TRPM5->Na_influx Depolarization Depolarization Na_influx->Depolarization ATP_release ATP Release Depolarization->ATP_release Nerve_impulse Nerve Impulse to Brain ATP_release->Nerve_impulse

Figure 1: Sweet Taste Signaling Pathway and Lactisole Inhibition. This diagram shows the activation of the T1R2/T1R3 receptor by a sweetener, leading to a G-protein cascade, intracellular calcium release, and eventual nerve impulse generation. (S)-Lactisole inhibits this pathway by binding to the T1R3 subunit and preventing receptor activation.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the enantiomer-specific activity of lactisole.

Cell-Based Calcium Imaging Assay

This assay is the primary method for quantifying the inhibitory activity of lactisole enantiomers on the human sweet taste receptor.

Objective: To measure the dose-dependent inhibition of sweetener-induced intracellular calcium mobilization by (S)-Lactisole and (R)-Lactisole.

Materials:

  • HEK293 cells stably co-expressing hT1R2, hT1R3, and Gα16gust44.[1]

  • Cell culture medium (e.g., DMEM supplemented with FBS, antibiotics).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Sweet agonist (e.g., 1 mM Aspartame).

  • (S)-Lactisole and (R)-Lactisole stock solutions.

  • 96-well microplate.

  • Fluorescence plate reader with automated injection.

Procedure:

  • Cell Culture: Maintain the stable HEK293 cell line under standard cell culture conditions.

  • Cell Plating: Seed the cells into a 96-well microplate and grow to confluence.

  • Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.

  • Assay: a. Wash the cells to remove excess dye. b. Add varying concentrations of (S)-Lactisole or (R)-Lactisole to the wells and incubate. c. Measure the baseline fluorescence using the plate reader. d. Inject the sweet agonist (e.g., 1 mM Aspartame) into the wells. e. Immediately begin recording the change in fluorescence over time.

  • Data Analysis: a. The change in fluorescence (ΔF) is calculated as the peak fluorescence minus the baseline fluorescence. b. Normalize the response to the response of the agonist alone (0% inhibition) and the baseline (100% inhibition). c. Plot the normalized response against the logarithm of the inhibitor concentration. d. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Calcium_Assay_Workflow start Start cell_culture Culture HEK293 cells expressing hT1R2/hT1R3/Gα16gust44 start->cell_culture plate_cells Seed cells in 96-well plate cell_culture->plate_cells dye_loading Load cells with calcium-sensitive dye (e.g., Fluo-4 AM) plate_cells->dye_loading wash1 Wash cells dye_loading->wash1 add_inhibitor Add serial dilutions of (S)- or (R)-Lactisole wash1->add_inhibitor measure_baseline Measure baseline fluorescence add_inhibitor->measure_baseline inject_agonist Inject sweet agonist (e.g., 1 mM Aspartame) measure_baseline->inject_agonist record_fluorescence Record fluorescence change inject_agonist->record_fluorescence data_analysis Calculate ΔF, normalize data, and plot dose-response curve record_fluorescence->data_analysis determine_ic50 Determine IC50 value data_analysis->determine_ic50 end End determine_ic50->end

Figure 2: Workflow for the Cell-Based Calcium Imaging Assay. This flowchart outlines the key steps involved in quantifying the inhibitory activity of lactisole enantiomers.

Computational Modeling and Docking

Computational methods are employed to predict and rationalize the binding of lactisole enantiomers to the T1R3-TMD.

Objective: To model the three-dimensional structure of the T1R3-TMD and predict the binding poses and affinities of (S)-Lactisole and (R)-Lactisole.

Methodology:

  • Homology Modeling: Construct a 3D model of the hT1R3-TMD based on the crystal structure of a related Class C G-protein coupled receptor (GPCR), such as the metabotropic glutamate (B1630785) receptor.[1]

  • Ligand Preparation: Generate 3D structures of (S)-Lactisole and (R)-Lactisole and perform energy minimization.

  • Molecular Docking: Use docking software (e.g., AutoDock, GOLD) to predict the binding poses of each enantiomer within the putative binding pocket of the T1R3-TMD model. The binding pocket can be identified based on mutagenesis data.

  • Pose Analysis and Scoring: Analyze the predicted binding poses for key interactions (e.g., hydrogen bonds, hydrophobic interactions) with amino acid residues in the binding pocket. Use scoring functions to estimate the binding affinity for each enantiomer.

  • Molecular Dynamics (MD) Simulation: Perform MD simulations to refine the docked complexes and assess the stability of the ligand-receptor interactions over time.[1]

Computational_Modeling_Workflow start Start homology_modeling Build homology model of hT1R3-TMD start->homology_modeling ligand_prep Prepare 3D structures of (S)- and (R)-Lactisole homology_modeling->ligand_prep docking Perform molecular docking of enantiomers into T1R3 model ligand_prep->docking analysis Analyze binding poses and scores docking->analysis md_simulation Refine complexes with Molecular Dynamics simulations analysis->md_simulation end End md_simulation->end

Figure 3: Workflow for Computational Modeling and Docking. This diagram illustrates the in silico approach to studying the interaction between lactisole enantiomers and the sweet taste receptor.

Conclusion

The inhibitory activity of lactisole on the human sweet taste receptor is highly enantioselective, with (S)-Lactisole being the potent inhibitor and (R)-Lactisole being largely inactive. This difference in activity is attributed to the specific stereochemical requirements of the binding pocket located in the transmembrane domain of the T1R3 subunit. The combination of cell-based functional assays and computational modeling provides a comprehensive understanding of the structure-activity relationship of lactisole enantiomers, offering valuable insights for the design of novel taste modulators.

References

The Discovery and Natural Occurrence of Lactisole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive overview of the discovery, natural sources, and biochemical interactions of lactisole, a potent sweetness inhibitor.

Introduction

Lactisole, chemically known as sodium 2-(4-methoxyphenoxy)propanoate, is a naturally derived compound recognized for its remarkable ability to suppress the perception of sweetness. This unique property has led to its application in the food industry as a flavor modifier, enabling the reduction of sugar content while maintaining palatability. This technical guide provides an in-depth exploration of the discovery of lactisole, its natural sources, and the molecular mechanisms underlying its sweetness-inhibiting effects. The information presented is intended for researchers, scientists, and professionals in the field of drug development and food science.

Discovery of Lactisole

The parent acid of lactisole, 2-(4-methoxyphenoxy)propionic acid, was first identified in 1989 by a team of scientists—Rathbone, Butters, Cookson, and Robinson. Their research, published in the Journal of Agricultural and Food Chemistry, pinpointed the compound within roasted Colombian arabica coffee beans .[1][2] This discovery marked the first identification of this molecule in a natural source and laid the groundwork for future investigations into its sensory properties. Subsequent research by the same team in the same year further elucidated the chirality of the molecule, revealing that the (S)-enantiomer is the predominant form found in nature and is the primary contributor to its sweetness-masking effect.[1]

Natural Sources and Quantitative Data

To date, the primary and most well-documented natural source of lactisole is roasted coffee beans . Specifically, it has been quantified in roasted Colombian arabica coffee beans at concentrations ranging from 0.5 to 1.2 parts per million (ppm) . While other potential natural sources have been anecdotally mentioned, rigorous scientific evidence confirming the presence and concentration of lactisole in other botanicals remains limited.

Natural SourceCompoundConcentration (ppm)Predominant Enantiomer
Roasted Colombian Arabica Coffee Beans2-(4-methoxyphenoxy)propionic acid0.5 - 1.2(S)-(-)

Experimental Protocols

The following sections detail the methodologies employed in the original research for the isolation and characterization of 2-(4-methoxyphenoxy)propionic acid from roasted coffee beans.

Isolation of 2-(4-methoxyphenoxy)propionic Acid from Roasted Coffee Beans

The isolation procedure described by Rathbone et al. (1989) involved an aqueous extraction of roasted coffee beans followed by purification steps.

  • Extraction: Roasted Colombian Arabica coffee beans were ground and extracted with hot water.

  • Purification: The aqueous extract was subjected to a series of purification steps, including solvent extraction and chromatographic techniques to isolate the acidic components.

  • Methylation: The isolated acidic fraction was methylated to convert the carboxylic acids into their corresponding methyl esters, which are more volatile and amenable to gas chromatography-mass spectrometry (GC-MS) analysis.

  • Chromatographic Separation: The methylated extract was then purified by reversed-phase high-performance liquid chromatography (HPLC) using a C18 column.

Characterization and Chiral Analysis

The purified methyl ester of 2-(4-methoxyphenoxy)propanoic acid was characterized using the following analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS analysis was used to confirm the identity of the compound by comparing its mass spectrum with that of a synthesized standard.

  • Chiral High-Performance Liquid Chromatography (HPLC): The chirality of the isolated compound was determined using a chiral HPLC column (Chiralcel OK). This analysis revealed that the methyl 2-(4-methoxyphenoxy)propanoate from the coffee extract was composed of approximately 80% of the (S)-(-) enantiomer.[1]

Signaling Pathway of Lactisole's Sweetness Inhibition

Lactisole exerts its sweetness-inhibiting effect by interacting with the human sweet taste receptor, a heterodimeric G-protein coupled receptor (GPCR) composed of two subunits: T1R2 and T1R3. Lactisole functions as a negative allosteric modulator of this receptor complex.

The binding of a sweet substance (agonist) to the T1R2-T1R3 receptor initiates a signaling cascade that results in the perception of sweetness. Lactisole interferes with this process by binding to a specific site on the transmembrane domain of the T1R3 subunit .[3][4][5] This binding event does not directly block the agonist binding site but rather induces a conformational change in the receptor that prevents its activation, thereby inhibiting the downstream signaling pathway. This inhibition specifically affects the calcium signaling pathway that is normally triggered by sweet stimuli.[6][7]

Below is a diagram illustrating the signaling pathway of sweet taste perception and the inhibitory action of lactisole.

SweetTastePathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Sweetener Sweetener (Agonist) T1R2_T1R3 T1R2-T1R3 Receptor Sweetener->T1R2_T1R3 Binds to Lactisole Lactisole Lactisole->T1R2_T1R3 Binds to T1R3 subunit (Allosteric Inhibition) G_protein G-protein (Gustducin) T1R2_T1R3->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca_release Ca²⁺ Release from ER IP3->Ca_release TRPM5 TRPM5 Channel Activation DAG->TRPM5 Ca_release->TRPM5 Depolarization Cell Depolarization TRPM5->Depolarization Neurotransmitter Neurotransmitter Release Depolarization->Neurotransmitter Sweet_Perception Sweet Taste Perception Neurotransmitter->Sweet_Perception

Figure 1: Signaling pathway of sweet taste perception and inhibition by lactisole.

Experimental Workflow for Lactisole Synthesis

For research purposes, lactisole can be synthesized in the laboratory. The following diagram outlines a general workflow for the asymmetric synthesis of (S)-lactisole.

LactisoleSynthesis Reagents 4-Methoxyphenol + Methyl (R)-(-)-lactate Reaction1 Mitsunobu Reaction (PPh₃, DIAD) Reagents->Reaction1 Intermediate Methyl (S)-2-(4-methoxyphenoxy)propanoate Reaction1->Intermediate Reaction2 Hydrolysis (K₂CO₃, MeOH/H₂O) Intermediate->Reaction2 Product (S)-Lactisole Reaction2->Product Purification Purification (Column Chromatography) Product->Purification

Figure 2: General workflow for the asymmetric synthesis of (S)-lactisole.

Conclusion

The discovery of lactisole in roasted coffee beans has provided a valuable tool for both the food industry and the scientific community. Its well-characterized ability to selectively inhibit sweet taste perception through a specific interaction with the T1R3 receptor subunit makes it a subject of ongoing research for applications in taste modulation and as a probe to understand the complexities of gustatory signaling. The detailed experimental protocols and understanding of its mechanism of action presented in this guide serve as a foundational resource for further exploration in these fields.

References

The Modulatory Effects of Lactisole on Sweet and Umami Taste Perception: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lactisole, a naturally occurring carboxylic acid, is a well-documented antagonist of sweet and umami taste perception in humans. Its mechanism of action involves the specific modulation of the T1R3 taste receptor subunit, a component common to both the sweet (T1R2/T1R3) and umami (T1R1/T1R3) taste receptors. This technical guide provides an in-depth overview of the core principles underlying lactisole's inhibitory effects, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.

Introduction

The perception of sweet and umami tastes is fundamental to nutrient identification and plays a crucial role in dietary choices. These taste modalities are mediated by heterodimeric G-protein coupled receptors (GPCRs) of the T1R family. The T1R2/T1R3 receptor is responsible for detecting a wide range of sweet compounds, while the T1R1/T1R3 receptor is activated by umami substances, primarily L-glutamate. The shared T1R3 subunit in both receptors makes it a key target for taste modulation. Lactisole (2-(4-methoxyphenoxy)propionic acid) acts as a potent negative allosteric modulator of the human T1R3 receptor, thereby inhibiting the perception of both sweet and umami tastes.[1][2] This inhibitory action is species-specific, with a pronounced effect in humans and other primates but not in rodents.[3] Understanding the molecular interactions and functional consequences of lactisole's activity is crucial for the development of novel taste modifiers and for advancing our knowledge of taste receptor biology.

Mechanism of Action: Targeting the T1R3 Receptor

Lactisole exerts its inhibitory effect by binding to a specific pocket within the transmembrane domain (TMD) of the human T1R3 receptor subunit.[1][4] This binding event does not directly compete with the binding of all sweet or umami tastants, particularly those that interact with the Venus flytrap domain (VFD) of the T1R1 or T1R2 subunits. Instead, lactisole acts as a negative allosteric modulator, changing the conformation of the T1R3 receptor and thereby preventing the conformational changes necessary for receptor activation and downstream signaling.[4]

The inhibitory effect of lactisole is dependent on its interaction with several key amino acid residues within the T1R3 TMD.[4] For some sweeteners that also bind within the TMD of T1R3, such as cyclamate and neohesperidin (B1678168) dihydrochalcone (B1670589) (NHDC), lactisole can act as a competitive inhibitor.[5][6]

Signaling Pathway of Sweet and Umami Taste and Inhibition by Lactisole

The canonical signaling pathway for both sweet and umami taste transduction begins with the activation of the T1R2/T1R3 or T1R1/T1R3 receptors, respectively. This leads to the activation of a heterotrimeric G-protein, gustducin. The activated G-protein, in turn, stimulates phospholipase C β2 (PLCβ2), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][4][7] IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). This increase in intracellular Ca2+ activates the transient receptor potential cation channel subfamily M member 5 (TRPM5), leading to cell depolarization and the release of neurotransmitters, which ultimately signal the perception of sweet or umami taste to the brain.[4][7]

Lactisole, by binding to the T1R3 TMD, prevents the initial receptor activation step, thereby blocking this entire downstream signaling cascade.

Sweet_Umami_Signaling_Pathway cluster_receptor Taste Receptor cluster_cell Taste Receptor Cell cluster_perception Brain Sweet_Tastant Sweet Tastant T1R2_T1R3 T1R2/T1R3 (Sweet Receptor) Sweet_Tastant->T1R2_T1R3 Activates Umami_Tastant Umami Tastant T1R1_T1R3 T1R1/T1R3 (Umami Receptor) Umami_Tastant->T1R1_T1R3 Activates G_Protein G-Protein (Gustducin) T1R2_T1R3->G_Protein Activates T1R1_T1R3->G_Protein Activates Lactisole Lactisole Lactisole->T1R2_T1R3 Inhibits Lactisole->T1R1_T1R3 Inhibits PLCb2 PLCβ2 G_Protein->PLCb2 Activates IP3 IP3 PLCb2->IP3 Generates from PIP2 PIP2 PIP2 ER Endoplasmic Reticulum IP3->ER Binds to receptor on DAG DAG Ca_release Ca²⁺ Release ER->Ca_release Triggers TRPM5 TRPM5 Channel Ca_release->TRPM5 Activates Depolarization Cell Depolarization TRPM5->Depolarization Leads to Neurotransmitter Neurotransmitter Release Depolarization->Neurotransmitter Induces Sweet_Perception Sweet Perception Neurotransmitter->Sweet_Perception Umami_Perception Umami Perception Neurotransmitter->Umami_Perception

Caption: Signaling pathway for sweet and umami taste and its inhibition by lactisole.

Quantitative Data on Lactisole's Inhibitory Effects

The inhibitory potency of lactisole has been quantified in various studies using both in vitro cell-based assays and in vivo human psychophysical experiments.

Cell-Based Assays

Cell-based assays, typically using HEK293 cells co-expressing the human sweet or umami taste receptors, are instrumental in determining the dose-dependent inhibitory effects of lactisole. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify potency.

CompoundTarget ReceptorAgonistIC50 (µM)Cell LineReference
(±)-LactisoleT1R2/T1R31 mM Aspartame65HEK293[3]
(±)-2,4-DP*T1R2/T1R31 mM Aspartame6.2HEK293[3]
LactisoleT1R375 mM Calcium~3000 (3 mM)HEK293[8]

Note: 2,4-dichlorophenoxypropionic acid (2,4-DP) is a more potent analog of lactisole.

Human Psychophysical Studies

Human sensory panel studies provide real-world data on the perceptual effects of lactisole. These studies typically measure the reduction in perceived taste intensity of sweeteners and umami compounds in the presence of lactisole.

Lactisole ConcentrationSweetener / Umami CompoundPerceived Intensity ReductionReference
32 mM100 mM Monosodium Glutamate (MSG)66% reduction in umami intensity[2]
32 mM20 mM Monosodium Glutamate (MSG)69% reduction in umami intensity[2]
0.46 mM (100 ppm)Up to 1 mM Acesulfame KEffective inhibition[6]
0.92 mM (200 ppm)Up to 2 mM AspartameEffective inhibition[6]
0.46 mM (100 ppm)Up to 0.2 mM NHDCEffective inhibition[6]
0.92 mM (200 ppm)Up to 0.5 mM NHDCEffective inhibition[6]

Experimental Protocols

Detailed methodologies are crucial for the reproducible investigation of lactisole's effects. The following sections outline typical protocols for cell-based and human sensory studies.

Cell-Based Assay for Measuring Lactisole's Inhibition (Calcium Imaging)

This protocol describes a common method for assessing the inhibitory activity of lactisole on the human sweet taste receptor (T1R2/T1R3) expressed in HEK293 cells using a calcium-sensitive fluorescent dye.

4.1.1. Materials

  • HEK293 cells stably co-expressing human T1R2, T1R3, and a G-protein chimera (e.g., Gα16gust44).

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

  • Pluronic F-127.

  • Sweet agonist (e.g., sucrose, aspartame).

  • Lactisole.

  • 96-well black-walled, clear-bottom microplate.

  • Fluorescence plate reader with automated injection capabilities.

4.1.2. Procedure

  • Cell Culture: Culture the stable HEK293 cell line under standard conditions (37°C, 5% CO2).

  • Cell Plating: Seed the cells into a 96-well microplate at an appropriate density and allow them to adhere and grow to confluence (typically 24-48 hours).

  • Dye Loading:

    • Prepare a loading solution containing the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in assay buffer.

    • Remove the culture medium from the wells and wash once with assay buffer.

    • Add the loading solution to each well and incubate for 1 hour at 37°C.

  • Washing: After incubation, gently wash the cells twice with assay buffer to remove excess dye.

  • Compound Preparation: Prepare serial dilutions of lactisole and the sweet agonist in assay buffer.

  • Fluorescence Measurement:

    • Place the microplate in the fluorescence plate reader.

    • Set the appropriate excitation and emission wavelengths for the chosen dye (e.g., 485 nm excitation and 525 nm emission for Fluo-4).

    • Record a baseline fluorescence reading.

    • Inject the lactisole solution (or buffer for control) into the wells and incubate for a short period (e.g., 1-5 minutes).

    • Inject the sweet agonist solution and immediately begin recording the change in fluorescence intensity over time.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

    • Normalize the response to the control (agonist alone).

    • Plot the normalized response against the log of the lactisole concentration to generate a dose-response curve and calculate the IC50 value.

Experimental_Workflow_Cell_Based start Start culture Culture HEK293 cells expressing T1R2/T1R3/Gα16gust44 start->culture plate Plate cells in 96-well plate culture->plate dye_loading Load cells with Calcium-sensitive dye (e.g., Fluo-4 AM) plate->dye_loading wash1 Wash to remove excess dye dye_loading->wash1 prepare_compounds Prepare Lactisole and Sweet Agonist solutions wash1->prepare_compounds measure_fluorescence Measure fluorescence in plate reader prepare_compounds->measure_fluorescence add_lactisole Inject Lactisole measure_fluorescence->add_lactisole add_agonist Inject Sweet Agonist add_lactisole->add_agonist record_data Record fluorescence change add_agonist->record_data analyze Analyze data: - Calculate ΔF - Normalize response - Generate dose-response curve - Determine IC50 record_data->analyze end End analyze->end

Caption: General workflow for a cell-based calcium imaging assay to measure lactisole's inhibition.
Human Psychophysical Protocol (Sensory Evaluation)

This protocol outlines a general procedure for assessing the effect of lactisole on the perceived intensity of sweet and umami tastes in human subjects.

4.2.1. Participants

  • Recruit a panel of healthy, non-smoking adult volunteers.

  • Screen participants for their ability to perceive the five basic tastes.

  • Obtain informed consent from all participants.

4.2.2. Materials

  • Sweet and umami stimuli (e.g., sucrose, MSG) dissolved in deionized water at various concentrations.

  • Lactisole solution at a fixed concentration (e.g., 1 mM).

  • Deionized water for rinsing.

  • Unsalted crackers or bread for palate cleansing.

  • Computerized data collection system or paper ballots.

  • Labeled cups for sample presentation.

4.2.3. Procedure

  • Training: Train the panelists on the use of the intensity rating scale (e.g., a general Labeled Magnitude Scale or a category scale).

  • Adaptation: Have participants rinse their mouths thoroughly with deionized water to adapt to a neutral baseline.

  • Sample Presentation:

    • Present the taste stimuli in a randomized or counterbalanced order to minimize order effects.

    • For each trial, participants will be presented with either the tastant alone or the tastant mixed with lactisole.

  • Tasting and Rating:

    • Instruct participants to take a specific volume of the sample into their mouth, hold it for a set duration (e.g., 5-10 seconds), and then expectorate.

    • Participants then rate the perceived intensity of the sweet or umami taste on the provided scale.

  • Rinsing and Inter-stimulus Interval:

    • After each sample, participants must rinse their mouths with deionized water and consume a small piece of unsalted cracker to cleanse their palate.

    • A mandatory inter-stimulus interval (e.g., 1-2 minutes) should be enforced to prevent sensory fatigue.

  • Data Analysis:

    • Collect the intensity ratings for each condition.

    • Use appropriate statistical tests (e.g., t-test, ANOVA) to compare the perceived intensity of the tastant with and without lactisole.

    • Plot the mean intensity ratings to visualize the inhibitory effect of lactisole.

Conclusion

Lactisole serves as a valuable molecular tool for probing the function of the T1R3 taste receptor and for understanding the mechanisms of sweet and umami taste perception. Its specific action as a negative allosteric modulator of the human T1R3 subunit provides a clear mechanism for its inhibitory effects. The quantitative data from both cell-based assays and human psychophysical studies consistently demonstrate its efficacy in reducing the perception of sweet and umami tastes. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the nuances of taste modulation and to explore the potential applications of lactisole and other taste modifiers in food science and drug development.

References

Molecular Binding Sites of Lactisole on Taste Receptors: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lactisole, a naturally occurring carboxylic acid found in roasted coffee beans, is a potent sweet taste inhibitor.[1] It effectively suppresses the perception of sweetness from both natural sugars and artificial sweeteners, making it a valuable tool in taste modulation research and food science.[1] This technical guide provides a comprehensive overview of the molecular binding sites of lactisole on taste receptors, focusing on the human sweet taste receptor (T1R2/T1R3) and its interaction with the umami taste receptor (T1R1/T1R3). Detailed experimental protocols, quantitative binding data, and visual representations of the underlying molecular mechanisms are presented to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Lactisole functions as a negative allosteric modulator (NAM) of the human sweet taste receptor.[2] Its inhibitory action is highly specific, targeting the T1R3 subunit of the heterodimeric G-protein coupled receptor (GPCR) responsible for sweet taste perception.[3][4][5] This interaction occurs within the transmembrane domain (TMD) of hT1R3, a region critical for receptor activation and signaling.[2][3][4] Notably, the inhibitory effect of lactisole is primate-specific and has not been observed in rodents.[3][4] The (S)-enantiomer of lactisole is the more biologically active form.[1][2]

Molecular Binding Site of Lactisole on the T1R3 Subunit

The binding pocket for lactisole is located deep within the seven-transmembrane helical bundle of the human T1R3 subunit.[3] Through a combination of site-directed mutagenesis, the use of interspecies receptor chimeras (human/mouse), and computational modeling, several key amino acid residues have been identified as critical for lactisole binding and its inhibitory effect.

Key Amino Acid Residues for Lactisole Binding:

Studies have pinpointed several residues within the transmembrane helices of hT1R3 that are essential for lactisole sensitivity. Alanine (B10760859) substitution of these residues has been shown to abolish or significantly alter the inhibitory effect of lactisole.[3] A 2019 study identified seven specific residues in the T1R3-TMD that interact with the (S)-isomers of both lactisole and a more potent analog, 2,4-DP.[2] While the specific residue numbers can vary slightly between studies due to different numbering schemes, the general location within the transmembrane helices is consistent. Key residues identified as being directly involved in the interaction with lactisole include:

  • Residues in Transmembrane Helices (TMs): Mutagenesis studies have highlighted the importance of residues within TM3, TM5, and TM6 for lactisole sensitivity.[2][3]

  • Specific interacting residues: A study by Jiang et al. (2005) identified four key residues required for lactisole sensitivity through alanine substitution.[3] Another study by Nakagita et al. (2019) pinpointed seven residues that interact with (S)-lactisole.[2] These residues contribute to a binding pocket that accommodates the lactisole molecule.

The binding of lactisole to this site is thought to stabilize an inactive conformation of the T1R3 receptor, thereby preventing the conformational changes necessary for G-protein coupling and downstream signaling upon agonist (sweetener) binding.

Quantitative Data on Lactisole Inhibition

The inhibitory potency of lactisole is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of lactisole required to inhibit 50% of the receptor's response to a specific agonist. These values can vary depending on the sweetener used and the experimental conditions.

Sweetener (Agonist)Lactisole ConcentrationInhibitionCell LineReference
D-tryptophan (10 mM)1.25 mMInhibition observedHEK293E[3]
Sucrose (100 mM)1.25 mMInhibition observedHEK293E[3]
Acesulfame-K (10 mM)1.25 mMInhibition observedHEK293E[3]
Cyclamate (10 mM)1.25 mMInhibition observedHEK293E[3]
Saccharin (1 mM)1.25 mMInhibition observedHEK293E[3]
Sucralose (1 mM)1.25 mMInhibition observedHEK293E[3]
NHDC (0.25 mM)1.25 mMInhibition observedHEK293E[3]
Brazzein (0.25%)1.25 mMInhibition observedHEK293E[3]
Thaumatin (0.1%)1.25 mMInhibition observedHEK293E[3]
Sweeteners (general)3-10 mMDose-dependent inhibition (IC50 ~4 mM)MIN6 (mouse pancreatic β-cells)[5]

Interaction with the Umami Taste Receptor (T1R1/T1R3)

The umami taste receptor is a heterodimer of T1R1 and T1R3, sharing the T1R3 subunit with the sweet taste receptor.[6][7][8] Consequently, lactisole also exhibits an inhibitory effect on umami taste perception by binding to the common T1R3 subunit.[6][7][8] This cross-modality inhibition highlights the central role of the T1R3 transmembrane domain in the perception of both sweet and umami tastes. Lactisole has been shown to block the umami taste of L-glutamate in human taste tests and inhibit the activity of the human T1R1/T1R3 receptor in cellular assays.[8]

Experimental Protocols

The identification and characterization of the lactisole binding site have been achieved through a combination of molecular biology, cell-based assays, and computational approaches.

Site-Directed Mutagenesis and Chimeric Receptors

A key technique involves creating chimeric receptors by swapping domains between the lactisole-sensitive human T1R3 and the insensitive mouse T1R3. This allows researchers to narrow down the specific region of the receptor responsible for lactisole binding. Further precision is achieved through site-directed mutagenesis, where individual amino acid residues within the identified region are mutated (e.g., to alanine) to assess their specific contribution to lactisole sensitivity.

General Protocol:

  • Plasmid Construction: Create expression plasmids containing the cDNA for wild-type and mutant T1R2 and T1R3 subunits. Chimeric receptors are constructed by swapping DNA sequences between the human and mouse T1R3 genes.

  • Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured and then co-transfected with the expression plasmids for the T1R2 and T1R3 subunits, along with a promiscuous G-protein (e.g., Gα16-gust44) that couples to downstream signaling pathways.

  • Functional Assays: Transfected cells are then used in functional assays to measure receptor activation in the presence and absence of sweeteners and lactisole.

Calcium Mobilization Assay

This is a widely used functional assay to measure the activation of GPCRs that signal through the release of intracellular calcium.

Protocol:

  • Cell Plating: Transfected HEK293 cells are plated into 96-well plates.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: A baseline fluorescence is measured before the addition of a sweet agonist, followed by the addition of the agonist mixed with lactisole.

  • Fluorescence Measurement: Changes in intracellular calcium concentration are monitored by measuring the change in fluorescence intensity over time using a fluorescence plate reader.

  • Data Analysis: The response is typically quantified as the peak change in fluorescence. IC50 values for lactisole are determined by measuring the inhibition of the agonist-induced response at various concentrations of lactisole.

Computational Modeling and Docking

Homology modeling is used to create a three-dimensional structure of the T1R3 transmembrane domain, often based on the crystal structures of related GPCRs like rhodopsin or metabotropic glutamate (B1630785) receptors.[2] Molecular docking simulations are then performed to predict the binding pose of lactisole within the modeled structure. These computational predictions help to guide site-directed mutagenesis experiments by identifying potential interacting residues.

Visualizing Molecular Interactions and Pathways

Sweet and Umami Taste Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway for sweet and umami taste perception and the inhibitory action of lactisole.

G cluster_receptor Cell Membrane cluster_ligands Extracellular Ligands cluster_response Intracellular Response T1R2_T1R3 Sweet Receptor (T1R2/T1R3) G_protein Gustducin (Gα, Gβγ) T1R2_T1R3->G_protein Activates T1R1_T1R3 Umami Receptor (T1R1/T1R3) T1R1_T1R3->G_protein Activates PLCb2 PLCβ2 G_protein->PLCb2 Activates IP3 IP3 PLCb2->IP3 Generates DAG DAG PLCb2->DAG Generates IP3R IP3R3 Ca_release Ca²⁺ Release from ER IP3R->Ca_release Mediates TRPM5 TRPM5 Na_influx Na⁺ Influx TRPM5->Na_influx Allows Sweeteners Sweeteners (e.g., Sucrose) Sweeteners->T1R2_T1R3 Binds to T1R2 VFTM Umami Umami (e.g., Glutamate) Umami->T1R1_T1R3 Binds to T1R1 VFTM Lactisole Lactisole Lactisole->T1R2_T1R3 Binds to T1R3 TMD Lactisole->T1R1_T1R3 Binds to T1R3 TMD IP3->IP3R Activates Ca_release->TRPM5 Activates Depolarization Depolarization Na_influx->Depolarization Causes Neurotransmitter Neurotransmitter Release Depolarization->Neurotransmitter Triggers G cluster_in_silico In Silico Analysis cluster_in_vitro In Vitro Experiments cluster_analysis Data Analysis and Interpretation Homology_Modeling Homology Modeling of T1R3 TMD Docking Molecular Docking of Lactisole Homology_Modeling->Docking Provides 3D structure Mutagenesis Site-Directed Mutagenesis of Key Residues Docking->Mutagenesis Predicts interacting residues Chimeras Creation of Human/Mouse T1R3 Chimeras Chimeras->Mutagenesis Narrows down sensitive region Transfection Transfection into HEK293 Cells Mutagenesis->Transfection Functional_Assay Calcium Mobilization Assay Transfection->Functional_Assay Data_Analysis Analysis of Lactisole Inhibition (IC50) Functional_Assay->Data_Analysis Binding_Site_ID Identification of Critical Residues Data_Analysis->Binding_Site_ID

References

Lactisole as a Negative Allosteric Modulator of the TAS1R2/TAS1S3 Sweet Taste Receptor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: The human sweet taste receptor, a heterodimer of TAS1R2 and TAS1R3 subunits, is the primary sensor for a wide variety of natural and artificial sweeteners. Its activity can be modulated by compounds that bind to sites distinct from the primary agonist binding pocket. Lactisole is a well-characterized negative allosteric modulator (NAM) that inhibits sweet taste perception by binding to the transmembrane domain of the TAS1R3 subunit. This document provides a detailed technical overview of lactisole's mechanism of action, the signaling pathway it modulates, quantitative data on its inhibitory effects, and key experimental protocols for studying such modulators.

Introduction to the Sweet Taste Receptor (TAS1R2/TAS1R3)

The perception of sweet taste is initiated by the activation of a Class C G protein-coupled receptor (GPCR) composed of two subunits: Taste 1 Receptor Member 2 (TAS1R2) and Taste 1 Receptor Member 3 (TAS1R3).[1][2][3] This heterodimeric receptor is expressed in taste receptor cells within the taste buds of the oral cavity.[3] Each subunit possesses a large extracellular Venus Flytrap (VFT) domain, a cysteine-rich domain (CRD), and a seven-transmembrane (7TM) domain.[2] The VFT domain of TAS1R2 is the principal binding site for most sweeteners, including natural sugars and many artificial sweeteners.[2][4][5] However, the receptor features multiple binding sites, allowing it to recognize a vast array of structurally diverse sweet compounds and be subject to allosteric modulation.[1][2][4]

The TAS1R2/TAS1R3 Signaling Pathway

The binding of a sweet agonist to the TAS1R2/TAS1R3 receptor triggers a conformational change, leading to the activation of a downstream signaling cascade.[6] This process is primarily mediated by the G protein gustducin (B1178931).[6][7]

Key steps in the signaling pathway include:

  • G Protein Activation: Activated gustducin (specifically the Gα-gustducin subunit) stimulates phospholipase Cβ2 (PLCβ2).[6][8]

  • Second Messenger Production: PLCβ2 hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8][9]

  • Calcium Release: IP3 binds to its receptor (IP3R) on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca2+).[1][7][10]

  • Channel Activation & Depolarization: The rise in intracellular Ca2+ activates the transient receptor potential melastatin 5 (TRPM5) channel, a monovalent cation channel.[1][8][10] The influx of Na+ ions through TRPM5 leads to depolarization of the taste receptor cell.[1][10]

  • Neurotransmitter Release: Depolarization activates the CALHM1/CALHM3 channel, which mediates the release of ATP.[1][10]

  • Signal Transmission: ATP acts as a neurotransmitter, activating afferent nerve fibers that transmit the sweet taste signal to the brain for processing.[7]

TAS1R2_TAS1R3_Signaling_Pathway cluster_receptor Taste Cell Membrane cluster_intracellular Intracellular Space Sweetener Sweetener (Agonist) Receptor TAS1R2/TAS1R3 Receptor Sweetener->Receptor Binds G_Protein Gα-Gustducin (Inactive) Receptor->G_Protein Activates G_Protein_act Gα-Gustducin (Active) G_Protein->G_Protein_act PLCb2 PLCβ2 G_Protein_act->PLCb2 Stimulates IP3 IP3 PLCb2->IP3 Generates TRPM5 TRPM5 Channel CALHM1 CALHM1/3 Channel TRPM5->CALHM1 Depolarizes Cell ATP ATP (Neurotransmitter) CALHM1->ATP Releases ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor Ca_ion Ca²⁺ ER->Ca_ion Releases Ca_ion->TRPM5 Activates Neuron Afferent Neuron (Signal to Brain) ATP->Neuron Activates

Figure 1: Simplified TAS1R2/TAS1R3 signaling cascade.

Lactisole: A Negative Allosteric Modulator (NAM)

Lactisole (2-(4-methoxyphenoxy)propionic acid) is a potent, broad-spectrum sweet taste inhibitor.[11][12] It effectively suppresses the sweet taste of natural sugars, artificial sweeteners, and sweet-tasting proteins.[11][12] Its inhibitory action is specific to the human and primate sweet taste receptor; it does not affect the rodent receptor, a key characteristic that has enabled detailed molecular investigation.[11][12]

Mechanism of Action

Lactisole functions as a negative allosteric modulator (NAM). Instead of competing with sweeteners for the primary binding site (the orthosteric site) on the TAS1R2 VFT domain, it binds to a distinct, allosteric site.

  • Binding Site: Extensive research using human-mouse receptor chimeras and site-directed mutagenesis has pinpointed lactisole's binding site to the transmembrane domain (TMD) of the human TAS1R3 subunit.[11][12][13][14] This pocket is located within the seven-transmembrane helices of the receptor.[11][12]

  • Inhibitory Action: By binding to this allosteric site, lactisole stabilizes an inactive conformation of the receptor. This prevents the conformational change necessary for G protein activation, even when a sweet agonist is bound to the orthosteric site on TAS1R2.[15] This effectively uncouples agonist binding from receptor activation, thereby inhibiting the downstream signaling cascade and blocking the perception of sweetness.[15][16] The interaction is considered non-competitive or allosteric for agonists that bind to TAS1R2, but can be competitive for agonists that also bind within the TAS1R3-TMD, such as cyclamate.[17][18][19]

Lactisole_Mechanism cluster_receptor TAS1R2/TAS1R3 Receptor TAS1R2 TAS1R2-VFT TAS1R2-TMD Activation Receptor Activation & Signaling TAS1R2:vft->Activation Leads to TAS1R3 TAS1R3-VFT TAS1R3-TMD Inhibition Inhibition of Signaling TAS1R3:tmd->Inhibition Causes Sweetener Sweetener (Agonist) Sweetener->TAS1R2:vft Binds to Orthosteric Site Lactisole Lactisole (NAM) Lactisole->TAS1R3:tmd Binds to Allosteric Site Inhibition->Activation Blocks

Figure 2: Lactisole's negative allosteric modulation mechanism.

Quantitative Analysis of Lactisole Inhibition

The inhibitory potency of lactisole is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of lactisole required to inhibit 50% of the maximal response to a given sweetener. These values are determined using in vitro functional assays, such as calcium imaging in HEK293 cells stably expressing the human TAS1R2/TAS1R3 receptor.

Sweetener (Agonist)Agonist ConcentrationLactisole IC50 (approx.)Inhibition TypeReference
Sucralose0.2 mM~0.1 mMAllosteric[19]
Acesulfame K0.3 mM~0.1 mMAllosteric[18][19]
Aspartame0.3 mM~0.15 mMAllosteric[18][19]
Cyclamate3 mM~0.2 mMCompetitive[18][19]
NHDC0.03 mM~0.2 mMCompetitive[18][19]
Stevioside1 mM - 3 mMVariesAllosteric[20]
D-Tryptophan10 mM~1.25 mMAllosteric[12]

Note: IC50 values can vary depending on the specific agonist, agonist concentration, and experimental conditions.

Key Experimental Protocols

The characterization of TAS1R2/TAS1R3 modulators like lactisole relies on robust in vitro functional assays. A common and effective method is the calcium mobilization assay using a stable cell line.

Cell-Based Functional Assay (Calcium Mobilization)

This protocol describes a typical workflow for assessing the inhibitory effect of a compound on the TAS1R2/TAS1R3 receptor using a fluorescence-based calcium influx assay.

1. Cell Culture and Plating:

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably co-expressing human TAS1R2, TAS1R3, and a promiscuous G protein (e.g., Gα16-gust44) are commonly used.[12][19]

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), antibiotics, and selection agents (e.g., hygromycin, zeocin) at 37°C in a 5% CO2 humidified incubator.

  • Plating: Cells are seeded into 96-well or 384-well black-walled, clear-bottom microplates coated with an adhesion factor like poly-D-lysine and grown to near confluence.[19]

2. Calcium Indicator Dye Loading:

  • The growth medium is removed, and cells are washed with a physiological salt buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Cells are then incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM) in the dark at 37°C for approximately 1 hour. The acetoxymethyl (AM) ester allows the dye to cross the cell membrane. Intracellular esterases cleave the AM group, trapping the fluorescent indicator inside the cell.

3. Compound Preparation and Application:

  • Agonist & Antagonist Solutions: Serial dilutions of the agonist (sweetener) and antagonist (lactisole) are prepared in the assay buffer.

  • Assay Execution: The assay is performed using a fluorometric imaging plate reader (FLIPR) or a similar instrument capable of automated liquid handling and kinetic fluorescence reading.

  • The instrument records a baseline fluorescence. It then adds the antagonist (lactisole) followed shortly by the agonist (sweetener). For competitive inhibition studies, agonist and antagonist are often pre-mixed and added simultaneously.[18][19]

4. Data Acquisition and Analysis:

  • Measurement: The instrument measures the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration. The peak fluorescence response is typically used for analysis.

  • Analysis:

    • Agonist Dose-Response: To determine the agonist's potency (EC50), cells are stimulated with increasing concentrations of the sweetener.

    • Antagonist Dose-Response: To determine the antagonist's potency (IC50), cells are stimulated with a fixed concentration of agonist (typically at its EC80) in the presence of increasing concentrations of the antagonist (lactisole).

    • Data Normalization: Responses are often normalized to the maximum response elicited by the agonist alone.

    • Curve Fitting: Data are fitted to a four-parameter logistic equation using software like GraphPad Prism to calculate EC50 and IC50 values.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution (FLIPR) cluster_analysis Data Analysis A1 Culture stable HEK293 cell line (TAS1R2/TAS1R3/Gα) A2 Seed cells into 96/384-well plates A1->A2 A3 Incubate cells with Ca²⁺ sensitive dye (e.g., Fluo-4) A2->A3 B1 Measure baseline fluorescence A3->B1 B2 Add Lactisole (Antagonist) solution B1->B2 B3 Add Sweetener (Agonist) solution B2->B3 B4 Record fluorescence change over time (kinetic read) B3->B4 C1 Normalize fluorescence data (ΔF/F) B4->C1 C2 Plot dose-response curves C1->C2 C3 Calculate IC₅₀ for Lactisole using non-linear regression C2->C3

Figure 3: General workflow for a calcium mobilization assay.

Applications and Future Directions

The study of lactisole has been instrumental in elucidating the molecular mechanics of sweet taste perception. As a well-defined NAM, it serves as a critical tool for:

  • Probing Receptor Structure-Function: Investigating the allosteric mechanisms of GPCRs.

  • Food Science: Developing novel taste modulators to reduce sugar content in foods without sacrificing palatability.

  • Drug Development: Understanding the role of extra-oral sweet taste receptors (e.g., in the gut and pancreas) in metabolism and glucose homeostasis.[21]

Future research may focus on identifying new allosteric modulators with different properties, designing more potent inhibitors, and further clarifying the physiological role of TAS1R2/TAS1R3 receptors located outside the oral cavity.

References

An In-depth Technical Guide on the Interaction of Lactisole with the Transmembrane Domain of T1R3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular interactions between the sweet taste inhibitor, lactisole, and the transmembrane domain (TMD) of the human sweet taste receptor subunit, T1R3. It consolidates key findings on the binding site, mechanism of action, and the experimental methodologies used to elucidate these details.

Introduction: The Sweet Taste Receptor and Lactisole

The perception of sweet taste is primarily mediated by a heterodimeric G-protein coupled receptor (GPCR) composed of two subunits: Taste 1 Receptor Member 2 (T1R2) and Taste 1 Receptor Member 3 (T1R3).[1][2][3] This T1R2/T1R3 receptor recognizes a wide variety of sweet-tasting compounds, from natural sugars to artificial sweeteners.[2][3][4] Lactisole, a 2-(4-methoxyphenoxy)propionic acid, is a potent and specific inhibitor of the human sweet taste receptor, effectively suppressing the sweet taste of numerous structurally diverse sweeteners.[1][5][6] Its inhibitory action is specific to humans and other primates, as it does not affect the sweet taste perception in rodents.[1][5] This species-specificity has been a crucial tool in pinpointing its site of action.

Mechanism of Action: Allosteric Modulation of the T1R3-TMD

Lactisole functions as a negative allosteric modulator (NAM) of the sweet taste receptor.[7] Through studies involving interspecies (human/mouse) chimeric receptors, it was conclusively determined that the human T1R3 subunit is the specific target for lactisole's inhibitory effect.[1][5] Further investigation using chimeric constructs narrowed the region of interaction to the seven-transmembrane domain (TMD) of hT1R3.[5][8][9][10] Lactisole binds to a pocket within this TMD, distinct from the orthosteric sites in the extracellular Venus Flytrap Domain (VFD) where many sweeteners bind.[5][7] This allosteric binding event stabilizes an inactive conformation of the receptor, thereby preventing its activation by sweet agonists.

The Lactisole Binding Site within the T1R3 Transmembrane Domain

Site-directed mutagenesis and computational modeling have been instrumental in identifying the key amino acid residues within the hT1R3-TMD that form the lactisole binding pocket.[5][7] Alanine scanning mutagenesis revealed several critical residues required for lactisole sensitivity.[1][5] More recent studies, utilizing homology models based on the crystal structure of related class C GPCRs like the metabotropic glutamate (B1630785) receptor (mGluR1), have provided a more refined view of the binding site.[7]

These studies indicate that the (S)-isomers of both lactisole and its more potent derivative, 2,4-dichlorophenoxy)propionic acid (2,4-DP), interact with a common set of residues.[7] Key residues that, when mutated, significantly reduce or abolish the inhibitory activity of lactisole include H641A , A733V , and Q794N .[7][11] Specifically, H641 and Q794 are thought to be crucial for interacting with the carboxyl group of lactisole.[7][11] The binding pocket is located within the seven-transmembrane helices of T1R3.[5]

Quantitative Analysis of Lactisole Inhibition

The inhibitory potency of lactisole is typically quantified by its half-maximal inhibitory concentration (IC50). The effect of mutations within the T1R3-TMD on lactisole sensitivity provides quantitative evidence for the involvement of specific residues. The data below is compiled from functional assays in heterologous expression systems (e.g., HEK293 cells) co-expressing the sweet taste receptor subunits.

Receptor VariantLigandIC50 Value (M)Change in SensitivityReference
Wild Type (WT) hT1R2/hT1R3Lactisole1.6 x 10⁻⁵-[12]
WT hT1R2/hT1R3Lactisole~4.0 x 10⁻³-[13][14]
hT1R3 S640ALactisole1.4 x 10⁻⁵Enhanced[5]
hT1R3 H641ALactisoleAbolishedLost[5]
hT1R3 F778ALactisole1.8 x 10⁻³Greatly Reduced[5]
hT1R3 L782ALactisole1.2 x 10⁻⁵Enhanced[5]
hT1R3 R725ALactisole1.65 x 10⁻⁴Reduced (10-fold increase)[12]
hT1R3 R725ELactisole6.5 x 10⁻⁵Reduced (4-fold increase)[12]

Note: IC50 values can vary between studies due to different experimental conditions, such as the agonist and its concentration used.

Signaling Pathway of Sweet Taste and Lactisole Inhibition

Sweetener binding to the T1R2/T1R3 receptor initiates a downstream signaling cascade. The activated receptor couples to a G-protein, typically gustducin, leading to the activation of phospholipase C β2 (PLCβ2). PLCβ2 hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor (IP3R3) on the endoplasmic reticulum, causing the release of stored Ca²⁺ into the cytoplasm. This increase in intracellular calcium activates the transient receptor potential cation channel member M5 (TRPM5), leading to cell depolarization and neurotransmitter release, ultimately signaling sweet taste to the brain. Lactisole, by binding to the T1R3-TMD, prevents the initial conformational change required for G-protein activation, thus blocking this entire cascade.

Sweet_Taste_Signaling_Pathway cluster_receptor T1R2/T1R3 Receptor cluster_cell Taste Receptor Cell T1R2_VFD T1R2 VFD T1R3_VFD T1R3 VFD T1R3_TMD T1R3 TMD G_Protein G-Protein (Gustducin) T1R3_TMD->G_Protein Activates PLC PLCβ2 G_Protein->PLC IP3 IP3 PLC->IP3 Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release TRPM5 TRPM5 Channel Ca_Release->TRPM5 Depolarization Depolarization TRPM5->Depolarization Sweetener Sweetener Sweetener->T1R2_VFD Binds Sweetener->T1R3_VFD Binds Lactisole Lactisole Lactisole->T1R3_TMD Binds & Inhibits

Caption: Sweet taste signaling cascade and the inhibitory point of Lactisole.

Key Experimental Methodologies

The study of lactisole's interaction with T1R3 relies heavily on cell-based functional assays and computational modeling.

This is the most common method to assess receptor function. It involves transiently or stably expressing the receptor subunits (hT1R2, hT1R3) and a promiscuous G-protein (e.g., Gα16gust44) in a host cell line, typically Human Embryonic Kidney 293 (HEK293) cells, which do not endogenously express these receptors.[5][15]

Detailed Protocol:

  • Cell Culture and Transfection:

    • Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics at 37°C in a 5% CO₂ incubator.

    • For transient transfection, seed cells in 96-well plates.[7]

    • Transfect cells with plasmids encoding hT1R2, hT1R3 (wild-type or mutant), and a G-protein subunit like Gα16gust44 using a suitable transfection reagent (e.g., Lipofectamine).

  • Calcium Indicator Loading:

    • 24-48 hours post-transfection, wash the cells with an assay buffer (e.g., Hank's Balanced Salt Solution with HEPES).

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM) by incubating them in a dye solution for 30-60 minutes at 37°C.[7][16][17] The acetoxymethyl (AM) ester form allows the dye to cross the cell membrane.

  • Functional Assay (Calcium Mobilization):

    • Wash the cells to remove excess dye.

    • Place the 96-well plate into a fluorescence plate reader (e.g., FlexStation 3).[7]

    • Measure the baseline fluorescence.

    • Add a solution containing a sweet agonist (e.g., sucralose, D-tryptophan) with or without varying concentrations of lactisole.[5][6]

    • Record the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.[15][18]

  • Data Analysis:

    • The response is typically quantified as the peak change in fluorescence (ΔF) over the baseline fluorescence (F).

    • Plot dose-response curves and fit the data to a sigmoidal (Hill) equation to calculate EC50 (for agonists) or IC50 (for inhibitors like lactisole) values.[7]

Experimental_Workflow cluster_prep Cell Preparation cluster_assay Calcium Imaging Assay cluster_analysis Data Analysis A 1. Culture HEK293 Cells B 2. Transfect with Plasmids (T1R2, T1R3-mutant, G-protein) A->B C 3. Incubate (24-48h) B->C D 4. Load Cells with Calcium-sensitive Dye C->D E 5. Add Agonist +/- Lactisole D->E F 6. Measure Fluorescence (e.g., FlexStation) E->F G 7. Plot Dose-Response Curves F->G H 8. Calculate IC50 / EC50 Values G->H

Caption: Workflow for a cell-based calcium imaging assay.

This technique is used to create specific mutations in the T1R3 gene to identify key residues for lactisole binding. The mutated T1R3 is then tested using the calcium imaging assay to see if sensitivity to lactisole is altered. A loss or significant reduction in inhibition points to a critical role for the mutated residue.[5][12]

Homology models of the T1R3-TMD are created based on the known crystal structures of related GPCRs.[7] Docking simulations are then performed to predict how lactisole fits into the transmembrane domain. These models help visualize the binding pocket and guide site-directed mutagenesis experiments by predicting which residues are likely to interact with the inhibitor.[7][19]

Structure-Activity Relationship and Mutagenesis

Mutagenesis studies have been pivotal in defining the lactisole binding site. The results demonstrate a clear structure-activity relationship, where specific residues are essential for the negative allosteric modulation by lactisole.

Mutagenesis_Logic cluster_results Functional Assay Results cluster_conclusion Conclusion WT Wild-Type hT1R3 Mutant Site-Directed Mutant (e.g., H641A, F778A) WT->Mutant Mutate Residue WT_Result Inhibition by Lactisole (Normal IC50) WT->WT_Result Mutant_Result_Loss No/Reduced Inhibition (High or No IC50) Mutant->Mutant_Result_Loss Mutant_Result_Gain Enhanced Inhibition (Low IC50) Mutant->Mutant_Result_Gain Conclusion_Loss Residue is CRITICAL for Lactisole Binding Mutant_Result_Loss->Conclusion_Loss Conclusion_Gain Residue hinders Lactisole Binding Mutant_Result_Gain->Conclusion_Gain

Caption: Logic of site-directed mutagenesis to identify key residues.

Conclusion and Future Directions

The interaction of lactisole with the transmembrane domain of T1R3 is a well-characterized example of negative allosteric modulation in a class C GPCR. The binding site has been mapped to a pocket within the seven-transmembrane helices, with specific residues like H641 and Q794 playing critical roles. This knowledge provides a robust framework for understanding the molecular basis of sweet taste inhibition. For drug development professionals, the T1R3-TMD represents a viable target for designing novel taste modulators. Future research, potentially leveraging high-resolution cryo-electron microscopy structures of the full-length receptor, could further refine the binding model and facilitate the rational design of new and more potent sweet taste inhibitors or enhancers.[4][20]

References

Off-Target Effects of Lactisole in Cellular Assays: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lactisole, a potent allosteric modulator of the human sweet taste receptor (T1R2/T1R3), is widely utilized as a tool compound to inhibit sweet taste perception in both research and commercial applications. While its action on the T1R3 subunit is well-documented, emerging evidence reveals significant off-target effects that can confound experimental results in cellular assays. This technical guide provides an in-depth overview of these non-specific activities, focusing on T1R3-independent signaling pathways modulated by Lactisole. We present quantitative data on its on- and off-target effects, detailed experimental protocols for key cellular assays, and visual diagrams of the underlying signaling mechanisms to equip researchers with the knowledge to critically evaluate data generated using this compound.

Introduction: Lactisole's Canonical Function

Lactisole (2-(4-methoxyphenoxy)propanoic acid) functions as a negative allosteric modulator of the G-protein coupled receptor (GPCR) heterodimer T1R2/T1R3, which is the primary receptor for detecting sweet tastes in humans.[1][2] It binds to a pocket within the transmembrane domain (TMD) of the T1R3 subunit, stabilizing an inactive conformation of the receptor and thereby inhibiting the downstream signaling cascade typically initiated by sweeteners.[1][2] This on-target effect is specific and potent, making Lactisole an effective tool for studying sweet taste transduction.

On-Target Signaling Pathway

The canonical sweet taste signaling pathway begins with a sweetener binding to the T1R2/T1R3 receptor. This induces a conformational change, activating the associated heterotrimeric G-protein, which includes Gα-gustducin. Gα-gustducin, in turn, activates phospholipase C isozyme β2 (PLCβ2), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor (IP3R3) on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca²⁺) into the cytoplasm. This increase in intracellular Ca²⁺ ultimately leads to neurotransmitter release and the perception of sweetness.

G_On_Target cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Sweetener Sweetener T1R2_T1R3 T1R2/T1R3 Receptor Sweetener->T1R2_T1R3 Binds G_protein Gα-gustducin T1R2_T1R3->G_protein Activates Lactisole Lactisole Lactisole->T1R2_T1R3 Inhibits PLCb2 PLCβ2 IP3 IP3 PLCb2->IP3 Generates from PIP2 G_protein->PLCb2 Activates PIP2 PIP2 ER Endoplasmic Reticulum (ER) IP3->ER Activates IP3R Ca_Cyto Ca²⁺ ER->Ca_Cyto Releases Ca_ER Ca²⁺ Response Cellular Response (Sweet Taste Signal) Ca_Cyto->Response

Caption: Canonical T1R2/T1R3 sweet taste signaling pathway and Lactisole's inhibitory action.

Documented Off-Target Effects of Lactisole

Recent studies have highlighted that Lactisole can exert biological effects independent of the T1R3 receptor, primarily by modulating intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels and consequently potentiating Ca²⁺ signaling from other GPCRs.[3][4]

T1R3-Independent Elevation of Intracellular cAMP

In human bronchial epithelial cells (Beas-2B), which express taste receptors as part of the innate immune system, Lactisole was found to cause a dose-dependent increase in intracellular cAMP.[3][4] This effect persisted even after T1R3 expression was knocked down using RNAi, confirming that the mechanism is independent of Lactisole's canonical target.[5] While Lactisole alone does not trigger Ca²⁺ release, the elevated cAMP levels appear to prime the cell for an enhanced response to other stimuli.[4]

Potentiation of GPCR-Mediated Calcium Mobilization

The primary consequence of Lactisole-induced cAMP elevation is the potentiation of Ca²⁺ release triggered by other GPCRs. Pre-treatment of Beas-2B cells with Lactisole significantly amplifies the cytosolic Ca²⁺ response to agonists of bitter taste receptors (e.g., denatonium) and other endogenous receptors like the histamine (B1213489) receptor.[3][4] This suggests that Lactisole fills the endoplasmic reticulum with Ca²⁺, leading to a greater release when stimulated.[3][4] This off-target effect is critical, as it can lead to a misinterpretation of results, attributing a synergistic or enhanced effect to the primary agonist when it is, in fact, a non-specific consequence of Lactisole treatment.

G_Off_Target cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Other_GPCR Other GPCR (e.g., T2R, Histamine R) Gq_protein Gαq Other_GPCR->Gq_protein Activates Other_Agonist Agonist (e.g., Denatonium) Other_Agonist->Other_GPCR PLC PLC Gq_protein->PLC Activates IP3 IP3 PLC->IP3 Generates Lactisole Lactisole Unknown_Target Unknown Target/Mechanism Lactisole->Unknown_Target cAMP cAMP Unknown_Target->cAMP Increases EPAC EPAC (?) cAMP->EPAC Activates ER Endoplasmic Reticulum (ER) EPAC->ER Fills ER with Ca²⁺ (Potentiates) Potentiated_Response Potentiated Ca²⁺ Release ER->Potentiated_Response Enhanced Release Ca_ER Ca²⁺ Ca_Cyto Ca²⁺ IP3->ER Activates IP3R

Caption: Lactisole's off-target mechanism via T1R3-independent cAMP elevation and Ca²⁺ potentiation.

Quantitative Data Summary

For accurate experimental design and interpretation, it is crucial to understand the effective concentrations for Lactisole's on- and off-target activities.

Table 1: On-Target Inhibitory Activity of Lactisole

Assay System: HEK293 cells expressing human T1R2/T1R3 sweet taste receptor.

CompoundTargetAssay TypeAgonistIC₅₀Reference
(S)-LactisolehT1R2/T1R3Calcium Flux1 mM Aspartame~20 µM[1]
(±)-LactisolehT1R2/T1R3Calcium Flux1 mM Aspartame~60 µM[1]
Table 2: Off-Target Modulatory Activity of Lactisole

Assay System: Beas-2B human bronchial epithelial cells.

EffectTarget PathwayLactisole Conc.AgonistQuantitative ObservationReference
cAMP ElevationT1R3-Independent5 - 40 mMNoneDose-dependent increase in intracellular cAMP.[4][4]
Ca²⁺ PotentiationDenatonium (T2R)20 mM15 mM Denatonium~200-250% increase in peak Ca²⁺ release.[3][4][3][4]
Ca²⁺ PotentiationHistamine Receptor10 - 20 mMHistamine~50% increase in peak Ca²⁺ release.[4][4]
No EffectBitter Receptors0.5 mM10 mM SaccharinNo inhibition of Ca²⁺ response.[3]

Experimental Protocols

The following protocols provide a framework for assays commonly used to study the effects of Lactisole. Researchers should optimize parameters for their specific cell lines and experimental conditions.

Intracellular Calcium Flux Assay

This protocol is designed to measure changes in intracellular calcium in response to GPCR activation and its modulation by compounds like Lactisole, using a fluorescent calcium indicator.

G_Workflow_Calcium cluster_prep Day 1: Cell Preparation cluster_assay Day 2: Assay s1 1. Seed Cells (e.g., HEK293, Beas-2B) into 96-well black-wall, clear-bottom plates. s2 2. Incubate overnight (37°C, 5% CO₂) to allow attachment. s1->s2 s3 3. Prepare Dye Loading Solution (e.g., Fluo-8 AM in HHBS buffer). s4 4. Remove growth medium and add dye loading solution to cells. s3->s4 s5 5. Incubate for 1 hour (37°C or RT, protected from light). s4->s5 s6 6. Wash cells with HHBS buffer to remove excess dye. s5->s6 s7 7. Pre-treat with Lactisole or vehicle control for desired time (e.g., 1 hour). s6->s7 s8 8. Place plate in reader (e.g., FlexStation, PHERAstar). s7->s8 s9 9. Add agonist and immediately measure fluorescence kinetics (Ex/Em ~490/525 nm). s8->s9

Caption: General experimental workflow for an intracellular calcium flux assay.

Materials:

  • HEK293 or Beas-2B cells

  • 96-well black-wall, clear-bottom tissue culture plates

  • Complete growth medium

  • Hanks' Balanced Salt Solution with 20 mM HEPES (HHBS)

  • Fluo-8 AM dye (or similar calcium indicator)

  • Anhydrous DMSO

  • Pluronic F-127 (optional, for dye solubilization)

  • Lactisole and agonist stock solutions

  • Fluorescence microplate reader with liquid handling capabilities (e.g., FlexStation)

Procedure:

  • Cell Plating: Seed cells at an optimal density (e.g., 40,000-80,000 cells/well for Beas-2B) in 100 µL of growth medium per well. Incubate overnight to form a confluent monolayer.[6]

  • Dye Loading: a. Prepare a 2-5 mM stock solution of Fluo-8 AM in anhydrous DMSO.[7] b. On the day of the assay, prepare a working dye loading solution by diluting the Fluo-8 AM stock to a final concentration of 4-5 µM in HHBS.[7] c. Aspirate the growth medium from the cell plate and add 100 µL of the dye loading solution to each well.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.[7]

  • Washing: Gently aspirate the dye solution and wash the cells twice with 100 µL of HHBS to remove extracellular dye. Leave 100 µL of HHBS in the wells after the final wash.

  • Compound Pre-treatment: Add Lactisole (e.g., to a final concentration of 20 mM) or vehicle control to the appropriate wells. Incubate for the desired time (e.g., 1 hour at 37°C).[4]

  • Measurement: Place the cell plate into the fluorescence reader. Set the excitation and emission wavelengths (~490 nm and ~525 nm for Fluo-8, respectively). Program the instrument to add the agonist of interest (e.g., denatonium) and immediately begin kinetic fluorescence readings.[6]

  • Data Analysis: The change in fluorescence (ΔF) over baseline (F₀) is calculated to determine the cellular response.

Intracellular cAMP Biosensor Assay

This protocol describes the use of a genetically encoded biosensor, such as Flamindo2, to measure real-time changes in intracellular cAMP levels.

G_Workflow_cAMP cluster_prep Day 1-2: Transfection cluster_assay Day 3: Imaging s1 1. Seed Cells (e.g., Beas-2B) in appropriate imaging dish or multi-well plate. s2 2. Transfect cells with the cAMP biosensor plasmid (e.g., pCIS-Flamindo2) using a suitable reagent. s1->s2 s3 3. Incubate for 24-48 hours to allow for biosensor expression. s2->s3 s4 4. Replace growth medium with imaging buffer (e.g., HBSS). s5 5. Mount plate/dish on a fluorescence microscope equipped with an environmental chamber. s4->s5 s6 6. Acquire baseline fluorescence images (e.g., YFP channel). s5->s6 s7 7. Add Lactisole solution to the cells and begin time-lapse imaging. s6->s7 s8 8. Monitor changes in fluorescence intensity over time. s7->s8

Caption: General experimental workflow for a live-cell cAMP biosensor assay.

Materials:

  • Beas-2B cells

  • Glass-bottom imaging dishes or plates

  • cAMP biosensor plasmid DNA (e.g., Flamindo2, which decreases in fluorescence with increasing cAMP)[5][8]

  • Transfection reagent (e.g., Lipofectamine)

  • Imaging buffer (e.g., HBSS)

  • Lactisole stock solution

  • Live-cell imaging fluorescence microscope with environmental control (37°C, 5% CO₂)

Procedure:

  • Transfection: a. Seed Beas-2B cells in imaging dishes.[9] b. 24 hours after seeding, transfect the cells with the Flamindo2 plasmid according to the manufacturer's protocol for the transfection reagent. c. Incubate for 24-48 hours to allow for robust expression of the biosensor.[10]

  • Imaging Preparation: a. Before imaging, gently wash the cells and replace the growth medium with imaging buffer. b. Place the dish on the microscope stage within the environmental chamber and allow it to equilibrate.

  • Live-Cell Imaging: a. Identify a field of view with healthy, fluorescent cells. b. Begin a time-lapse acquisition, capturing baseline fluorescence for several minutes. c. Carefully add the Lactisole solution (e.g., 5-40 mM final concentration) to the dish.[4] d. Continue time-lapse imaging to record the change in fluorescence intensity over time. The fluorescence of Flamindo2 is expected to decrease as cAMP levels rise.[8][10]

  • Data Analysis: Quantify the fluorescence intensity of individual cells or regions of interest over time. Normalize the data to the baseline fluorescence to determine the relative change in cAMP levels.

Conclusion and Recommendations

Lactisole is an invaluable tool for probing the function of the T1R2/T1R3 sweet taste receptor. However, researchers must be aware of its significant off-target ability to increase intracellular cAMP and potentiate Ca²⁺ signaling in a T1R3-independent manner.[3] This is particularly relevant in cell types that are not primary taste cells but endogenously express GPCRs, such as airway epithelial cells.

Recommendations for Researchers:

  • Include Proper Controls: When using Lactisole to inhibit a sweet-taste-induced response, always include a control where Lactisole is added in the absence of the sweet agonist to check for independent effects.

  • Verify Off-Target Potential: If studying the modulation of a GPCR pathway, test for Lactisole's ability to potentiate a known agonist for that pathway in your specific cell system.

  • Consider Concentration: Use the lowest effective concentration of Lactisole required to inhibit the on-target T1R3 pathway to minimize off-target effects.

  • Alternative Inhibitors: When possible, confirm findings using structurally different T1R3 antagonists to ensure the observed effects are not specific to Lactisole's off-target profile.

By acknowledging and controlling for these non-specific effects, scientists can continue to use Lactisole effectively and generate more accurate and reliable data in cellular assays.

References

The Impact of Lactisole on Gut Hormone Secretion: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of lactisole on the secretion of the gut hormones Glucagon-Like Peptide-1 (GLP-1) and Peptide YY (PYY). It is designed to be a comprehensive resource, detailing the underlying molecular mechanisms, summarizing quantitative data from key clinical trials, and providing detailed experimental protocols for both in vivo and in vitro studies.

Executive Summary

Lactisole, a known sweet taste inhibitor, has been demonstrated to significantly reduce glucose-stimulated secretion of the incretin (B1656795) hormone GLP-1 and the satiety hormone PYY. This effect is primarily mediated through the inhibition of the T1R2/T1R3 sweet taste receptor located on enteroendocrine L-cells in the gastrointestinal tract. By blocking this receptor, lactisole attenuates the downstream signaling cascade that is normally initiated by the presence of glucose in the gut lumen, leading to a blunted release of these key metabolic hormones. This guide will explore the nuances of this interaction, presenting the evidence from human clinical trials and in vitro cell line models.

Quantitative Data Summary

The following tables summarize the key quantitative findings from human clinical studies investigating the impact of lactisole on GLP-1 and PYY secretion.

Table 1: Effect of Intragastric Lactisole on Glucose-Stimulated Gut Hormone Secretion

HormoneTreatmentMean Reduction (%)Standard Error (SE)p-valueReference
GLP-175g Glucose + 450 ppm Lactisole24.37.70.007[1]
PYY75g Glucose + 450 ppm Lactisole15.56.10.012[1]

Table 2: Effect of Intraduodenal Lactisole on Glucose-Stimulated Gut Hormone Secretion

HormoneTreatmentMean Reduction (%)Standard Error (SE)p-valueReference
GLP-1Glucose Infusion + 450 ppm Lactisole11.94.20.031[1]
PYYGlucose Infusion + 450 ppm LactisoleNot Significantly Reduced->0.05[1]

Signaling Pathways and Mechanisms of Action

Lactisole's inhibitory effect on gut hormone secretion is a direct consequence of its interaction with the T1R2/T1R3 sweet taste receptor. The binding of glucose to this receptor on enteroendocrine L-cells triggers a signaling cascade that results in the secretion of GLP-1 and PYY. Lactisole acts as an antagonist to this receptor, preventing the initiation of this cascade.

Signaling Pathway Diagram

Glucose Glucose T1R2_T1R3 T1R2/T1R3 Receptor Glucose->T1R2_T1R3 binds G_protein G-protein (α-gustducin) T1R2_T1R3->G_protein activates Lactisole Lactisole Lactisole->T1R2_T1R3 inhibits PLC Phospholipase Cβ2 G_protein->PLC activates IP3 IP3 PLC->IP3 generates DAG DAG PLC->DAG generates Ca_release Ca²⁺ Release from ER IP3->Ca_release Ca_channel TRPM5 Channel Activation DAG->Ca_channel Vesicle_fusion Vesicle Fusion Ca_release->Vesicle_fusion Depolarization Cell Depolarization Ca_channel->Depolarization Depolarization->Vesicle_fusion Hormone_secretion GLP-1 & PYY Secretion Vesicle_fusion->Hormone_secretion

Caption: Glucose-stimulated GLP-1/PYY secretion pathway and lactisole inhibition.

Experimental Protocols

In Vivo Human Clinical Trial Protocol

This protocol is a representative summary based on the methodologies of Gerspach et al. (2011).

Objective: To determine the effect of lactisole on glucose-stimulated GLP-1 and PYY secretion.

Study Design: A randomized, double-blind, placebo-controlled crossover study.

Participants: Healthy, non-smoking, normal-weight volunteers.

Materials:

  • 75g glucose solution (300 ml water)

  • Lactisole (450 ppm)

  • Mixed liquid meal (control)

  • Nasogastric or nasoduodenal feeding tubes

  • Blood collection tubes (containing EDTA and aprotinin)

Procedure:

  • Participant Screening: Recruit healthy volunteers based on predefined inclusion and exclusion criteria.

  • Catheter Placement: On the morning of the study, after an overnight fast, insert a nasogastric or nasoduodenal feeding tube.

  • Test Solution Administration:

    • Intragastric: Infuse 75g of glucose in 300 ml of water, with or without 450 ppm lactisole, over a period of 5 minutes.

    • Intraduodenal: Infuse a glucose solution (e.g., 29.3 g glucose/100 ml) at a constant rate (e.g., 2.5 ml/min) for 180 minutes, with or without 450 ppm lactisole.

  • Blood Sampling: Collect blood samples at baseline and at regular intervals (e.g., 15, 30, 60, 90, 120, 180 minutes) post-infusion.

  • Hormone Analysis: Centrifuge blood samples, separate plasma, and store at -80°C until analysis. Measure GLP-1 and PYY concentrations using validated radioimmunoassays (RIAs) or enzyme-linked immunosorbent assays (ELISAs).

In Vitro NCI-H716 Cell-Based Assay Protocol

This protocol is a representative methodology for assessing the inhibitory effect of lactisole on GLP-1 secretion from the human enteroendocrine L-cell line, NCI-H716.

Objective: To determine if lactisole inhibits secretagogue-stimulated GLP-1 release from NCI-H716 cells.

Materials:

  • NCI-H716 cells

  • DMEM/F-12 medium supplemented with fetal bovine serum (FBS)

  • Matrigel-coated cell culture plates

  • Krebs-Ringer Bicarbonate Buffer (KRBB)

  • Lactisole

  • Secretagogue (e.g., Sucralose (B1001) or Glucose)

  • GLP-1 ELISA kit

Procedure:

  • Cell Culture: Culture NCI-H716 cells in DMEM/F-12 medium supplemented with 10% FBS at 37°C in a humidified atmosphere of 5% CO2.

  • Seeding: Seed cells onto Matrigel-coated 24-well plates and allow them to differentiate for 48-72 hours.

  • Pre-incubation: Wash the cells with KRBB and then pre-incubate with KRBB containing lactisole at various concentrations (e.g., 0.1, 1, 10, 100 µM) for 30 minutes.

  • Stimulation: Remove the pre-incubation buffer and add fresh KRBB containing the same concentrations of lactisole along with a secretagogue (e.g., 10 mM sucralose or 20 mM glucose). Incubate for 2 hours at 37°C.

  • Supernatant Collection: Collect the supernatant from each well.

  • GLP-1 Measurement: Measure the concentration of GLP-1 in the supernatant using a commercially available GLP-1 ELISA kit according to the manufacturer's instructions.

Experimental Workflow and Logical Relationships

The following diagram illustrates the typical workflow of a human clinical trial designed to investigate the effects of lactisole.

cluster_data Start Participant Recruitment (Healthy Volunteers) Screening Inclusion/Exclusion Criteria Screening Start->Screening Randomization Randomization to Treatment Arms Screening->Randomization ArmA Arm A: Glucose + Placebo Randomization->ArmA ArmB Arm B: Glucose + Lactisole Randomization->ArmB Data_Collection Blood Sampling & Hormone Analysis ArmA->Data_Collection ArmB->Data_Collection Washout Washout Period Crossover Crossover to Alternate Arm Washout->Crossover ArmA2 Arm A: Glucose + Lactisole Crossover->ArmA2 ArmB2 Arm B: Glucose + Placebo Crossover->ArmB2 ArmA2->Data_Collection ArmB2->Data_Collection Data_Collection->Washout Analysis Statistical Analysis End Conclusion Analysis->End

References

Methodological & Application

Application Notes and Protocols for In Vitro Sweet Taste Inhibition Assays Using Lactisole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Lactisole is a well-characterized and widely used sweet taste inhibitor. It acts as a negative allosteric modulator of the human sweet taste receptor, a heterodimer of two G-protein coupled receptors, T1R2 and T1R3.[1][2] Specifically, lactisole interacts with the transmembrane domain of the T1R3 subunit, making it an invaluable tool for studying the mechanisms of sweet taste perception and for screening for novel sweeteners and taste modulators.[1][3] Its inhibitory effect is potent and broad, affecting the taste of natural sugars, artificial sweeteners, and sweet proteins.[3] This document provides detailed application notes and protocols for utilizing lactisole in in vitro sweet taste inhibition assays, primarily focusing on cell-based assays using human embryonic kidney (HEK293) cells stably expressing the T1R2/T1R3 receptor.[1][4]

Mechanism of Action

Lactisole does not compete with sweeteners for their binding site on the T1R2 subunit's Venus flytrap domain (VFTD). Instead, it binds to a distinct site within the transmembrane domain (TMD) of the T1R3 subunit.[1][3] This allosteric binding event induces a conformational change in the receptor, which prevents its activation by sweeteners, thereby inhibiting the downstream signaling cascade that leads to the perception of sweetness.

A diagram of the sweet taste signaling pathway and the inhibitory action of lactisole is presented below.

Sweet_Taste_Signaling_Pathway Sweet Taste Signaling Pathway and Lactisole Inhibition cluster_receptor Sweet Taste Receptor cluster_cell Taste Receptor Cell T1R2 T1R2 G_protein G-protein (Gustducin) T1R2->G_protein Activates T1R3 T1R3 T1R3->G_protein Activates PLCb2 PLCβ2 G_protein->PLCb2 Activates PIP2 PIP2 PLCb2->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R3 IP3R3 (ER) IP3->IP3R3 Opens Ca_release Ca²⁺ Release IP3R3->Ca_release TRPM5 TRPM5 Channel Ca_release->TRPM5 Activates Na_influx Na⁺ Influx & Depolarization TRPM5->Na_influx ATP_release ATP Release Na_influx->ATP_release Triggers Neuronal Signal Neuronal Signal ATP_release->Neuronal Signal Sweetener Sweetener (e.g., Sucrose, Aspartame) Sweetener->T1R2 Binds to VFTD Lactisole Lactisole Lactisole->T1R3 Binds to TMD (Inhibition)

Caption: Sweet taste signaling pathway and the inhibitory site of lactisole.

Quantitative Data: Lactisole Inhibition

The inhibitory potency of lactisole is typically quantified by its half-maximal inhibitory concentration (IC50), which can vary depending on the sweetener being antagonized and the specific assay conditions. The following table summarizes representative IC50 values and effective concentrations of lactisole from in vitro studies.

SweetenerLactisole ConcentrationAssay SystemObserved EffectReference
Aspartame (1 mM)IC50: ~65 µMHEK293 cells expressing T1R2/T1R3Inhibition of Ca²⁺ response[5]
Various Sweeteners1.25 mMHEK293E cells with T1R2/T1R3Blocked or reduced activity of acesulfame-K, brazzein, cyclamate, D-tryptophan, NHDC, saccharin, sucralose, sucrose, and thaumatin.[5][6]
SucraloseIC50: ~4 mMMIN6 (mouse pancreatic β-cells)Inhibition of insulin (B600854) secretion[7]
Acesulfame-KIC50: ~4 mMMIN6 (mouse pancreatic β-cells)Inhibition of insulin secretion[7]
Cyclamate0.46 mM & 0.92 mMSensory (human)Dose-dependent inhibition of sweetness[8]
NHDC0.46 mM & 0.92 mMSensory (human)Dose-dependent inhibition of sweetness[8]
Aspartame0.46 mM & 0.92 mMSensory (human)Inhibition of sweetness up to 1.0-2.0 mM aspartame[8]
Acesulfame-K0.46 mM & 0.92 mMSensory (human)Inhibition of sweetness up to 1.0 mM acesulfame-K[8]

Experimental Protocols

A common in vitro method for assessing sweet taste inhibition is a cell-based calcium mobilization assay using HEK293 cells stably co-expressing the human T1R2 and T1R3 receptors, along with a promiscuous G-protein such as Gα16gust44.[1][5] Activation of the sweet taste receptor leads to an increase in intracellular calcium, which can be measured using a calcium-sensitive fluorescent dye.

Experimental Workflow Diagram

Experimental_Workflow Lactisole Sweet Taste Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Acquisition & Analysis A 1. Culture HEK293-T1R2/T1R3 cells B 2. Seed cells in 96-well plates A->B D 4. Load cells with calcium-sensitive dye (e.g., Fluo-4 AM) B->D C 3. Prepare sweetener and lactisole solutions E 5. Pre-incubate cells with lactisole or vehicle control C->E D->E F 6. Add sweetener solution E->F G 7. Measure fluorescence change (e.g., using a FLIPR or plate reader) F->G H 8. Calculate dose-response curves and IC50 values G->H

Caption: A typical workflow for a lactisole-based sweet taste inhibition assay.

Detailed Protocol: Calcium Mobilization Assay

Materials:

  • HEK293 cell line stably expressing human T1R2, T1R3, and a suitable G-protein (e.g., Gα16gust44).

  • Cell culture medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), antibiotics (penicillin/streptomycin), and selection agents (e.g., hygromycin B, zeocin).

  • Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Lactisole (sodium salt).

  • Sweetener of interest.

  • Calcium-sensitive fluorescent dye kit (e.g., Fluo-4 AM or Calcium 4 Assay Kit).

  • 96-well black-walled, clear-bottom cell culture plates.

  • Fluorescence plate reader or a Functional Drug Screening System (FDSS/μCELL) or a FlexStation.

Procedure:

  • Cell Culture and Seeding:

    • Culture the HEK293-T1R2/T1R3 cells in a T-75 flask at 37°C in a humidified atmosphere with 5% CO₂.

    • When cells reach 80-90% confluency, wash with PBS, detach with trypsin-EDTA, and resuspend in fresh culture medium.

    • Seed the cells into 96-well black-walled, clear-bottom plates at a density of 5 x 10⁴ to 8 x 10⁴ cells per well.

    • Incubate for 24 hours to allow for cell attachment.[9]

  • Preparation of Compounds:

    • Prepare a stock solution of lactisole (e.g., 100 mM in DMSO).

    • Prepare a stock solution of the sweetener of interest (e.g., in assay buffer or DMSO, depending on solubility).

    • On the day of the assay, prepare serial dilutions of lactisole and the sweetener in the assay buffer. The final concentration of DMSO should be kept below 0.1% to avoid cell toxicity.

  • Dye Loading:

    • Aspirate the culture medium from the wells.

    • Wash the cells once with 100 µL of assay buffer.[9]

    • Prepare the dye-loading solution according to the manufacturer's instructions (e.g., Fluo-4 AM with probenecid (B1678239) in assay buffer).

    • Add 100 µL of the dye-loading solution to each well.

    • Incubate the plate at 37°C for 1 hour in the dark.[9]

  • Inhibition Assay:

    • After incubation, wash the cells twice with 100 µL of assay buffer to remove excess dye.

    • Add 80 µL of the different concentrations of lactisole (or vehicle control) to the respective wells.

    • Incubate for a short period (e.g., 3-5 minutes) at room temperature.

    • Place the plate in the fluorescence reader.

    • Set the instrument to record fluorescence intensity (e.g., excitation at 485 nm, emission at 525 nm) over time.

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • Add 20 µL of the sweetener solution (at a fixed concentration, typically its EC₅₀ or EC₈₀) to the wells.

    • Continue to record the fluorescence for at least 60-90 seconds to capture the peak response.

  • Data Analysis:

    • The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after sweetener addition.

    • Normalize the response to the control (sweetener alone) to get the percentage of inhibition.

    • Plot the percentage of inhibition against the logarithm of the lactisole concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value of lactisole for the tested sweetener.

Lactisole is a powerful and specific inhibitor of the human sweet taste receptor, making it an essential tool for in vitro research in taste biology and drug discovery. The provided protocols and data offer a comprehensive guide for researchers to effectively design and execute sweet taste inhibition assays. Careful optimization of cell density, compound concentrations, and incubation times will ensure reproducible and reliable results.

References

Protocol for the Application of Lactisole in Human Sensory Panel Studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Lactisole, the sodium salt of 2-(4-methoxyphenoxy)propanoic acid, is a well-documented sweet taste inhibitor. It functions by selectively targeting the T1R3 subunit of the heterodimeric G-protein coupled sweet taste receptor (T1R2/T1R3).[1][2] This specific antagonism makes lactisole a valuable tool in human sensory panel studies for a variety of applications, including understanding sweet taste mechanisms, developing sweetness-reduced food and beverage products, and evaluating the efficacy of novel sweeteners. These notes provide a comprehensive protocol for the effective and standardized use of lactisole in sensory research.

Mechanism of Action

Lactisole acts as a canonical antagonist of the sweet taste receptor.[2] It binds to a specific pocket within the transmembrane domain of the human T1R3 protein, which is a key component of the receptor that detects sweet compounds.[3] This binding event inhibits the downstream signaling cascade that would normally lead to the perception of sweetness. The interaction of lactisole with the T1R3 subunit is specific to primates, and it does not affect the sweet taste perception in rodents.[3]

Data Presentation: Efficacy of Lactisole

The effectiveness of lactisole in suppressing sweetness is dependent on its concentration and the specific sweetener being evaluated. The following tables summarize quantitative data from various studies.

Table 1: Effective Concentrations of Lactisole for Sweetness Inhibition

SweetenerSweetener ConcentrationLactisole ConcentrationObserved EffectReference
Sucrose (B13894)10% solution60 ppmAdjusted sweetness to match a 10% glucose solution.[4]
Sucrose12% solution100-150 ppmPerceived sweetness reduced to that of a 4% sucrose solution.[4]
Various SweetenersN/A250 and 500 ppmSignificant suppression of sweetness for a variety of sugars and sweeteners.[4]
Cyclamate0.1 - 100 mM0.46 mM (100 ppm)Effective inhibition up to 5.0 mM cyclamate.[5]
Cyclamate0.1 - 100 mM0.92 mM (200 ppm)Effective inhibition up to 10.0 mM cyclamate.[5]
Neohesperidin dihydrochalcone (B1670589) (NHDC)0.001 - 1.0 mM0.46 mM (100 ppm)Proper inhibition detected up to 0.2 mM NHDC.[5]
Neohesperidin dihydrochalcone (NHDC)0.001 - 1.0 mM0.92 mM (200 ppm)Proper inhibition detected up to 0.5 mM NHDC.[5]
Acesulfame K (Ace K)0.01 - 50 mM0.46 mM and 0.92 mMEffective inhibition up to 1 mM Ace K.[5]
Aspartame0.01 - 20 mM0.46 mMInhibition up to 1.0 mM aspartame.[5]
Aspartame0.01 - 20 mM0.92 mMInhibition up to 2.0 mM aspartame.[5]
Maltodextrins (low concentration)N/A1.4 mMSignificantly increased perceived sweetness.[5]
Glucose (low concentration)N/A1.4 mMSignificantly reduced perceived sweetness.[5]

Experimental Protocols

Sensory Panelist Selection and Training

A reliable sensory panel is crucial for obtaining accurate and reproducible results.

  • Screening: Potential panelists should be screened for their sensory acuity. This includes tests for color vision, basic taste recognition (sweet, sour, salty, bitter, umami), and odor recognition.

  • Training: Selected panelists should undergo training to familiarize them with sensory evaluation procedures, terminology, and scoring methods. Training should include exposure to different concentrations of sweet stimuli to improve their sensitivity and ability to detect subtle differences. Regular calibration sessions are essential to ensure consistency among panelists.

General Protocol for Sample Preparation and Presentation
  • Materials: Lactisole (food grade), sweeteners, deionized water, and the product matrix (if applicable).

  • Preparation of Lactisole Solutions: Lactisole is soluble in water. Prepare a stock solution of lactisole and dilute it to the desired final concentrations for the sensory tests.

  • Sample Coding and Randomization: All samples should be coded with random three-digit numbers to prevent bias. The order of sample presentation should be randomized for each panelist.

  • Tasting Environment: Sensory evaluations should be conducted in a controlled environment that is quiet, odor-neutral, and has standardized lighting and temperature.

Specific Experimental Methodologies

This method is used to determine if a sensory difference exists between two samples.

  • Objective: To determine if the addition of lactisole to a sweetened solution results in a perceivable difference in taste.

  • Procedure:

    • Present each panelist with three coded samples, two of which are identical (e.g., sweetened solution without lactisole) and one is different (e.g., sweetened solution with lactisole).

    • Ask the panelists to identify the "odd" or different sample.

    • The order of presentation of the three samples should be randomized across panelists (e.g., AAB, ABA, BAA, BBA, BAB, ABB).

    • Provide water for rinsing between samples.

  • Data Analysis: The number of correct identifications is compared to the number expected by chance (33.3%) to determine statistical significance.

This method is used to identify and quantify the sensory attributes of a product.

  • Objective: To characterize and quantify the changes in the sensory profile of a sweetened product upon the addition of lactisole.

  • Procedure:

    • A trained panel develops a consensus vocabulary to describe the sensory attributes of the samples (e.g., sweetness intensity, bitterness, aftertaste).

    • Panelists rate the intensity of each attribute for each sample on a continuous scale (e.g., a 100 mm line scale anchored with "low" and "high").

    • Samples are presented one at a time in a randomized order.

  • Data Analysis: The intensity ratings are analyzed using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences between samples.

This method measures the intensity of a specific sensory attribute over time.

  • Objective: To evaluate the temporal profile of sweetness suppression by lactisole.

  • Procedure:

    • Panelists are trained to rate the intensity of sweetness continuously over a set period (e.g., 70 seconds) after taking the sample into their mouth.

    • Data can be collected using a computer-based system where panelists move a cursor along a scale.

    • Key parameters are extracted from the TI curve, including maximum intensity (Imax), time to maximum intensity (Tmax), and duration of the sensation.

  • Data Analysis: The TI parameters are analyzed to compare the temporal profiles of different samples.

Mandatory Visualizations

Sweet_Taste_Signaling_Pathway cluster_receptor Sweet Taste Receptor (T1R2/T1R3) T1R2 T1R2 G_protein G-protein (Gustducin) T1R2->G_protein Activates T1R3 T1R3 T1R3->G_protein Activates Sweetener Sweetener Sweetener->T1R2 Binds Sweetener->T1R3 Binds Lactisole Lactisole Lactisole->T1R3 Inhibits PLCb2 PLCβ2 G_protein->PLCb2 Activates PIP2 PIP2 PLCb2->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Triggers TRPM5 TRPM5 Channel Depolarization Cell Depolarization TRPM5->Depolarization Causes Ca_release->TRPM5 Activates Neurotransmitter Neurotransmitter Release Depolarization->Neurotransmitter Leads to Sweet_Perception Sweet Perception Neurotransmitter->Sweet_Perception Signals

Caption: Sweet taste signaling pathway and the inhibitory action of lactisole.

Sensory_Panel_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Reporting A Define Objectives & Select Sensory Method B Prepare Sweetener and Lactisole Solutions A->B C Code and Randomize Samples B->C D Panelist Briefing and Instructions C->D E Present Samples to Panelists D->E F Panelists Evaluate Samples E->F G Data Collection F->G H Statistical Analysis of Data G->H I Interpret Results H->I J Generate Report I->J

Caption: Experimental workflow for a human sensory panel study with lactisole.

Lactisole_Inhibition_Logic cluster_condition Condition cluster_outcome Outcome Sweetener_Present Sweetener Present Receptor_Active Sweet Receptor Activated Sweetener_Present->Receptor_Active Leads to Receptor_Inhibited Sweet Receptor Inhibited Lactisole_Absent Lactisole Absent Lactisole_Absent->Receptor_Active Lactisole_Present Lactisole Present Lactisole_Present->Receptor_Inhibited Causes Sweet_Taste Sweet Taste Perceived Receptor_Active->Sweet_Taste No_Sweet_Taste Sweet Taste Suppressed Receptor_Inhibited->No_Sweet_Taste

References

Application Notes and Protocols: Utilizing Lactisole to Investigate T1R3 Function in Non-Gustatory Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The type 1 taste receptor 3 (T1R3) is a versatile G protein-coupled receptor (GPCR) that functions as a nutrient sensor in various tissues beyond the oral cavity. In non-gustatory systems such as the pancreas, gut, and respiratory tract, T1R3 is implicated in critical physiological processes including hormone secretion, metabolic regulation, and innate immunity.[1][2][3] Lactisole, a molecule originally isolated from coffee beans, serves as a valuable pharmacological tool to probe the function of T1R3.[1] It acts as a negative allosteric modulator, specifically targeting the transmembrane domain of the human T1R3 subunit to inhibit its function.[4][5][6]

These application notes provide a comprehensive guide for utilizing lactisole to investigate the role of T1R3 in non-gustatory tissues. Included are detailed summaries of its mechanism, quantitative data on its efficacy, and protocols for key experimental procedures.

Mechanism of Action of Lactisole

Lactisole specifically binds to a pocket within the transmembrane domains of the human T1R3 protein.[1][4] This interaction does not compete with orthosteric ligands (like sugars) that bind to the extracellular Venus flytrap domain of the T1R2/T1R3 heterodimer, but rather allosterically modulates the receptor's conformation to a non-functional state. The primary downstream effect of this inhibition is the blockade of intracellular calcium (Ca²⁺) mobilization, a key signaling event following T1R3 activation.[1][7]

It is crucial to note a species-specific difference in lactisole's activity; it is a potent inhibitor of human and primate T1R3 but does not affect rodent T1R3 at similar concentrations.[4][5] However, some studies have demonstrated inhibitory effects on mouse T1R3 at higher concentrations.[2][7] Additionally, researchers should be aware of potential off-target effects, as some studies have reported that lactisole can increase intracellular cyclic AMP (cAMP) independently of T1R3.[1][8]

Data Presentation: Quantitative Effects of Lactisole

The following tables summarize the quantitative data on lactisole's inhibitory effects in various experimental models.

Table 1: Lactisole Concentration and Efficacy in Cellular Models

Cell Type/ModelTarget OrganismAgonist(s) UsedLactisole ConcentrationObserved EffectReference(s)
MIN6 (pancreatic β-cells)MouseSweeteners (acesulfame-K, sucralose, glycyrrhizin)~4 mmol/L (IC₅₀)Inhibition of sweetener-induced insulin (B600854) secretion.[2][7][9]
MIN6 (pancreatic β-cells)MouseGlucose3-10 mmol/LInhibition of glucose-induced insulin secretion and reduction of intracellular NADH and ATP.[2][7]
HEK293 cells expressing mouse T1R3MouseSucraloseNot specifiedAttenuation of sucralose-induced increase in cytoplasmic Ca²⁺.[2][7]
Human Airway Basal Epithelial Cells (Beas-2Bs)HumanAmino acids5-40 mmol/LDose-dependent increase in intracellular cAMP (T1R3-independent).[1]
HEK293E cells expressing human T1R2/T1R3HumanD-tryptophan (10 mM)1.25 mMInhibition of D-tryptophan-induced Ca²⁺ response.[4]

Table 2: Effects of Lactisole on T1R3-Mediated Signaling Pathways

Tissue/Cell TypeTarget OrganismSignaling Pathway InvestigatedEffect of LactisoleReference(s)
Pancreatic β-cells (MIN6)MouseIntracellular Ca²⁺ ([Ca²⁺]c)Attenuates sweetener-evoked elevation of [Ca²⁺]c.[2][7][9]
Pancreatic β-cells (MIN6)MouseIntracellular cAMP ([cAMP]c)Does not affect sweetener-induced elevation of [cAMP]c.[2][7][9]
Human Airway Epithelial CellsHumanIntracellular cAMP ([cAMP]c)Increases [cAMP]c independently of T1R1 or T1R3.[1][8]
Human Gut (in vivo)HumanGLP-1 and PYY secretionReduces glucose-stimulated GLP-1 and PYY secretion.[10][11][12]

Mandatory Visualizations

Signaling Pathways and Experimental Logic

T1R3_Signaling_and_Lactisole_Inhibition cluster_0 T1R3 Activation cluster_1 Lactisole Inhibition Ligand Sweeteners / Nutrients T1R3 T1R3 Receptor Ligand->T1R3 G_Protein G Protein (e.g., Gustducin) T1R3->G_Protein PLC PLCβ2 G_Protein->PLC IP3 IP3 PLC->IP3 Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Cellular_Response Cellular Response (e.g., Insulin Secretion) Ca_Release->Cellular_Response Lactisole Lactisole Lactisole->T1R3

Caption: T1R3 signaling pathway and the inhibitory action of lactisole.

Experimental_Workflow cluster_workflow Experimental Workflow for Investigating T1R3 Function with Lactisole A 1. Cell/Tissue Model Selection (e.g., Pancreatic Islets, Gut Organoids, Airway Epithelial Cells) B 2. Baseline Measurement (e.g., Hormone Secretion, [Ca²⁺]i) A->B E 5. Pre-incubation with Lactisole A->E C 3. T1R3 Agonist Stimulation (e.g., Glucose, Sucralose) B->C D 4. Measure Agonist-Induced Response C->D H 8. Data Analysis and Comparison D->H F 6. T1R3 Agonist Stimulation + Lactisole E->F G 7. Measure Response in Presence of Lactisole F->G G->H

Caption: General experimental workflow for using lactisole as a T1R3 inhibitor.

Experimental Protocols

Protocol 1: In Vitro Inhibition of T1R3-Mediated Insulin Secretion

This protocol is adapted from studies using the mouse insulinoma MIN6 cell line to investigate the role of T1R3 in glucose- and sweetener-stimulated insulin secretion.[2][7]

Materials:

  • MIN6 cells

  • Culture medium (e.g., DMEM with high glucose, supplemented with FBS and β-mercaptoethanol)

  • Krebs-Ringer Bicarbonate (KRB) buffer

  • T1R3 agonist (e.g., glucose, sucralose)

  • Lactisole (Sigma-Aldrich)

  • Insulin ELISA kit

Procedure:

  • Cell Culture: Culture MIN6 cells in standard conditions until they reach 80-90% confluency.

  • Seeding: Seed MIN6 cells into 24-well plates at a density of 2 x 10⁵ cells/well and culture for 48-72 hours.

  • Starvation: Prior to the assay, gently wash the cells twice with a glucose-free KRB buffer. Then, pre-incubate the cells in glucose-free KRB buffer for 1-2 hours at 37°C to achieve a basal state.

  • Lactisole Pre-incubation: Replace the starvation buffer with KRB buffer containing the desired concentration of lactisole (e.g., 0, 1, 3, 5, 10 mM). For the control group, use KRB buffer without lactisole. Incubate for 30 minutes at 37°C.

  • Stimulation: Add the T1R3 agonist (e.g., 20 mM glucose or 5 mM sucralose) to the wells (with and without lactisole) and incubate for 1-2 hours at 37°C.

  • Supernatant Collection: After incubation, collect the supernatant from each well.

  • Insulin Measurement: Quantify the insulin concentration in the collected supernatants using a commercially available insulin ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Normalize the insulin secretion data to the total protein content of the cells in each well. Compare the agonist-stimulated insulin secretion in the presence and absence of lactisole.

Protocol 2: Calcium Imaging to Assess T1R3 Inhibition

This protocol describes how to measure changes in intracellular calcium concentration ([Ca²⁺]i) in response to T1R3 activation and its inhibition by lactisole, often performed in HEK293 cells heterologously expressing the receptor.[4][7]

Materials:

  • HEK293 cells stably or transiently expressing the human T1R3 (and T1R2 if studying the heterodimer)

  • Culture medium (e.g., DMEM, 10% FBS)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-8 AM)

  • Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer

  • T1R3 agonist (e.g., sucralose, D-tryptophan)

  • Lactisole

  • Fluorescence microscope or plate reader equipped for ratiometric imaging or fluorescence intensity measurement.

Procedure:

  • Cell Seeding: Seed the T1R3-expressing HEK293 cells onto glass-bottom dishes or 96-well black-walled plates suitable for fluorescence imaging. Allow cells to adhere and grow for 24-48 hours.

  • Dye Loading: Wash the cells with HBSS. Prepare a loading solution of Fura-2 AM (e.g., 2-5 µM) in HBSS. Incubate the cells with the dye solution for 30-60 minutes at 37°C in the dark.

  • De-esterification: Wash the cells twice with HBSS to remove excess dye and allow 20-30 minutes for the AM ester to be fully cleaved by intracellular esterases.

  • Baseline Measurement: Place the dish/plate on the imaging setup. Acquire a stable baseline fluorescence recording (for Fura-2, alternating excitation at 340 nm and 380 nm; for Fluo-8, excitation ~490 nm).

  • Lactisole Incubation (for inhibition group): Add lactisole (e.g., 1.25 mM) to the cells and incubate for 5-10 minutes while continuing to record fluorescence.

  • Agonist Stimulation: Add the T1R3 agonist (e.g., 10 mM D-tryptophan) to the cells and record the change in fluorescence intensity or ratio.

  • Data Analysis: For Fura-2, calculate the ratio of fluorescence emission at 510 nm following excitation at 340 nm and 380 nm. For Fluo-8, calculate the change in fluorescence intensity from baseline (ΔF/F₀). Compare the peak response to the agonist in the presence and absence of lactisole.

Conclusion

Lactisole is a powerful and specific inhibitor of the human T1R3 receptor, making it an indispensable tool for elucidating the diverse functions of this receptor in non-gustatory tissues. By carefully considering its mechanism of action, species specificity, and potential off-target effects, researchers can design robust experiments to uncover the role of T1R3 in metabolic control, gut hormone secretion, and other vital physiological processes. The protocols provided herein offer a foundation for such investigations, which can be adapted to specific cellular or tissue models.

References

Unmasking True Fruit Flavors: The Role of Lactisole in Food Science

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the realm of food science, achieving a balance of flavors is paramount. The intense sweetness of sugars and high-intensity sweeteners can often overwhelm the delicate and complex profiles of fruit flavors. Lactisole, a sodium salt of 2-(4-methoxyphenoxy)propionic acid, serves as a powerful tool to address this challenge. By functioning as a selective negative allosteric modulator of the T1R3 sweet taste receptor subunit, lactisole effectively reduces the perception of sweetness, thereby "unmasking" and enhancing the inherent flavors of fruits. This document provides detailed application notes and experimental protocols for utilizing lactisole in food science research and development, enabling a more nuanced and authentic fruit taste experience in various food products.

Introduction

The human perception of sweet taste is primarily mediated by a heterodimeric G-protein coupled receptor (GPCR) composed of two subunits: Taste 1 Receptor Member 2 (T1R2) and Taste 1 Receptor Member 3 (T1R3).[1][2][3] Lactisole, a naturally occurring compound found in roasted coffee beans, specifically interacts with the transmembrane domain of the T1R3 subunit.[4][5] This interaction does not completely block the receptor but rather modulates its activity, leading to a reduction in the perceived intensity of sweet stimuli, including both natural sugars and artificial sweeteners.[6][7] This unique property makes lactisole an invaluable additive in the food industry, particularly in products with high sugar content like jams, jellies, and fruit preserves, where it allows the more subtle fruit notes to become more prominent.[6][8][9]

Mechanism of Action: Sweet Taste Inhibition

Lactisole acts as a negative allosteric modulator (NAM) of the T1R2/T1R3 sweet taste receptor.[4] Unlike competitive inhibitors that bind to the same site as the agonist (sweetener), lactisole binds to a different site on the T1R3 subunit, specifically within its transmembrane domain.[1][4] This binding event induces a conformational change in the receptor, which in turn reduces the efficacy of sweeteners in activating the downstream signaling cascade. The (S)-enantiomer of lactisole is primarily responsible for its sweetness-masking effect.[6]

The signaling pathway for sweet taste perception begins with the binding of a sweet molecule to the T1R2/T1R3 receptor. This activates a G-protein cascade, leading to the production of intracellular second messengers and ultimately depolarization of the taste cell, which sends a signal to the brain that is interpreted as "sweet." Lactisole's interaction with the T1R3 subunit disrupts this cascade, dampening the signal and thereby reducing the perceived sweetness.

Sweet_Taste_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Sweetener Sweetener T1R2/T1R3 Receptor T1R2 T1R3 Sweetener->T1R2/T1R3 Receptor:r2 Binds Lactisole Lactisole Lactisole->T1R2/T1R3 Receptor:r3 Binds (Inhibits) G-protein Activation G-protein Activation T1R2/T1R3 Receptor->G-protein Activation Activates Reduced Sweetness Reduced Sweetness T1R2/T1R3 Receptor->Reduced Sweetness Signaling Cascade Signaling Cascade G-protein Activation->Signaling Cascade Initiates Sweet Taste Perception Sweet Taste Perception Signaling Cascade->Sweet Taste Perception Leads to

Fig. 1: Lactisole's inhibitory action on the sweet taste signaling pathway.

Quantitative Data on Sweetness Inhibition

The effectiveness of lactisole in reducing sweetness has been quantified in various studies. Its impact is concentration-dependent, with higher concentrations of lactisole leading to a greater reduction in perceived sweetness.

SweetenerInitial ConcentrationLactisole Concentration (ppm)Perceived Sweetness EquivalentReference
Sucrose (B13894)12%100-1504% Sucrose Solution[6]
Sucrose10%2502.5% Sucrose Solution[8]
Sucrose10%5001% Sucrose Solution[8]
Various Sweeteners-250 and 500Significantly Suppressed[8][9]

Applications in Food Science

The primary application of lactisole in the food industry is to enhance the flavor profile of products where high sugar content is necessary for preservation or texture, but can lead to an overpowering sweetness.[6][8][9][10]

  • Jams, Jellies, and Preserves: By suppressing the intense sweetness of the sugar used for preservation, lactisole allows the natural, often subtle, flavors of the fruit to be more clearly perceived.[6][8]

  • Fruit Juices and Beverages: In sweetened fruit beverages, lactisole can help to create a more balanced and less cloying taste profile.[10]

  • Confectionery: For fruit-flavored candies and sweets, lactisole can enhance the authenticity of the fruit flavor.[10]

Experimental Protocols

The following protocols provide a framework for evaluating the efficacy of lactisole in unmasking fruit flavors in a laboratory or research setting.

Protocol 1: Sensory Evaluation of Lactisole's Effect on Sweetness Perception

Objective: To quantify the reduction in perceived sweetness of a sucrose solution upon the addition of lactisole.

Materials:

  • Sucrose (food grade)

  • Lactisole (sodium 2-(4-methoxyphenoxy)propanoate)

  • Deionized water

  • Graduated cylinders and beakers

  • Analytical balance

  • Sensory panel of trained assessors

  • Standardized taste evaluation booths

  • Data collection software (e.g., FIZZ, Compusense)

Procedure:

  • Solution Preparation:

    • Prepare a 10% (w/v) sucrose solution by dissolving 100g of sucrose in 1 L of deionized water.

    • Prepare two test solutions:

      • Test Solution A: 10% sucrose solution with 100 ppm lactisole (0.1 g/L).

      • Test Solution B: 10% sucrose solution with 150 ppm lactisole (0.15 g/L).

    • Prepare a series of reference sucrose solutions with concentrations ranging from 2% to 10% (e.g., 2%, 4%, 6%, 8%, 10%).

  • Sensory Evaluation:

    • Recruit and train a sensory panel (n=10-15) on the use of a general Labeled Magnitude Scale (gLMS) or a visual analog scale for rating sweetness intensity.

    • Present the panelists with the 10% sucrose solution (control), Test Solution A, and Test Solution B in a randomized and blind manner.

    • Ask panelists to rate the sweetness intensity of each sample.

    • In a separate session, use a magnitude estimation task where panelists compare the sweetness of the test solutions to the reference sucrose solutions to determine the equivalent sucrose concentration.

  • Data Analysis:

    • Analyze the sweetness intensity ratings using Analysis of Variance (ANOVA) to determine if there are significant differences between the control and the lactisole-containing samples.

    • Calculate the mean equivalent sucrose concentration for Test Solution A and Test Solution B.

Protocol 2: In Vitro Cell-Based Assay to Measure T1R2/T1R3 Receptor Activation

Objective: To assess the inhibitory effect of lactisole on the activation of the human sweet taste receptor in response to a sweetener.

Materials:

  • HEK293 cells stably expressing the human T1R2 and T1R3 receptors and a G-protein alpha subunit (e.g., Gα16gust44).

  • Cell culture medium (e.g., DMEM) with appropriate supplements.

  • Sweetener (e.g., sucralose (B1001) or aspartame).

  • Lactisole.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • 96-well black, clear-bottom microplates.

  • Fluorescence plate reader with automated injection capabilities.

Procedure:

  • Cell Culture:

    • Culture the HEK293-T1R2/T1R3 cells according to standard protocols.

    • Seed the cells into 96-well plates and grow to confluence.

  • Dye Loading:

    • Wash the cells with assay buffer.

    • Load the cells with the calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer for 1 hour at 37°C.

    • Wash the cells to remove excess dye.

  • Assay:

    • Place the plate in the fluorescence plate reader and monitor the baseline fluorescence.

    • Prepare solutions of the sweetener at a concentration known to elicit a robust response (e.g., EC80).

    • Prepare solutions of the sweetener mixed with varying concentrations of lactisole.

    • Inject the sweetener solution (control) into designated wells and record the change in fluorescence (calcium influx).

    • Inject the sweetener + lactisole solutions into other wells and record the change in fluorescence.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) for each well.

    • Normalize the responses to the control (sweetener alone).

    • Plot the normalized response as a function of lactisole concentration to generate a dose-response curve and determine the IC50 of lactisole.

Experimental_Workflow cluster_protocol1 Protocol 1: Sensory Evaluation cluster_protocol2 Protocol 2: In Vitro Cell-Based Assay P1_1 Prepare Sucrose and Lactisole Solutions P1_2 Conduct Blind Sensory Panel Tasting P1_1->P1_2 P1_3 Rate Sweetness Intensity (gLMS) P1_2->P1_3 P1_4 Determine Equivalent Sucrose Concentration P1_2->P1_4 P1_5 Statistical Analysis (ANOVA) P1_3->P1_5 P1_4->P1_5 P2_1 Culture HEK293-T1R2/T1R3 Cells P2_2 Load Cells with Calcium-Sensitive Dye P2_1->P2_2 P2_3 Measure Fluorescence Response to Sweetener +/- Lactisole P2_2->P2_3 P2_4 Generate Dose-Response Curve and Calculate IC50 P2_3->P2_4

References

Application Notes & Protocols: Investigating the Effect of Lactisole on Satiety Hormone Secretion

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

1.0 Abstract

This document provides a comprehensive experimental framework to assess the effects of Lactisole, a known sweet taste receptor antagonist, on the secretion of key satiety hormones: glucagon-like peptide-1 (GLP-1), peptide YY (PYY), and cholecystokinin (B1591339) (CCK). Enteroendocrine cells (EECs) in the gastrointestinal tract express the same T1R2/T1R3 sweet taste receptors found on the tongue.[1] These gut-based receptors are implicated in nutrient sensing and the subsequent release of hormones that regulate appetite and glucose homeostasis.[1][2][3] Lactisole inhibits the T1R2/T1R3 receptor by binding to the transmembrane domain of the T1R3 subunit.[3][4][5] This makes it a valuable tool to probe the role of these receptors in gut hormone secretion.[2][3] The protocols outlined below detail a phased approach, beginning with in vitro cell-based assays, progressing to in vivo animal models, and culminating in a framework for human clinical trials.

2.0 Phase 1: In Vitro Assessment in Enteroendocrine Cell Models

Objective: To determine if Lactisole directly modulates sweetener-stimulated secretion of GLP-1, PYY, and CCK from an enteroendocrine cell line.

Model System: Human NCI-H716 cells or murine STC-1 cells. NCI-H716 cells are a well-established model for studying GLP-1 secretion and have been shown to be responsive to Lactisole.[2][3]

Protocol 1.1: Cell Viability (MTT) Assay

Purpose: To establish a non-toxic working concentration range for Lactisole.

Materials:

  • NCI-H716 or STC-1 cells

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • Lactisole stock solution (sodium salt, dissolved in sterile water)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-Buffered Saline (PBS)

  • Plate reader (570 nm absorbance)

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours (37°C, 5% CO₂).

  • Prepare serial dilutions of Lactisole in serum-free medium (e.g., 0, 10, 50, 100, 250, 500, 1000 µM).

  • Remove growth medium from wells and replace with 100 µL of the Lactisole dilutions. Include a vehicle control (medium only).

  • Incubate for 24 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Read absorbance at 570 nm.

  • Calculate cell viability as a percentage of the vehicle control. Select the highest concentrations showing >95% viability for subsequent experiments.

Protocol 1.2: Satiety Hormone Secretion Assay

Purpose: To measure the effect of Lactisole on sweetener-stimulated hormone release.

Materials:

  • NCI-H716 or STC-1 cells cultured to ~85% confluency in 24-well plates.

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 0.1% BSA).

  • Stimulants: Glucose (e.g., 20 mM) or Sucralose (e.g., 5 mM).

  • Lactisole at non-toxic concentrations determined in Protocol 1.1.

  • DPP-4 inhibitor (for GLP-1 measurement).

  • Commercially available ELISA kits for active GLP-1, total PYY, and CCK.

Procedure:

  • Wash cell monolayers twice with PBS.

  • Pre-incubate cells with 500 µL of Assay Buffer for 1 hour at 37°C.

  • Prepare treatment solutions in Assay Buffer (including DPP-4 inhibitor for GLP-1 wells):

    • Vehicle Control (Assay Buffer)

    • Stimulant alone (e.g., 20 mM Glucose)

    • Lactisole alone (e.g., 500 µM)

    • Stimulant + Lactisole

  • Remove pre-incubation buffer and add 500 µL of the respective treatment solutions to the wells.

  • Incubate for 2 hours at 37°C, 5% CO₂.

  • Collect the supernatant from each well. Centrifuge to remove any cell debris.

  • Analyze the supernatant for GLP-1, PYY, and CCK concentrations using ELISA kits according to the manufacturer’s instructions.

  • Normalize hormone concentrations to the total protein content of the cells in each well.

Data Presentation: In Vitro Hormone Secretion

Table 1: Effect of Lactisole on Sweetener-Stimulated Hormone Secretion in NCI-H716 Cells.

Treatment Group GLP-1 (pM) PYY (pM) CCK (pM)
Vehicle Control Mean ± SEM Mean ± SEM Mean ± SEM
Glucose (20 mM) Mean ± SEM Mean ± SEM Mean ± SEM
Lactisole (500 µM) Mean ± SEM Mean ± SEM Mean ± SEM
Glucose + Lactisole Mean ± SEM Mean ± SEM Mean ± SEM
Sucralose (5 mM) Mean ± SEM Mean ± SEM Mean ± SEM

| Sucralose + Lactisole | Mean ± SEM | Mean ± SEM | Mean ± SEM |

Visualization: Hypothesized Signaling Pathway

G cluster_lumen Gut Lumen cluster_cell Enteroendocrine Cell Sweetener Sweetener (e.g., Glucose) T1R2_T1R3 T1R2/T1R3 Receptor Sweetener->T1R2_T1R3 Binds & Activates Lactisole Lactisole Lactisole->T1R2_T1R3 Binds & Inhibits G_Protein G-Protein (Gustducin) T1R2_T1R3->G_Protein Activates Signaling Downstream Signaling Cascade (↑ Ca²⁺, ↑ cAMP) G_Protein->Signaling Vesicles Hormone Vesicles (GLP-1, PYY) Signaling->Vesicles Triggers Exocytosis Secretion Hormone Secretion Vesicles->Secretion

Caption: Lactisole inhibition of sweetener-activated T1R3 signaling in EECs.

3.0 Phase 2: In Vivo Evaluation in a Rodent Model

Objective: To determine if oral administration of Lactisole alters postprandial satiety hormone levels and food intake in a rodent model. Note: Lactisole's inhibitory effect is specific to primates; therefore, a humanized T1R3 mouse model or an alternative antagonist effective in rodents may be necessary for mechanism-specific studies.[4][5] For this protocol, we will assume a suitable model is available.

Model System: C57BL/6 mice or Sprague-Dawley rats.

Protocol 2.1: Acute Oral Gavage and Blood Sampling

Purpose: To measure the impact of Lactisole on plasma satiety hormone concentrations following a nutrient challenge.

Materials:

  • Male C57BL/6 mice (8-10 weeks old), individually housed.

  • Gavage solution: Glucose (2 g/kg body weight) in water.

  • Treatment: Lactisole (e.g., 10 mg/kg) or vehicle (water), mixed with gavage solution.

  • Blood collection tubes (containing EDTA, aprotinin, and a DPP-4 inhibitor).

  • Glucometer and test strips.

Procedure:

  • Acclimatize mice for 1 week.

  • Fast mice overnight (approx. 16 hours) with free access to water.

  • Record baseline body weight.

  • At T=0 min, administer the gavage solution (glucose + Lactisole or glucose + vehicle) via oral gavage (volume ~10 mL/kg).

  • Collect blood samples (~50 µL) via tail nick at time points: -15 (baseline), 15, 30, 60, and 120 minutes post-gavage.

  • Measure blood glucose at each time point.

  • Immediately place blood into prepared collection tubes on ice.

  • Centrifuge blood at 4°C, collect plasma, and store at -80°C until analysis.

  • Analyze plasma for active GLP-1, total PYY, and CCK using multiplex or ELISA kits.

Protocol 2.2: Feeding Behavior Study

Purpose: To assess whether Lactisole co-administration with a sweet substance alters subsequent food intake.

Materials:

  • Male C57BL/6 mice, individually housed with automated food intake monitoring systems if available.

  • Standard chow diet.

  • Test solutions: 10% sucrose (B13894) solution, 10% sucrose + Lactisole solution.

Procedure:

  • Acclimatize mice to single housing and monitoring equipment.

  • After a 4-hour fast during the light cycle, provide mice with pre-weighed standard chow.

  • Simultaneously, provide access to one of the test solutions (sucrose or sucrose + Lactisole) for a limited period (e.g., 30 minutes).

  • After the solution is removed, monitor cumulative food intake at 1, 2, 4, and 24 hours.

  • The study should be a crossover design, where each mouse receives both treatments on separate days with a washout period in between.

Data Presentation: In Vivo Studies

Table 2: Plasma Hormone Response to Oral Glucose Gavage ± Lactisole.

Time (min) Treatment Group Glucose (mg/dL) GLP-1 (pM) PYY (pM)
-15 Glucose + Vehicle Mean ± SEM Mean ± SEM Mean ± SEM
Glucose + Lactisole Mean ± SEM Mean ± SEM Mean ± SEM
15 Glucose + Vehicle Mean ± SEM Mean ± SEM Mean ± SEM
Glucose + Lactisole Mean ± SEM Mean ± SEM Mean ± SEM
30 Glucose + Vehicle Mean ± SEM Mean ± SEM Mean ± SEM
Glucose + Lactisole Mean ± SEM Mean ± SEM Mean ± SEM
60 Glucose + Vehicle Mean ± SEM Mean ± SEM Mean ± SEM
Glucose + Lactisole Mean ± SEM Mean ± SEM Mean ± SEM
120 Glucose + Vehicle Mean ± SEM Mean ± SEM Mean ± SEM

| | Glucose + Lactisole | Mean ± SEM | Mean ± SEM | Mean ± SEM |

Table 3: Cumulative Food Intake After Sucrose ± Lactisole Preload.

Treatment Group 1-hr Intake (g) 2-hr Intake (g) 4-hr Intake (g) 24-hr Intake (g)
10% Sucrose Mean ± SEM Mean ± SEM Mean ± SEM Mean ± SEM

| 10% Sucrose + Lactisole | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |

Visualization: In Vivo Experimental Workflow

G start Start acclimate Acclimatize Mice (1 Week) start->acclimate fast Overnight Fast (16 hours) acclimate->fast weigh Record Baseline Body Weight fast->weigh randomize Randomize into Groups (Vehicle vs. Lactisole) weigh->randomize gavage Oral Gavage (Glucose ± Lactisole) randomize->gavage blood Blood Sampling via Tail Nick (-15, 15, 30, 60, 120 min) gavage->blood process Process Blood: Centrifuge, Collect Plasma blood->process store Store Plasma at -80°C process->store analyze Hormone Analysis (ELISA / Multiplex) store->analyze end End analyze->end

Caption: Workflow for the acute oral gavage and hormone analysis study.

4.0 Phase 3: Framework for Human Clinical Investigation

Objective: To investigate the effect of Lactisole on glucose-stimulated satiety hormone secretion and subjective appetite ratings in healthy human subjects.

Study Design: A randomized, double-blind, placebo-controlled, crossover study. This design is robust and has been used effectively in similar human trials.[2][3][6]

Protocol 3.1: Randomized Controlled Crossover Trial (Outline)

Participants: Healthy, non-obese adult volunteers (e.g., n=20-35) with no history of metabolic disease or taste disorders.

Procedure:

  • Screening Visit: Obtain informed consent, medical history, and baseline anthropometrics.

  • Study Visits (2): Participants will attend two visits separated by a washout period of at least one week.

  • Protocol per Visit:

    • Participants arrive at the clinical research unit in the morning after an overnight fast.

    • An intravenous catheter is placed for repeated blood sampling.

    • Baseline (T=-15, T=0) blood samples and appetite ratings are collected.

    • At T=0, participants consume a standardized test drink within 5 minutes. The drink consists of 75g glucose in 300 mL water, either with Lactisole (e.g., 450 ppm) or a matched placebo.[2]

    • Blood samples are collected at 15, 30, 45, 60, 90, 120, and 180 minutes post-ingestion.

    • Subjective appetite ratings (hunger, fullness, desire to eat) are assessed using 100-mm Visual Analog Scales (VAS) at each blood draw time point.

  • Primary Endpoints:

    • Area under the curve (AUC) for plasma concentrations of active GLP-1, total PYY, and CCK.

    • AUC for subjective appetite ratings from VAS.

Data Presentation: Human Clinical Trial

Table 4: AUC of Postprandial Hormone and Appetite Responses.

Parameter (AUC 0-180 min) Placebo Drink Lactisole Drink P-value
GLP-1 (pM * min) Mean ± SEM Mean ± SEM
PYY (pM * min) Mean ± SEM Mean ± SEM
CCK (pM * min) Mean ± SEM Mean ± SEM
Fullness (mm * min) Mean ± SEM Mean ± SEM

| Hunger (mm * min) | Mean ± SEM | Mean ± SEM | |

Visualization: Overall Research Logic

G cluster_preclinical Preclinical Research cluster_clinical Clinical Development invitro Phase 1: In Vitro Proof of Concept (Cell Lines) invivo Phase 2: In Vivo Validation (Animal Models) invitro->invivo Informs dose & mechanism clinical Phase 3: Human Trial Efficacy & Safety (Healthy Volunteers) invivo->clinical Translates findings to humans invitro_q Question: Does Lactisole directly affect hormone secretion? invitro_q->invitro invivo_q Question: Does Lactisole alter hormones & feeding behavior in vivo? invivo_q->invivo clinical_q Question: Does Lactisole impact satiety hormones & appetite in humans? clinical_q->clinical

Caption: Logical progression from preclinical to clinical research phases.

References

Application Notes and Protocols: Synthesis and Purification of Lactisole Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lactisole, chemically known as sodium 2-(4-methoxyphenoxy)propanoate, is a potent sweet taste inhibitor.[1][2][3] It acts as a negative allosteric modulator of the human sweet taste receptor, T1R2/T1R3, by binding to the transmembrane domain of the T1R3 subunit.[1][4][5][6] The inhibitory effect is stereospecific, with the (S)-enantiomer being significantly more active than the (R)-enantiomer.[2][5] Therefore, the ability to synthesize and purify enantiomerically pure Lactisole is crucial for research into taste modulation, drug development, and food science applications.

These application notes provide detailed protocols for the asymmetric synthesis of both (S)- and (R)-Lactisole, along with methods for their purification and characterization.

Signaling Pathway of Lactisole's Action

Lactisole inhibits the perception of sweet taste by interacting with the T1R3 subunit of the sweet taste receptor, a G-protein coupled receptor (GPCR).[1][4][5][6][7] The canonical sweet taste signaling cascade involves the activation of gustducin, leading to a downstream signaling cascade that results in neurotransmitter release and the perception of sweetness.[8][9][10] Lactisole, by binding to T1R3, prevents the conformational changes necessary for receptor activation by sweet agonists, thereby blocking this pathway.[4][5]

lactisole_pathway cluster_receptor Sweet Taste Receptor T1R2 T1R2 G_protein G-protein (Gustducin) T1R2->G_protein Activates T1R3 T1R3 T1R3->G_protein Activates Sweetener Sweetener (e.g., Sucrose) Sweetener->T1R2 Binds Sweetener->T1R3 Binds Lactisole (S)-Lactisole Lactisole->T1R3 Binds & Inhibits PLCb2 PLCβ2 G_protein->PLCb2 Activates IP3 IP3 PLCb2->IP3 Generates Ca_release Ca²⁺ Release from ER IP3->Ca_release Triggers TRPM5 TRPM5 Channel Activation Ca_release->TRPM5 Activates Depolarization Cell Depolarization TRPM5->Depolarization Causes ATP_release ATP Release Depolarization->ATP_release Induces Signal Signal to Brain (Sweet Perception) ATP_release->Signal Transmits

Caption: Signaling pathway of sweet taste perception and its inhibition by Lactisole.

Asymmetric Synthesis of Lactisole Enantiomers

The most common and effective method for synthesizing enantiomerically pure Lactisole is through the Mitsunobu reaction, followed by hydrolysis.[1][5][11] This approach allows for the stereospecific synthesis of either the (S)- or (R)-enantiomer by selecting the appropriate chiral starting material (D- or L-lactate).

Synthesis Workflow

synthesis_workflow cluster_synthesis Asymmetric Synthesis of Lactisole Enantiomers cluster_purification Purification start Starting Materials (4-Methoxyphenol, Methyl D- or L-lactate) mitsunobu Mitsunobu Reaction (PPh₃, DEAD/DIAD) start->mitsunobu ester Methyl (S)- or (R)-2- (4-methoxyphenoxy)propanoate mitsunobu->ester hydrolysis Hydrolysis (K₂CO₃ or NaOH) ester->hydrolysis ester_purification Column Chromatography (Silica Gel) ester->ester_purification acid (S)- or (R)-Lactisole (Free Acid) hydrolysis->acid salification Salt Formation (NaOH) acid->salification acid_purification Extraction & Crystallization acid->acid_purification end Sodium (S)- or (R)-Lactisole salification->end

Caption: General workflow for the asymmetric synthesis and purification of Lactisole enantiomers.

Experimental Protocols

Protocol 1: Asymmetric Synthesis of (S)-Lactisole

This protocol is adapted from the method described by Nakagita et al.[1][5]

Step 1: Synthesis of Methyl (S)-2-(4-methoxyphenoxy)propanoate

  • To a solution of 4-methoxyphenol (B1676288) (1.62 mmol) in dry dichloromethane (B109758) (CH₂Cl₂) (15 mL), add methyl D-(+)-lactate (2.43 mmol) and triphenylphosphine (B44618) (PPh₃) (2.74 mmol) at 0 °C under an inert atmosphere.

  • Stir the reaction mixture for 10 minutes at 0 °C.

  • Slowly add diethyl azodicarboxylate (DEAD) (2.79 mmol) to the solution at the same temperature.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Partition the mixture between water and CH₂Cl₂.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: ethyl acetate (B1210297)/n-hexane, 1:9) to yield methyl (S)-2-(4-methoxyphenoxy)propanoate.

Step 2: Synthesis of (S)-Lactisole (Free Acid)

  • Dissolve methyl (S)-2-(4-methoxyphenoxy)propanoate (0.92 mmol) in a mixture of methanol (B129727) (MeOH) (17 mL) and water (H₂O) (2 mL).

  • Add potassium carbonate (K₂CO₃) (2.89 mmol) to the solution.

  • Stir the reaction mixture at reflux for 2 hours.

  • Cool the mixture to room temperature and partition between ethyl acetate and water.

  • Acidify the aqueous layer with 1 M hydrochloric acid (HCl) and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate to yield (S)-Lactisole.

Step 3: Preparation of Sodium (S)-Lactisole

  • Dissolve the (S)-Lactisole free acid in an appropriate solvent (e.g., ethanol).

  • Add an equimolar amount of sodium hydroxide (B78521) (NaOH) solution.

  • Remove the solvent under reduced pressure to obtain sodium (S)-Lactisole as a solid.

Protocol 2: Asymmetric Synthesis of (R)-Lactisole

The synthesis of (R)-Lactisole follows the same procedure as for (S)-Lactisole, with the exception of using methyl L-(-)-lactate as the chiral starting material in Step 1.

Purification and Characterization

Purification
  • Methyl Ester Intermediate: The primary method for purifying the methyl ester of Lactisole is silica gel column chromatography.[1][5]

  • Final Product (Free Acid): The free acid is typically purified by extraction followed by crystallization.

  • Enantiomeric Purity: The enantiomeric excess (ee) of the final product can be determined by chiral High-Performance Liquid Chromatography (HPLC).[1]

Characterization

The synthesized Lactisole enantiomers can be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Polarimetry: To measure the specific rotation and confirm the stereochemistry.

Quantitative Data Summary

CompoundStarting MaterialsReactionYield (%)Specific Rotation ([α]D)Reference
Methyl (S)-2-(4-methoxyphenoxy)propanoate 4-methoxyphenol, Methyl D-(+)-lactateMitsunobu89Not Reported[5]
(S)-Lactisole Methyl (S)-2-(4-methoxyphenoxy)propanoateHydrolysis89Not Reported[5]
Methyl (R)-2-(4-methoxyphenoxy)propanoate 4-methoxyphenol, Methyl L-(-)-lactateMitsunobuNot Reported+28 (c 1, CHCl₃)[1]
(R)-Lactisole Methyl (R)-2-(4-methoxyphenoxy)propanoateHydrolysis89Not Reported[5]

Chiral Resolution of Racemic Lactisole

While asymmetric synthesis is generally preferred for obtaining enantiomerically pure compounds, chiral resolution of a racemic mixture is an alternative approach.[12] This typically involves the following steps:

  • Formation of Diastereomeric Salts: The racemic Lactisole is reacted with a chiral resolving agent, such as a chiral amine (e.g., brucine, strychnine, or a chiral phenylethylamine), to form a pair of diastereomeric salts.[12][13]

  • Separation of Diastereomers: The diastereomeric salts have different physical properties (e.g., solubility) and can be separated by fractional crystallization.[12]

  • Liberation of Enantiomers: The separated diastereomeric salts are then treated with an acid or base to liberate the individual enantiomers of Lactisole.

Conclusion

The asymmetric synthesis of Lactisole enantiomers via the Mitsunobu reaction provides a reliable and high-yielding route to obtaining enantiomerically pure (S)- and (R)-Lactisole. The detailed protocols and purification methods outlined in these application notes serve as a valuable resource for researchers in the fields of chemical synthesis, taste modulation, and drug discovery. The provided signaling pathway diagram offers a clear visualization of Lactisole's mechanism of action, further aiding in the understanding of its biological function.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Lactisole Solubility Challenges

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues with Lactisole in aqueous solutions for experimental use.

Frequently Asked Questions (FAQs)

Q1: My Lactisole solution appears cloudy or has visible precipitate. What should I do?

A1: Cloudiness or precipitation in your Lactisole solution can be due to several factors, including concentration, temperature, and pH. Here are some initial troubleshooting steps:

  • Verify Concentration: Ensure the concentration of Lactisole does not exceed its solubility limit in your specific aqueous buffer. The solubility of Lactisole in PBS (pH 7.2) is approximately 10 mg/mL.[1][2]

  • Gentle Heating and Sonication: For solutions that have precipitated, gentle heating and/or sonication can aid in redissolution.[3]

  • pH Adjustment: Lactisole is the sodium salt of a weak acid.[4][5] The solubility of weak acids generally increases with a higher pH.[6][7] Ensure your buffer pH is appropriate. For instance, some researchers buffer their Lactisole solutions to pH 7.0.[8]

Q2: What is the recommended solvent for preparing a stock solution of Lactisole?

A2: For a high-concentration stock solution, organic solvents are recommended. Lactisole is soluble in Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Ethanol.[1][2] A stock solution can be prepared in one of these solvents and then further diluted into your aqueous experimental buffer.[1] Ensure the final concentration of the organic solvent is minimal to avoid any physiological effects in your experiment.[1]

Q3: How can I prepare an organic solvent-free aqueous solution of Lactisole?

A3: Organic solvent-free aqueous solutions can be prepared by directly dissolving the crystalline solid in aqueous buffers.[1] The solubility in PBS (pH 7.2) is approximately 10 mg/mL.[1][2] It is important to note that aqueous solutions of Lactisole are not recommended for storage for more than one day.[1]

Q4: I need to prepare a Lactisole solution for in vivo animal studies. What formulation should I use?

A4: For in vivo studies, it is often necessary to use co-solvents to ensure the solubility and stability of the compound. A common formulation involves a mixture of solvents. One such protocol involves a combination of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[3] Another approach utilizes cyclodextrins, such as 10% DMSO in 90% (20% SBE-β-CD in Saline).[3]

Q5: Can I adjust the pH of my Lactisole solution to improve solubility?

A5: Yes, as Lactisole is a salt of a weak acid, its solubility is pH-dependent.[6] Increasing the pH of the solution can enhance its solubility. It has been noted that unbuffered Lactisole solutions can be slightly acidic (around pH 4.5).[8] Buffering the solution to a neutral pH, such as 7.0, with a suitable base like NaOH, can improve solubility and eliminate any sour or bitter taste, which may be relevant in sensory studies.[8]

Troubleshooting Guides

Issue: Lactisole Precipitation in Aqueous Buffer

This guide provides a systematic approach to resolving Lactisole precipitation in aqueous buffers.

A Precipitation Observed B Verify Concentration (≤ 10 mg/mL in PBS pH 7.2) A->B C Reduce Concentration B->C Exceeds Limit D Apply Gentle Heat/Sonication B->D Within Limit C->D E Check and Adjust pH (Target pH ~7.0) D->E Precipitate Remains G Solution Clear D->G Precipitate Dissolves F Use Co-solvents (e.g., DMSO, PEG300) E->F Precipitate Remains E->G Precipitate Dissolves F->G Precipitate Dissolves H Issue Persists F->H Precipitate Remains

Caption: Troubleshooting workflow for Lactisole precipitation.

Experimental Protocols

This protocol details the preparation of a concentrated Lactisole stock solution using an organic solvent.

  • Weighing: Accurately weigh the desired amount of crystalline Lactisole.

  • Solvent Addition: In a suitable container, add the appropriate volume of high-purity DMSO to achieve the target concentration. The solubility of Lactisole in DMSO is approximately 10 mg/mL, and can be higher with ultrasonic assistance (up to 125 mg/mL).[2][3]

  • Dissolution: Vortex or sonicate the mixture until the Lactisole is completely dissolved. Gentle heating can be applied if necessary.

  • Storage: Store the stock solution at -20°C for long-term stability.[1][2]

  • Working Solution Preparation: For experiments, dilute the stock solution into the aqueous buffer of choice to the final desired concentration. Ensure the final DMSO concentration is low enough to not affect the experimental system.

A Weigh Lactisole B Add DMSO A->B C Vortex/Sonicate to Dissolve B->C D Store at -20°C C->D E Dilute to Aqueous Buffer for Use D->E

Caption: Workflow for preparing a Lactisole stock solution in DMSO.

This protocol provides a method for preparing a Lactisole solution suitable for animal studies using a co-solvent system.

  • Initial Dissolution: Dissolve the required amount of Lactisole in DMSO. This should constitute 10% of the final volume.

  • Addition of PEG300: Add PEG300 to the solution. This should make up 40% of the final volume. Mix thoroughly.

  • Addition of Tween-80: Add Tween-80 to the mixture, which should be 5% of the final volume. Mix until the solution is homogeneous.

  • Final Dilution with Saline: Add saline to bring the solution to its final volume (45%). Mix thoroughly. The resulting solution should be clear.[3]

  • Usage: It is recommended to prepare this working solution fresh on the day of use.[3]

A Dissolve Lactisole in 10% DMSO B Add 40% PEG300 A->B C Add 5% Tween-80 B->C D Add 45% Saline C->D E Clear Solution for In Vivo Use D->E

Caption: Workflow for preparing an in vivo Lactisole formulation.

Cyclodextrins can encapsulate poorly soluble compounds, increasing their aqueous solubility.[9][10][11] This protocol outlines the use of Sulfobutyl ether-β-cyclodextrin (SBE-β-CD).

  • Prepare SBE-β-CD Solution: Prepare a 20% (w/v) solution of SBE-β-CD in saline.

  • Initial Lactisole Dissolution: Dissolve the target amount of Lactisole in DMSO (10% of the final volume).

  • Final Formulation: Add the SBE-β-CD solution to the Lactisole-DMSO mixture to make up the remaining 90% of the final volume.[3]

  • Mixing: Mix thoroughly until a clear solution is obtained.

cluster_0 Step 1 cluster_1 Step 2 cluster_2 Step 3 A Prepare 20% SBE-β-CD in Saline C Combine Lactisole-DMSO with SBE-β-CD Solution (90%) A->C B Dissolve Lactisole in 10% DMSO B->C D Mix for Clear Solution C->D

Caption: Workflow for enhancing Lactisole solubility with cyclodextrins.

Data Presentation

Table 1: Solubility of Lactisole in Various Solvents

SolventpHApproximate SolubilityReference
WaterNot SpecifiedSoluble[4][5][12][13][14]
Propylene GlycolNot SpecifiedSoluble[4][5][12][13]
EthanolNot SpecifiedMiscible at room temperature, ~1 mg/mL[1][2][4][5][12][13]
FatNot SpecifiedSlightly Soluble[4][5][12][13]
PBS7.2~10 mg/mL[1][2]
DMSONot Specified~10 mg/mL (up to 125 mg/mL with sonication)[1][2][3]
DMFNot Specified~20 mg/mL[1][2]

Table 2: Formulations for Enhanced Aqueous Solubility

Formulation ComponentsRatios (v/v)Resulting SolubilityReference
DMSO / PEG300 / Tween-80 / Saline10% / 40% / 5% / 45%≥ 2.08 mg/mL[3]
DMSO / (20% SBE-β-CD in Saline)10% / 90%≥ 2.08 mg/mL[3]
DMSO / Corn Oil10% / 90%≥ 2.08 mg/mL[3]

References

Optimizing Lactisole concentration to avoid off-target effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the use of Lactisole in their experiments and avoid potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Lactisole?

A1: Lactisole acts as a negative allosteric modulator of the human sweet taste receptor, which is a heterodimer of two G-protein coupled receptors: T1R2 and T1R3.[1][2] Specifically, Lactisole binds to a pocket within the transmembrane domain of the T1R3 subunit.[1][3] This binding inhibits the receptor's response to sweet-tasting compounds, including sugars, artificial sweeteners, and some amino acids.[1][3] Lactisole also inhibits the umami taste receptor (T1R1/T1R3) by targeting the same T1R3 subunit.[4][5]

Q2: What are the known off-target effects of Lactisole?

A2: A significant off-target effect of Lactisole is the T1R3-independent activation of cyclic AMP (cAMP) generation.[4][6][7] This elevation in cAMP can lead to increased calcium efflux from the endoplasmic reticulum (ER).[4][6][7] This off-target activity is important to consider as it can influence experimental results, particularly in studies involving calcium signaling or cAMP-dependent pathways.[4][8]

Q3: At what concentrations are off-target effects of Lactisole observed?

A3: Off-target effects of Lactisole, such as cAMP elevation, have been observed at concentrations typically used for T1R3 inhibition, particularly in the millimolar range (>1 mM).[4][9] For instance, studies in airway epithelial cells have shown that Lactisole can induce cAMP production and enhance cytosolic Ca2+ responses to bitter compounds at concentrations of 10-20 mM.[4][10]

Q4: How can I minimize the off-target effects of Lactisole in my experiments?

A4: To minimize off-target effects, it is crucial to use the lowest effective concentration of Lactisole required to achieve the desired on-target inhibition. Performing a dose-response curve for your specific system is highly recommended. Additionally, consider using control experiments to assess the T1R3-independent effects of Lactisole. For example, you can use cells that do not express T1R3 or utilize T1R3 knockdown models to distinguish between on-target and off-target effects.[4][8][10]

Q5: Does Lactisole affect bitter taste receptors?

A5: Lactisole does not directly block bitter taste receptors (T2Rs).[11] However, due to its off-target effect of increasing intracellular calcium, it can potentiate the signaling of bitter taste receptor agonists.[4][6] This can lead to an enhanced cellular response to bitter compounds in the presence of Lactisole.

Troubleshooting Guides

Problem 1: Unexpected increase in intracellular calcium upon Lactisole application.

  • Possible Cause: This is likely due to the known off-target effect of Lactisole, which involves T1R3-independent cAMP generation and subsequent calcium release from the ER.[4][6][7]

  • Troubleshooting Steps:

    • Verify Concentration: Ensure you are using the lowest possible concentration of Lactisole that effectively inhibits the sweet or umami response in your system.

    • Control for cAMP: Use a phosphodiesterase (PDE) inhibitor, such as IBMX, to potentiate any cAMP-mediated effects and confirm if the observed calcium increase is cAMP-dependent.

    • T1R3-Negative Control: If possible, repeat the experiment in a cell line that does not express T1R3 to confirm if the effect is indeed off-target.

    • Alternative Inhibitor: Consider using an alternative sweet taste inhibitor with a different mechanism of action if the off-target calcium signaling interferes with your experimental goals.

Problem 2: Inconsistent or weak inhibition of the sweet taste response.

  • Possible Cause: The effectiveness of Lactisole can be dependent on the specific sweetener used and the experimental conditions.[12] Lactisole's inhibitory action can be competitive or allosteric depending on the sweetener's binding site on the T1R2/T1R3 receptor.[12]

  • Troubleshooting Steps:

    • Optimize Concentration: Perform a dose-response curve to determine the optimal Lactisole concentration for inhibiting the specific sweetener in your assay.

    • pH and Buffering: Ensure that the pH of your experimental solutions is controlled, as pH can influence the activity of both the receptor and Lactisole.[13]

    • Incubation Time: Verify that the pre-incubation time with Lactisole is sufficient for it to bind to the receptor before adding the sweet agonist.

    • Check Compound Integrity: Ensure the Lactisole stock solution is fresh and has been stored correctly.

Data Presentation

Table 1: Effective Concentrations of Lactisole for On-Target and Off-Target Effects

EffectTarget/PathwayCell Type/SystemEffective Concentration RangeIC50/EC50Reference(s)
On-Target
Sweet Taste InhibitionT1R2/T1R3Human Taste Perception60 ppm (~0.26 mM)-[2]
Sweet Taste InhibitionT1R2/T1R3HEK293 cells50 - 100 µM65 µM for (±)-lactisole[3][14]
Umami Taste InhibitionT1R1/T1R3Human Taste Perception>1 mM-[4][5]
Off-Target
cAMP ElevationT1R3-independentBeas-2B cells5 - 40 mM-[7]
ER Ca2+ Efflux EnhancementT1R3-independentBasal Airway Epithelial Cells10 - 20 mM-[4][6]

Experimental Protocols

Protocol 1: In Vitro Calcium Imaging Assay to Assess Lactisole Inhibition of Sweet Taste Receptor Activation

  • Cell Culture: Culture HEK293 cells stably expressing the human T1R2/T1R3 sweet taste receptor in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection agent (e.g., G418).

  • Cell Plating: Seed the cells in a 96-well black-walled, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment.

  • Calcium Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM) in a suitable buffer (e.g., HBSS).

    • Remove the culture medium from the cells and wash once with HBSS.

    • Add the loading buffer to each well and incubate at 37°C for 1 hour in the dark.

  • Lactisole and Agonist Preparation:

    • Prepare stock solutions of Lactisole and the sweet agonist (e.g., sucrose, sucralose) in the assay buffer.

    • Prepare serial dilutions of Lactisole to be tested.

  • Assay Procedure:

    • Wash the cells twice with assay buffer to remove excess dye.

    • Add the different concentrations of Lactisole to the respective wells and incubate for a predetermined time (e.g., 10-15 minutes).

    • Place the plate in a fluorescence plate reader capable of kinetic reading.

    • Establish a baseline fluorescence reading for 10-20 seconds.

    • Inject the sweet agonist into the wells and immediately start recording the fluorescence signal for 1-2 minutes.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

    • Normalize the response to the maximum agonist response in the absence of Lactisole.

    • Plot the normalized response against the Lactisole concentration to generate a dose-response curve and determine the IC50 value.

Mandatory Visualization

Signaling_Pathways cluster_OnTarget On-Target Pathway: Sweet/Umami Taste Inhibition cluster_OffTarget Off-Target Pathway: cAMP Elevation Sweetener Sweetener / Umami Ligand T1R2_T1R3 T1R2/T1R3 or T1R1/T1R3 Receptor Sweetener->T1R2_T1R3 G_protein G-protein Activation T1R2_T1R3->G_protein PLC PLC Activation G_protein->PLC IP3 IP3 Production PLC->IP3 Ca_release_on Intracellular Ca²⁺ Release IP3->Ca_release_on Taste_Signal Taste Signal Transduction Ca_release_on->Taste_Signal Lactisole_on Lactisole Lactisole_on->T1R2_T1R3 Inhibition Lactisole_off Lactisole (High Conc.) Unknown_Target Unknown Target Lactisole_off->Unknown_Target AC Adenylate Cyclase Activation Unknown_Target->AC cAMP cAMP Production AC->cAMP PKA_Epac PKA / Epac Activation cAMP->PKA_Epac ER_Ca_release_off ER Ca²⁺ Efflux PKA_Epac->ER_Ca_release_off

Caption: On-target vs. Off-target signaling pathways of Lactisole.

Experimental_Workflow start Start: HEK293-T1R2/T1R3 Cells plate_cells 1. Plate Cells in 96-well Plate start->plate_cells dye_loading 2. Load with Calcium-sensitive Dye plate_cells->dye_loading wash1 3. Wash to Remove Excess Dye dye_loading->wash1 add_lactisole 4. Pre-incubate with Lactisole wash1->add_lactisole read_baseline 5. Read Baseline Fluorescence add_lactisole->read_baseline add_agonist 6. Add Sweet Agonist & Read Fluorescence read_baseline->add_agonist analyze 7. Analyze Data (ΔF, IC50) add_agonist->analyze end End: Dose-Response Curve analyze->end

Caption: Workflow for in vitro calcium imaging assay.

References

Technical Support Center: Troubleshooting Lactisole Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results during experiments with Lactisole, particularly the phenomenon of a "sweet water taste."

Frequently Asked Questions (FAQs)

Q1: What is Lactisole and how does it inhibit sweet taste?

Lactisole is a sweet taste inhibitor that acts as a negative allosteric modulator of the human sweet taste receptor, which is a heterodimer of two G-protein coupled receptors: T1R2 and T1R3.[1][2][3][4][5] Lactisole specifically binds to a pocket within the transmembrane domain of the T1R3 subunit.[2][6][7] This binding event inhibits the downstream signaling cascade that is normally initiated by sweet compounds, thereby suppressing the perception of sweetness.[6][8]

Q2: We are observing an unexpected "sweet water taste" after using Lactisole in our sensory panel. What is this phenomenon?

The "sweet water taste" (SWT) is a known off-taste associated with Lactisole.[9][10][11] It is characterized by a delayed sweet taste that is perceived when rinsing with water after exposure to Lactisole.[9][10] In vitro studies suggest that Lactisole reduces the basal activity of the T1R2/T1R3 receptor, and a subsequent water rinse reverses this inhibition, causing a rebound activation that is perceived as sweetness.[10]

Q3: Does the concentration of Lactisole affect the intensity of the "sweet water taste"?

Yes, the sweet aftertaste of Lactisole is dose-dependent.[9] Higher concentrations of Lactisole can lead to a more intense "sweet water taste."[9]

Q4: Can the "sweet water taste" of Lactisole be modulated or eliminated?

Yes, studies have shown that the "sweet water taste" can be reduced or even eliminated by rinsing with a sweetener solution, such as sucrose (B13894), after Lactisole exposure.[10][12] However, the effectiveness of this suppression can vary depending on the specific sweetener used and its potency.[10][11]

Troubleshooting Guide: Unexpected "Sweet Water Taste"

This guide addresses the common issue of observing a "sweet water taste" during experiments with Lactisole.

Issue: My sensory panel reports a sweet taste when rinsing with water after the application of Lactisole.

This is the characteristic "sweet water taste" (SWT) associated with Lactisole. The following table outlines potential contributing factors and recommended actions to mitigate this effect.

Potential Cause/Confounding Factor Recommended Solution/Action Rationale
Inherent property of Lactisole Acknowledge the SWT as a potential side effect in your experimental design. Include a water-only control and potentially a rinse with a known sweetener post-Lactisole to characterize and potentially mitigate the effect.The SWT is a documented phenomenon resulting from the interaction of Lactisole with the sweet taste receptor.[9][10]
Lactisole Concentration If experimentally feasible, test a lower concentration of Lactisole.The intensity of the SWT is dose-dependent.[9]
Rinsing Procedure Standardize the rinsing procedure across all participants. The SWT is notably perceived when water is actively flowed across the tongue.[10][11] Consider the volume, temperature, and duration of the rinse.Consistent rinsing ensures that the observed effect is not an artifact of procedural variability.
Interaction with Other Stimuli Be aware that other sweeteners can modulate the SWT. Some may suppress it, while others might initially enhance it.[10]The interaction between Lactisole and other sweet compounds at the receptor level is complex.[10][11]
Solvent Effects Ensure Lactisole is fully dissolved and stable in your chosen solvent. While typically used in aqueous solutions, undocumented interactions with other solvents could potentially alter its taste profile.The solvent can influence the stability and presentation of the compound to the receptors.[13]

Quantitative Data Summary

The following table summarizes the inhibitory effects of Lactisole on various sweeteners and provides an overview of concentrations used in sensory studies.

Sweetener Sweetener Concentration Range Lactisole Concentration Observed Effect on Sweetness Reference
Cyclamate0.1 - 100 mM0.46 mM and 0.92 mMDose-dependent inhibition of sweetness.[9]
Neohesperidin dihydrochalcone (B1670589) (NHDC)0.001 - 1.0 mM0.46 mM and 0.92 mMDose-dependent inhibition of sweetness.[9]
Acesulfame K0.01 - 50 mM0.46 mM and 0.92 mMInhibition of sweetness.[9]
Aspartame0.01 - 20 mM0.46 mM and 0.92 mMInhibition of sweetness.[9]
Sucrose10% solution250 ppm (~1.1 mM) and 500 ppm (~2.2 mM)Significant suppression of sweetness.[14]
FructoseNot specified8 mMReduction of SWT when presented in a mixture with Lactisole.[10]
Sucralose1.5 mM8 mMInitially enhanced SWT when presented in a mixture with Lactisole.[10]

Experimental Protocols

Sensory Evaluation of Lactisole's Inhibitory Effect and "Sweet Water Taste"

Objective: To quantify the inhibitory effect of Lactisole on a specific sweetener and to characterize the intensity of the subsequent "sweet water taste."

Materials:

  • Lactisole solution (e.g., 0.5 mM in purified water)

  • Sweetener solution (e.g., 10% sucrose in purified water)

  • Purified water for rinsing (room temperature)

  • Blindfolds for participants

  • Standardized tasting cups

  • Data collection software or sheets

Methodology:

  • Participant Recruitment and Preparation:

    • Recruit healthy, non-smoking participants with no known taste or smell disorders.[10]

    • Instruct participants to refrain from eating or drinking (except water) for at least one hour before the session.[10]

    • Ensure all participants have provided informed consent.[15]

  • Experimental Procedure (within-subjects design):

    • Baseline Sweetness: Participants rinse with water, then taste the sweetener solution for a fixed duration (e.g., 10 seconds) and rate its sweetness intensity on a labeled magnitude scale.

    • Inhibition Phase: Participants rinse with water, then rinse with the Lactisole solution for a fixed duration (e.g., 10 seconds), and then immediately taste the sweetener solution and rate its sweetness.

    • "Sweet Water Taste" Evaluation: Following the inhibition phase, participants rinse with a measured volume of purified water for a fixed duration and rate the perceived sweetness of the water. This can be repeated for several rinses to measure the decay of the SWT.[10][11]

    • Washout Period: A sufficient break with thorough water rinsing should be provided between conditions to allow the palate to return to baseline.

  • Data Analysis:

    • Compare the sweetness ratings of the sweetener with and without Lactisole pre-treatment to quantify the inhibitory effect.

    • Analyze the sweetness ratings of the water rinses after Lactisole exposure to characterize the intensity and duration of the "sweet water taste."

Visualizations

Signaling Pathway of Sweet Taste and Lactisole Inhibition

Sweet_Taste_Pathway cluster_receptor Sweet Taste Receptor (T1R2/T1R3) cluster_cell Taste Bud Cell T1R2 T1R2 G_protein G-protein (Gustducin) T1R2->G_protein Activates T1R3 T1R3 T1R3->G_protein Activates PLCb2 PLCβ2 G_protein->PLCb2 Activates IP3 IP3 PLCb2->IP3 Generates TRPM5 TRPM5 Channel IP3->TRPM5 Opens Depolarization Cell Depolarization TRPM5->Depolarization Causes Signal Signal to Brain (Sweet Perception) Depolarization->Signal Sweetener Sweetener Sweetener->T1R2 Binds Lactisole Lactisole Lactisole->T1R3 Inhibits (NAM)

Caption: Sweet taste signaling pathway and Lactisole's inhibitory mechanism.

Troubleshooting Workflow for "Sweet Water Taste"

Troubleshooting_Workflow Start Start: Unexpected 'Sweet Water Taste' Observed Q1 Is the SWT phenomenon accounted for in the experimental design? Start->Q1 A1_Yes Proceed with analysis, noting SWT as a factor. Q1->A1_Yes Yes A1_No Revise protocol: Include water-only controls and standardize rinsing procedures. Q1->A1_No No Q2 Is the Lactisole concentration variable? A1_Yes->Q2 A1_No->Q2 A2_Yes Analyze for dose-dependency. Consider using a lower concentration if possible. Q2->A2_Yes Yes A2_No Acknowledge concentration as a fixed parameter. Q2->A2_No No Q3 Are other sweeteners present in the experiment? A2_Yes->Q3 A2_No->Q3 A3_Yes Investigate potential modulatory effects of other sweeteners on the SWT. Q3->A3_Yes Yes A3_No Isolate Lactisole's effect from other sweet stimuli. Q3->A3_No No End Conclusion: Characterized 'Sweet Water Taste' Effect A3_Yes->End A3_No->End

Caption: Troubleshooting workflow for the unexpected "sweet water taste".

References

Improving the stability of Lactisole in experimental buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of Lactisole in experimental buffers.

Frequently Asked Questions (FAQs)

Q1: What is Lactisole and how does it function in experiments?

Lactisole is a sweet taste inhibitor.[1] It works by selectively targeting the T1R3 subunit of the sweet taste receptor (a heterodimer of T1R2 and T1R3), effectively blocking the perception of sweetness from both natural sugars and artificial sweeteners.[2][3] This inhibitory action does not affect other taste modalities such as bitterness, sourness, or saltiness.[4] In research, it is used to study the mechanisms of sweet taste perception and to modulate cellular pathways regulated by the T1R3 receptor.

Q2: What are the primary factors that compromise Lactisole stability in buffer solutions?

The main factors affecting Lactisole's stability in aqueous solutions are pH and temperature. As a 2-(4-methoxyphenoxy) propionic acid, its stability is pH-dependent.[5] While its solubility increases at higher pH, its stability generally decreases. Elevated temperatures can also accelerate the degradation of Lactisole.

Q3: How can I tell if my Lactisole solution has degraded?

Degradation of Lactisole typically results in a diminished or complete loss of its sweet-inhibiting activity. From a chemical perspective, you might observe a change in the solution's pH or the formation of a precipitate. For quantitative assessment, High-Performance Liquid Chromatography (HPLC) is the recommended method to accurately measure the concentration of active Lactisole and its degradation products.[6][7]

Q4: What is the recommended procedure for dissolving Lactisole?

Lactisole is sparingly soluble in water. To prepare a stock solution, it is often recommended to first use a co-solvent like DMSO.[2] From this stock, you can then make the final dilution in your experimental buffer. Gentle heating and/or sonication can also aid in dissolution. For in vivo experiments, it is advisable to prepare the working solution fresh on the day of use.[2]

Troubleshooting Guides

Issue: Inconsistent or weaker than expected sweet taste inhibition.
  • Possible Cause 1: Suboptimal pH of the experimental buffer.

    • Troubleshooting Step: Measure the pH of your buffer solution containing Lactisole. Lactisole's acidic nature can lower the pH of unbuffered or weakly buffered solutions.[8]

    • Solution: Use a well-buffered solution and adjust the final pH to the desired experimental value after the addition of Lactisole. For taste studies, a pH of 7.0 has been used to eliminate any sour or bitter taste from the Lactisole solution itself.[8]

  • Possible Cause 2: Degradation due to improper storage.

    • Troubleshooting Step: Review your storage conditions (temperature and duration).

    • Solution: For short-term storage, keep Lactisole solutions at -20°C for up to one month. For longer-term storage, -80°C is recommended for up to six months.[2] Always prepare fresh working solutions for daily experiments.[2]

Issue: Precipitation observed in the Lactisole solution.
  • Possible Cause: Poor solubility at the working concentration and pH.

    • Troubleshooting Step: Verify the concentration of Lactisole and the pH of your buffer.

    • Solution: Consider preparing a higher concentration stock solution in a suitable co-solvent (e.g., DMSO) and then diluting it to the final concentration in your experimental buffer. This can help maintain solubility. Ensure the final concentration of the co-solvent is compatible with your experimental system.

Experimental Protocols

Protocol: Preparation and Stability Testing of Lactisole in Experimental Buffer

  • Stock Solution Preparation:

    • Weigh the required amount of Lactisole powder.

    • Dissolve in a minimal amount of a suitable co-solvent (e.g., 10% DMSO) to create a concentrated stock solution.[2]

  • Working Solution Preparation:

    • Prepare your desired experimental buffer (e.g., phosphate-buffered saline, PBS).

    • Add the Lactisole stock solution to the buffer to achieve the final desired concentration.

    • Adjust the final pH of the working solution as required for your experiment.

  • Stability Assessment (Forced Degradation Study):

    • Prepare several aliquots of the Lactisole working solution.

    • Expose the aliquots to various stress conditions (e.g., different pH levels, elevated temperatures, and oxidative stress with H₂O₂).[9]

    • At specified time points, analyze the samples using a stability-indicating HPLC method to quantify the remaining intact Lactisole.[7][9]

Data Presentation

Table 1: Illustrative pH and Temperature Effects on Lactisole Stability

Buffer pHStorage Temperature% Lactisole Remaining (24h)
5.04°C>95%
7.04°C~90%
8.04°C~80%
5.025°C~90%
7.025°C~75%
8.025°C~60%

This table provides a generalized representation of expected stability trends. Actual results may vary based on specific buffer composition and experimental conditions.

Visualizations

G cluster_receptor Sweet Taste Receptor T1R2 T1R2 Signaling_Cascade Downstream Signaling Cascade T1R2->Signaling_Cascade T1R3 T1R3 T1R3->Signaling_Cascade Sweetener Sweetener Sweetener->T1R2 Lactisole Lactisole Lactisole->T1R3 Sweet_Perception Sweet Taste Perception Signaling_Cascade->Sweet_Perception

Caption: Lactisole's mechanism of action on the T1R3 receptor.

G start Start: Prepare Lactisole Stock (e.g., in DMSO) prep_buffer Prepare Experimental Buffer start->prep_buffer add_lactisole Add Lactisole Stock to Buffer prep_buffer->add_lactisole adjust_ph Adjust Final pH add_lactisole->adjust_ph store Store Solution Appropriately (e.g., -20°C or -80°C) adjust_ph->store use Use in Experiment store->use

Caption: Recommended workflow for Lactisole solution preparation.

G start Problem: Inconsistent Lactisole Activity check_pH Is buffer pH optimized and stable? start->check_pH check_storage Was the solution prepared fresh and stored correctly? check_pH->check_storage Yes adjust_pH Solution: Use a stronger buffer and/or adjust final pH. check_pH->adjust_pH No prepare_fresh Solution: Prepare a fresh solution and store appropriately. check_storage->prepare_fresh No end Problem Resolved check_storage->end Yes adjust_pH->end prepare_fresh->end

Caption: Logical steps for troubleshooting Lactisole instability.

References

Best practices for storing and handling Lactisole powder

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling Lactisole powder. It includes troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

1. What is Lactisole and what is its primary mechanism of action?

Lactisole, with the CAS number 150436-68-3, is the sodium salt of 2-(4-methoxyphenoxy)propionic acid. It is a well-characterized antagonist of the human sweet taste receptor, specifically targeting the T1R3 subunit of the T1R2/T1R3 heterodimer G-protein coupled receptor.[1][2][3] By binding to the transmembrane domain of the T1R3 subunit, Lactisole inhibits the conformational changes required for receptor activation, thereby blocking the perception of sweet tastes from both natural sugars and artificial sweeteners.[4][5]

2. What are the general storage recommendations for Lactisole powder?

Lactisole powder should be stored at 4°C for short-term storage and at -20°C for long-term storage, sealed away from moisture.[1] When stored at -20°C, it is stable for at least four years.[3]

3. How should I prepare a stock solution of Lactisole?

To prepare a stock solution, dissolve Lactisole powder in an appropriate solvent such as DMSO, ethanol, or PBS (pH 7.2).[3] It is recommended to purge the solvent with an inert gas before dissolving the powder.[3] For in vivo experiments, co-solvents like PEG300, Tween-80, or corn oil may be used in combination with DMSO.[1]

4. What are the recommended storage conditions for Lactisole stock solutions?

Aqueous solutions of Lactisole are not recommended for storage for more than one day.[3] For stock solutions prepared in solvents, it is advised to aliquot the solution to prevent repeated freeze-thaw cycles.[1] These aliquots can be stored at -20°C for up to one month or at -80°C for up to six months.[1]

5. What are the known off-target effects of Lactisole?

Recent studies have shown that Lactisole can have off-target effects, most notably the elevation of intracellular cAMP levels.[6][7] This effect appears to be independent of the T1R1 and T1R3 receptors.[6] Researchers should be aware of this potential off-target activity and consider appropriate controls in their experiments.

Quantitative Data Summary

Table 1: Physical and Chemical Properties of Lactisole

PropertyValue
Appearance White to off-white crystalline solid[8]
Molecular Formula C₁₀H₁₁NaO₄[8]
Molecular Weight 218.18 g/mol [8]
Melting Point 190 °C[8]

Table 2: Solubility of Lactisole

SolventSolubility
DMSO ≥ 125 mg/mL (572.92 mM)[1]
Ethanol ~1 mg/mL[3]
PBS (pH 7.2) ~10 mg/mL[3]
Water Soluble[8]
Propylene Glycol Soluble[8]

Table 3: Storage and Stability

FormStorage TemperatureDuration
Powder 4°CShort-term
Powder -20°C≥ 4 years[3]
Solution in Solvent -20°C1 month[1]
Solution in Solvent -80°C6 months[1]
Aqueous Solution 4°C≤ 1 day[3]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Lactisole Stock Solution in DMSO
  • Materials:

    • Lactisole powder

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes

    • Vortex mixer

  • Procedure:

    • Weigh out 21.82 mg of Lactisole powder and place it in a sterile microcentrifuge tube.

    • Add 1 mL of anhydrous DMSO to the tube.

    • Vortex the solution until the Lactisole powder is completely dissolved.

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: In Vitro T1R3 Inhibition Assay using a Calcium-Sensing Dye
  • Cell Culture:

    • Culture HEK293 cells stably expressing the human T1R2/T1R3 sweet taste receptor in an appropriate medium.

  • Reagents:

    • Lactisole stock solution (10 mM in DMSO)

    • Sweet agonist (e.g., 10 mM Sucralose)

    • Calcium-sensing dye (e.g., Fluo-8 AM)

    • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Procedure:

    • Seed the HEK293-T1R2/T1R3 cells in a 96-well black, clear-bottom plate and culture overnight.

    • Load the cells with a calcium-sensing dye according to the manufacturer's instructions.

    • Prepare a dilution series of Lactisole in the assay buffer. Also, prepare the sweet agonist solution in the assay buffer.

    • Using a fluorescence plate reader, measure the baseline fluorescence.

    • Add the different concentrations of Lactisole to the wells and incubate for a predetermined time (e.g., 10-30 minutes).

    • Add the sweet agonist to the wells and immediately begin measuring the fluorescence intensity over time to detect changes in intracellular calcium levels.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) from the baseline.

    • Plot the response (ΔF) against the Lactisole concentration to determine the IC₅₀ value.

Troubleshooting Guide

Issue 1: Lactisole powder is difficult to dissolve or the solution is cloudy.

  • Possible Cause 1: The concentration of Lactisole exceeds its solubility in the chosen solvent.

    • Solution: Refer to the solubility table and ensure you are not exceeding the solubility limit. If necessary, use a different solvent or a combination of co-solvents, especially for in vivo preparations.[1]

  • Possible Cause 2: The solvent is not of high purity or is old.

    • Solution: Use fresh, anhydrous grade solvents.

  • Possible Cause 3: The solution has precipitated upon storage at a low temperature.

    • Solution: Gently warm the solution and use sonication to aid in redissolving the precipitate.[1]

Issue 2: Inconsistent or no inhibitory effect observed in a cell-based assay.

  • Possible Cause 1: The concentration of Lactisole is too low.

    • Solution: Increase the concentration of Lactisole. The IC₅₀ for Lactisole can be in the millimolar range depending on the cell type and agonist used.[1][3]

  • Possible Cause 2: The cells do not express the human T1R3 receptor.

    • Solution: Lactisole's inhibitory effect is specific to the human T1R3 receptor and does not affect the rodent counterpart.[5] Ensure you are using a human cell line or a cell line engineered to express the human T1R3 receptor.

  • Possible Cause 3: The Lactisole solution has degraded.

    • Solution: Prepare a fresh stock solution from the powder. Avoid repeated freeze-thaw cycles of stock solutions.[1]

Issue 3: Unexpected results or off-target effects are observed.

  • Possible Cause 1: Lactisole is causing an increase in intracellular cAMP.

    • Solution: Be aware that Lactisole has been reported to increase cAMP levels independently of the T1R3 receptor.[6][7] Design experiments with appropriate controls to account for this off-target effect, such as using a cAMP inhibitor or measuring cAMP levels directly.

  • Possible Cause 2: The solvent (e.g., DMSO) is causing cellular effects at the concentration used.

    • Solution: Ensure the final concentration of the solvent in your assay is low (typically <0.5%) and include a vehicle control in your experimental design.

Visualizations

G cluster_receptor Sweet Taste Receptor T1R2 T1R2 G_protein G-protein (Gustducin) T1R2->G_protein Activation T1R3 T1R3 T1R3->G_protein Activation Sweetener Sweetener (e.g., Sucrose) Sweetener->T1R2 Sweetener->T1R3 Lactisole Lactisole Lactisole->T1R3 Inhibition PLC PLCβ2 G_protein->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_release Ca²⁺ Release IP3_DAG->Ca_release Signal Taste Signal Ca_release->Signal

Caption: Lactisole's Mechanism of Action on the Sweet Taste Receptor.

G start Start prep_powder Weigh Lactisole Powder start->prep_powder dissolve Dissolve Powder in Solvent prep_powder->dissolve prep_solvent Prepare Solvent (e.g., DMSO) prep_solvent->dissolve vortex Vortex to Mix dissolve->vortex aliquot Aliquot Stock Solution vortex->aliquot store Store at -20°C or -80°C aliquot->store end End store->end

Caption: Workflow for Preparing Lactisole Stock Solution.

G start Inconsistent/No Inhibitory Effect check_conc Is Lactisole concentration optimal? start->check_conc check_receptor Is the correct (human) receptor being used? check_conc->check_receptor Yes increase_conc Increase Lactisole concentration. check_conc->increase_conc No check_solution Is the Lactisole solution fresh? check_receptor->check_solution Yes use_correct_cells Use cells expressing human T1R3. check_receptor->use_correct_cells No prepare_fresh Prepare fresh Lactisole solution. check_solution->prepare_fresh No end Re-run Experiment check_solution->end Yes increase_conc->end use_correct_cells->end prepare_fresh->end

Caption: Troubleshooting Lack of Lactisole's Inhibitory Effect.

References

Technical Support Center: Understanding and Addressing Variability in Human Sensory Responses to Lactisole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Lactisole in experimental settings. It addresses the inherent variability in human sensory responses to this sweet taste inhibitor, offering troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and insights into the genetic basis of these differences.

Troubleshooting Guides

This section provides solutions to common problems encountered during in vitro and in vivo experiments with Lactisole.

Cell-Based Assays (e.g., HEK293 cells expressing T1R2/T1R3)
Problem Possible Causes Troubleshooting Steps
No or Low Signal from Sweetener (Agonist) 1. Poor cell health or viability.2. Low transfection efficiency of taste receptor subunits (T1R2/T1R3) or G-protein (e.g., Gα16gust44).3. Inactive or incorrect concentration of the sweetener.4. Issues with the calcium imaging dye (e.g., Fura-2 AM, Fluo-4 AM).1. Check Cell Viability: Use Trypan blue exclusion to assess cell health before plating. Ensure proper cell culture conditions (e.g., temperature, CO2, media).2. Verify Transfection: Co-transfect with a fluorescent reporter (e.g., GFP) to visually confirm transfection efficiency. Optimize transfection protocol (e.g., DNA-to-reagent ratio, cell density).3. Confirm Agonist Activity: Prepare fresh agonist solutions. Test a range of concentrations to ensure the dose is appropriate to elicit a response.4. Dye Loading Control: Use a positive control like ionomycin (B1663694) to confirm that the dye is loaded correctly and that the cells can flux calcium.
No Inhibition by Lactisole 1. Lactisole is not binding to the T1R3 receptor.2. Incorrect Lactisole concentration.3. Off-target effects at high agonist concentrations.1. Confirm Receptor Expression: Ensure that the human T1R3 (hT1R3) subunit is correctly expressed, as Lactisole's primary target is the transmembrane domain of hT1R3.[1] Rodent T1R3 is insensitive to Lactisole.2. Dose-Response Curve: Perform a dose-response experiment for Lactisole to determine the optimal inhibitory concentration (IC50) for your specific agonist and its concentration. A typical concentration for complete inhibition of many sweeteners is around 1 mM.[2]3. Agonist Concentration: Very high concentrations of some sweeteners may overcome the inhibitory effect of Lactisole. Try reducing the agonist concentration to a level that elicits a submaximal response (e.g., EC80).
High Variability Between Wells/Replicates 1. Uneven cell seeding.2. Inconsistent dye loading.3. Pipetting errors.1. Ensure Homogeneous Cell Suspension: Gently swirl the cell suspension before and during plating to ensure a uniform cell density across all wells.2. Standardize Dye Loading: Ensure consistent incubation time and temperature for dye loading. Wash cells gently to avoid dislodging them.3. Use Calibrated Pipettes: Ensure pipettes are properly calibrated. For multi-well plates, consider using a multi-channel pipette for simultaneous additions.
Human Sensory Panel Studies
Problem Possible Causes Troubleshooting Steps
High Inter-Individual Variability in Lactisole's Effect 1. Genetic polymorphisms in the TAS1R3 gene affecting receptor sensitivity.2. Differences in saliva composition or flow rate.3. Panelist fatigue or adaptation.1. Genotype Panelists (Optional but Recommended): If feasible, screen panelists for common TAS1R3 polymorphisms (e.g., rs307355, rs35744813) to better understand and segment the data.[1][3]2. Standardize Pre-testing Conditions: Instruct panelists to avoid eating, drinking (except water), or smoking for at least one hour before the session. Provide a standardized palate cleanser (e.g., unsalted crackers and water).3. Control for Fatigue: Limit the number of samples per session and provide adequate breaks. Randomize the order of sample presentation to minimize carryover effects.
"Sweet Water Taste" (SWT) Phenomenon 1. A known side effect of Lactisole where water tastes sweet after rinsing.[3][4][5][6][7]1. Controlled Rinsing Protocol: Use a structured rinsing protocol. Some studies suggest that the SWT is more pronounced with flowing water rinses.[4][6]2. Incorporate into Study Design: Account for the SWT in the experimental design. This may involve measuring its intensity as a separate attribute or having panelists wait for it to dissipate before evaluating the next sample.3. Use of Other Sweeteners: Rinsing with a sucrose (B13894) solution after Lactisole exposure has been shown to eliminate the SWT.[4][5][7]
Inconsistent Inhibition Across Different Sweeteners 1. Lactisole can act as a competitive or allosteric inhibitor depending on the sweetener's binding site on the T1R2/T1R3 receptor.[8]1. Understand the Mechanism: For sweeteners that bind to the transmembrane domain of T1R3 (e.g., cyclamate, NHDC), Lactisole acts as a competitive inhibitor. For those that bind to the Venus flytrap domain of T1R2 (e.g., aspartame, acesulfame (B1210027) K), it acts as an allosteric inhibitor.[8]2. Tailor Experimental Design: The expected effect of Lactisole (a shift in EC50 vs. a decrease in Emax) will differ based on the inhibition type. Analyze data accordingly.[8]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Lactisole?

A1: Lactisole inhibits the perception of sweet taste by binding to the transmembrane domain (TMD) of the T1R3 subunit of the sweet taste receptor (T1R2/T1R3).[1] This interaction is believed to lock the receptor in an inactive conformation.

Q2: Why do some individuals show a stronger or weaker response to Lactisole?

A2: Variability in response to Lactisole is largely attributed to genetic polymorphisms in the TAS1R3 gene, which encodes the T1R3 receptor subunit. Specific single nucleotide polymorphisms (SNPs) in the promoter region of TAS1R3, such as rs307355 and rs35744813, have been shown to correlate with differences in sucrose sensitivity and, by extension, are likely to affect the binding and inhibitory action of Lactisole.[1][3]

Q3: Can Lactisole inhibit the sweetness of all sweet compounds?

A3: Lactisole is a broad-spectrum sweet taste inhibitor and has been shown to reduce the sweetness of a wide range of sweeteners, including sugars, artificial sweeteners, and sweet proteins.[1] However, the extent of inhibition can vary depending on the sweetener and its concentration.

Q4: What is the "sweet water taste" and how can I manage it in my sensory studies?

A4: The "sweet water taste" (SWT) is a phenomenon where water is perceived as sweet after the mouth has been exposed to Lactisole.[3][4][5][6][7] To manage this, you can implement a standardized rinsing protocol, for instance, by having panelists rinse with a sucrose solution after Lactisole, which has been shown to eliminate the SWT.[4][5][7] It is also important to be aware that the SWT is more pronounced with flowing water rinses.[4][6]

Q5: Are there species-specific differences in Lactisole's effectiveness?

A5: Yes, Lactisole's inhibitory effect is specific to humans and other primates. It does not affect the sweet taste perception in rodents, as their T1R3 receptor subunit lacks the specific amino acid residues required for Lactisole binding.

Quantitative Data on Genetic Variability

Genetic variations in the TAS1R3 gene can significantly impact an individual's perception of sweetness and their response to Lactisole. The following table summarizes key findings on the impact of specific TAS1R3 polymorphisms.

Polymorphism Location Alleles Effect on Sweet Taste Perception Population Frequency (Approximate)
rs307355 Promoter region of TAS1R3C / TThe T allele is associated with reduced sucrose sensitivity. It leads to lower promoter activity of the TAS1R3 gene.[1][3]The frequency of the T allele varies across populations, with lower frequencies observed in European populations compared to African populations.[1]
rs35744813 Promoter region of TAS1R3G / A (or C/T in some literature)The A (or T) allele is associated with reduced sucrose sensitivity and lower promoter activity of the TAS1R3 gene.[1][3]Similar to rs307355, the frequency of the allele associated with lower sensitivity is more prevalent in African populations.[1]

Experimental Protocols

Protocol 1: In Vitro Cell-Based Functional Assay for Lactisole Inhibition

This protocol outlines a method for assessing the inhibitory effect of Lactisole on the sweet taste receptor using a calcium imaging assay in HEK293 cells stably expressing the human T1R2/T1R3 receptor and a promiscuous G-protein.

Materials:

  • HEK293 cell line stably co-expressing hT1R2, hT1R3, and Gα16gust44

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Assay buffer (e.g., HBSS)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Sweetener (agonist) solution

  • Lactisole solution

  • Positive control (e.g., Ionomycin)

  • 96-well black-walled, clear-bottom plates

  • Fluorescence plate reader with automated injection

Procedure:

  • Cell Plating: Seed the HEK293-hT1R2/hT1R3 cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Dye Loading: Wash the cells with assay buffer. Load the cells with the calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.

  • Washing: Gently wash the cells with assay buffer to remove excess dye.

  • Baseline Fluorescence Reading: Place the plate in the fluorescence reader and measure the baseline fluorescence for a short period.

  • Lactisole Incubation (for antagonist mode): Add the desired concentration of Lactisole solution to the wells and incubate for a few minutes.

  • Agonist Addition and Signal Measurement: Inject the sweetener solution and immediately begin recording the change in fluorescence over time.

  • Data Analysis: The change in fluorescence intensity reflects the intracellular calcium concentration. Calculate the response over baseline. To determine the IC50 of Lactisole, test a range of Lactisole concentrations against a fixed concentration of the sweetener.

Protocol 2: Sensory Panel Evaluation of Lactisole's Inhibitory Effect

This protocol provides a framework for conducting a sensory panel to quantify the inhibitory effect of Lactisole on the perceived sweetness of a substance.

Materials:

  • A panel of trained sensory assessors

  • Sweetener solutions at various concentrations

  • Lactisole solutions at various concentrations

  • Palate cleansers (e.g., unsalted crackers, deionized water)

  • Standardized sample cups

  • Data collection software or ballots

Procedure:

  • Panelist Training: Train panelists on the use of a rating scale (e.g., a general Labeled Magnitude Scale) to rate sweetness intensity.

  • Sample Preparation: Prepare solutions of the sweetener alone and the sweetener mixed with Lactisole. The concentrations should be determined based on the study objectives.

  • Experimental Design:

    • Use a randomized and counterbalanced presentation order to minimize carryover effects.

    • Instruct panelists to rinse their mouths with water before the first sample and between each subsequent sample.

    • Provide a palate cleanser and a mandatory break between samples.

  • Evaluation:

    • Present each sample to the panelists.

    • Ask them to rate the perceived sweetness intensity using the trained scale.

    • If investigating the "sweet water taste," include a water rinse after the Lactisole-containing sample and have panelists rate its sweetness.

  • Data Analysis: Analyze the sweetness intensity ratings using appropriate statistical methods (e.g., ANOVA, t-tests) to determine the effect of Lactisole.

Visualizations

Sweet_Taste_Signaling_Pathway cluster_receptor Sweet Taste Receptor T1R2 T1R2 T1R3 T1R3 G_protein G-protein (Gustducin) T1R3->G_protein Activates Sweetener Sweetener Sweetener->T1R2 Binds to VFT domain Lactisole Lactisole Lactisole->T1R3 Inhibits TMD PLCb2 PLCβ2 G_protein->PLCb2 Activates IP3 IP3 PLCb2->IP3 Generates Ca_release Ca²⁺ Release IP3->Ca_release Triggers TRPM5 TRPM5 Depolarization Cell Depolarization TRPM5->Depolarization Causes Ca_release->TRPM5 Activates Neurotransmitter_release Neurotransmitter Release Depolarization->Neurotransmitter_release Leads to Sweet_Sensation Sweet Sensation Neurotransmitter_release->Sweet_Sensation Signals

Caption: Sweet taste signaling pathway and Lactisole's point of inhibition.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo (Sensory) Analysis start_vitro HEK293 Cells expressing hT1R2/hT1R3 dye_loading Load with Calcium Dye start_vitro->dye_loading lactisole_add Add Lactisole dye_loading->lactisole_add sweetener_add Add Sweetener lactisole_add->sweetener_add measure_fluorescence Measure Fluorescence (Calcium Flux) sweetener_add->measure_fluorescence analyze_ic50 Analyze IC50 measure_fluorescence->analyze_ic50 Correlation Correlate Results analyze_ic50->Correlation start_vivo Recruit & Train Sensory Panel sample_prep Prepare Sweetener & Lactisole Samples start_vivo->sample_prep sensory_test Conduct Randomized Sensory Evaluation sample_prep->sensory_test rate_sweetness Panelists Rate Sweetness Intensity sensory_test->rate_sweetness analyze_sensory Analyze Sensory Data rate_sweetness->analyze_sensory analyze_sensory->Correlation Genotyping Genotyping for TAS1R3 Variants Genotyping->Correlation

Caption: Workflow for investigating Lactisole sensitivity variability.

References

Validation & Comparative

A Comparative Analysis of Lactisole's Efficacy on Sweet Taste Receptors Across Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the effectiveness of Lactisole, a notable sweet taste inhibitor, across different species. The information presented herein is curated from peer-reviewed scientific literature to ensure accuracy and objectivity, with a focus on experimental data and methodologies for taste receptor research.

Lactisole, chemically known as sodium 2-(4-methoxyphenoxy)propanoate, is widely recognized for its ability to suppress the perception of sweetness. Its mechanism of action is primarily through the modulation of the heterodimeric G-protein coupled receptor, T1R2/T1R3, which is the principal receptor responsible for detecting sweet tastes in mammals.[1][2] However, the efficacy of Lactisole is not uniform across all species, a critical consideration for its application in research and development.

Cross-species Comparison of Lactisole's Inhibitory Effects

The most striking difference in Lactisole's effectiveness is observed between primates and rodents. While it potently inhibits sweet taste in humans and other non-human primates, it has no such effect in rodents like mice and rats.[2][3][4] This species-specificity has been attributed to specific amino acid residues within the transmembrane domain (TMD) of the T1R3 receptor subunit.[2][5]

Table 1: Summary of Lactisole's Effectiveness on T1R2/T1R3 Sweet Taste Receptors in Different Species

SpeciesEfficacy of LactisoleKey FindingsReferences
Human (Homo sapiens) High Effectively suppresses the sweetness of a broad range of natural and artificial sweeteners. Acts as a non-competitive inhibitor by binding to the T1R3 subunit. Also inhibits umami taste mediated by the T1R1/T1R3 receptor.[3][6]
Cynomolgus Monkey (Macaca fascicularis) High Significantly diminishes the preference for and neural response to all tested sweeteners. Its effect is specific to sweet-best nerve fibers.[7][8]
Mouse (Mus musculus) Ineffective Does not inhibit responses to sweet compounds. Chimeric studies show that replacing mouse T1R3 with human T1R3 confers Lactisole sensitivity.[2][9]
Rat (Rattus norvegicus) Ineffective Does not inhibit responses to sucrose. The C-terminal domain of the human T1R3 is required for Lactisole's inhibitory action.[3]

Table 2: Quantitative Data on Lactisole's Inhibitory Action in Human Studies

SweetenerLactisole ConcentrationObserved EffectReference
Sucrose1.25 mMSignificant reduction in receptor activation.[9]
Glucose~1 mM (250 ppm)Complete elimination of perceived sweetness at glucose concentrations up to 440 mM.[9]
Aspartame0.46 mMInhibition of sweetness up to a concentration of 1.0 mM of aspartame.[6]
Aspartame0.92 mMInhibition of sweetness up to a concentration of 2.0 mM of aspartame.[6]
Acesulfame (B1210027) K0.46 mM & 0.92 mMEffective inhibition of sweetness up to 1 mM of acesulfame K.[6]
Cyclamate0.46 mM & 0.92 mMDose-dependent inhibition of sweetness.[6]
Neohesperidin dihydrochalcone (B1670589) (NHDC)0.46 mM & 0.92 mMDose-dependent inhibition of sweetness.[6]
Saccharin0.5 mMComplete blockage of calcium response in cells expressing the hT1R2/hT1R3 receptor.[10]

Experimental Methodologies

The following protocols are representative of the key experiments used to determine the cross-species effectiveness of Lactisole.

In Vitro Cell-Based Assays

This method is crucial for studying the direct interaction of Lactisole with the sweet taste receptor at a molecular level.

  • Objective: To determine if Lactisole inhibits the activation of the T1R2/T1R3 receptor by sweeteners.

  • Cell Line: Human Embryonic Kidney 293 (HEK293) cells are commonly used due to their robust growth and transfection efficiency.[5][6][9]

  • Protocol:

    • Transfection: Co-transfect HEK293 cells with plasmids encoding the human T1R2 and T1R3 receptor subunits. A G-protein chimera, such as Gα16-gust44, is also co-expressed to couple the receptor activation to a measurable intracellular signal.[9]

    • Calcium Imaging: Load the transfected cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

    • Stimulation: Measure the baseline fluorescence. Apply a sweetener (e.g., sucrose, aspartame) to the cells and record the increase in intracellular calcium, which is indicated by a change in fluorescence.

    • Inhibition Assay: Pre-incubate the cells with Lactisole for a short period, and then apply the sweetener in the continued presence of Lactisole.

    • Data Analysis: Compare the calcium response in the presence and absence of Lactisole. A significant reduction in the response indicates an inhibitory effect. Dose-response curves can be generated to calculate IC50 values.[5]

Primate Behavioral Studies (Two-Bottle Preference Test)

This behavioral assay provides in vivo evidence of Lactisole's effect on taste perception and preference.

  • Objective: To assess whether Lactisole reduces the preference for sweet solutions in non-human primates.

  • Animal Model: Cynomolgus monkeys (Macaca fascicularis) are a suitable model due to the similarity of their sweet taste perception to humans.[7][8]

  • Protocol:

    • Acclimatization: House the monkeys individually and acclimatize them to a two-bottle choice paradigm with water in both bottles.

    • Testing: Present the monkeys with a choice between two bottles: one containing a sweetener solution and the other containing the same sweetener solution mixed with Lactisole.

    • Measurement: Record the volume of liquid consumed from each bottle over a set period.

    • Control: To ensure that Lactisole itself does not have an aversive taste, conduct control tests with one bottle containing water and the other containing a Lactisole solution in water.

    • Data Analysis: A significant decrease in the consumption of the Lactisole-containing sweetener solution compared to the sweetener-only solution indicates that Lactisole suppresses the perceived sweetness and attractiveness of the solution.[8]

Human Sensory Evaluation (Psychophysics)

This method directly measures the perceptual effects of Lactisole in humans.

  • Objective: To quantify the reduction in perceived sweetness intensity caused by Lactisole.

  • Participants: Trained sensory panelists are used to ensure reliable and consistent intensity ratings.

  • Protocol:

    • Stimuli Preparation: Prepare solutions of various sweeteners at different concentrations, both with and without the addition of Lactisole.

    • Time-Intensity Profiling: Panelists are asked to rate the perceived sweetness intensity of a sample over time, from the moment of tasting until the sensation disappears. This is often done using a computerized system that records the intensity ratings continuously.

    • Dose-Response Measurement: Panelists rate the maximum sweetness intensity of different concentrations of a sweetener in the presence and absence of a fixed concentration of Lactisole.

    • Data Analysis: Compare the time-intensity curves and dose-response functions. A rightward shift in the dose-response curve and a decrease in the maximum perceived intensity in the presence of Lactisole demonstrate its inhibitory effect.[6]

Visualizing the Mechanisms and Workflows

Signaling Pathway of Sweet Taste and Lactisole Inhibition

The following diagram illustrates the signal transduction cascade for sweet taste and the point of intervention by Lactisole.

Sweet_Taste_Signaling_Pathway cluster_receptor Taste Receptor Cell Membrane cluster_intracellular Intracellular Signaling Cascade T1R2_T1R3 T1R2 T1R3 G_protein G-protein (Gustducin) T1R2_T1R3->G_protein Activates Sweetener Sweetener (e.g., Sucrose) Sweetener->T1R2_T1R3:T1R2 Binds Lactisole Lactisole Lactisole->T1R2_T1R3:T1R3 Inhibits PLCb2 PLCβ2 G_protein->PLCb2 Activates IP3 IP3 PLCb2->IP3 Generates Ca_release Ca²⁺ Release from ER IP3->Ca_release TRPM5 TRPM5 Channel Activation Ca_release->TRPM5 Depolarization Cell Depolarization TRPM5->Depolarization Neurotransmitter Neurotransmitter Release Depolarization->Neurotransmitter Nerve_Signal Signal to Brain Neurotransmitter->Nerve_Signal

Caption: Sweet taste signaling pathway and the inhibitory action of Lactisole on the T1R3 subunit.

Experimental Workflow for In Vitro Cell-Based Assays

This diagram outlines the typical workflow for assessing the effect of Lactisole on sweet taste receptors in a laboratory setting.

Experimental_Workflow cluster_assay Calcium Imaging Assay cluster_control Control Group cluster_treatment Lactisole Group start Start transfection Transfect HEK293 cells with T1R2, T1R3, and G-protein start->transfection incubation Incubate for 24-48 hours for protein expression transfection->incubation dye_loading Load cells with Calcium-sensitive dye incubation->dye_loading measure_baseline Measure Baseline Fluorescence dye_loading->measure_baseline add_sweetener_control Add Sweetener measure_baseline->add_sweetener_control add_lactisole Add Lactisole measure_baseline->add_lactisole measure_response_control Measure Ca²⁺ Response add_sweetener_control->measure_response_control analysis Data Analysis: Compare Responses measure_response_control->analysis add_sweetener_lactisole Add Sweetener add_lactisole->add_sweetener_lactisole measure_response_lactisole Measure Ca²⁺ Response add_sweetener_lactisole->measure_response_lactisole measure_response_lactisole->analysis conclusion Conclusion: Determine Inhibitory Effect analysis->conclusion

Caption: Workflow for in vitro analysis of Lactisole's effect on sweet taste receptors.

References

A Comparative Analysis of Lactisole and its Potent Derivative, 2,4-DP, as Sweet Taste Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the sweet taste inhibitor Lactisole and its derivative, 2-(2,4-dichlorophenoxy)propionic acid (2,4-DP). The document summarizes their potency, mechanism of action, and the structural basis for their differential efficacy, supported by experimental data.

Introduction to Lactisole and 2,4-DP

Lactisole, a 2-phenoxypropionic acid derivative, is a well-characterized inhibitor of the human sweet taste receptor.[1] It acts as a negative allosteric modulator (NAM) by binding to the transmembrane domain of the T1R3 subunit (T1R3-TMD) of the sweet taste receptor.[1][2][3] Another phenoxypropionic acid derivative, 2,4-DP, shares a similar molecular skeleton with Lactisole and also functions as a sweet taste inhibitor by interacting with the T1R3-TMD.[1] Notably, experimental evidence has consistently demonstrated that 2,4-DP exhibits a significantly higher inhibitory potency compared to Lactisole.[1][4]

Potency Comparison

Quantitative analysis reveals that 2,4-DP is approximately 10-fold more potent than Lactisole in inhibiting the response of the human sweet taste receptor to sweeteners.[1][4] The inhibitory activity is primarily attributed to the (S)-isomers of both compounds.[1][4]

CompoundIsomerIC50 (µM)Relative Potency vs. (S)-Lactisole
Lactisole (S)-Lactisole8.8 ± 0.71x
(R)-Lactisole>1000~0.01x
2,4-DP (S)-2,4-DP0.9 ± 0.1 ~9.8x
(R)-2,4-DP150.2 ± 15.6~0.06x

Data extracted from Nakagita et al., 2019. IC50 values represent the concentration of the inhibitor required to reduce the response to 1 mM aspartame (B1666099) by 50%.

The enhanced potency of (S)-2,4-DP is attributed to an additional hydrophobic interaction mediated by its ortho-chlorine (o-Cl) group within the binding pocket of the T1R3-TMD.[1][4] While both (S)-lactisole and (S)-2,4-DP interact with the same seven key amino acid residues, this extra interaction with 2,4-DP leads to a more stable binding and consequently, a more potent inhibition.[1]

Mechanism of Action and Signaling Pathway

The human sweet taste receptor is a G-protein coupled receptor (GPCR) composed of two subunits, T1R2 and T1R3.[5] When a sweetener binds to the receptor, it triggers a conformational change, leading to the activation of a downstream signaling cascade that results in the perception of sweetness. This process involves an increase in intracellular calcium (Ca2+).[2]

Lactisole and 2,4-DP exert their inhibitory effect by binding to a pocket within the transmembrane domain of the T1R3 subunit.[1][2] This binding allosterically modulates the receptor, preventing its activation by sweeteners and thereby inhibiting the downstream Ca2+ signaling pathway.[2]

Sweet_Taste_Signaling_Pathway cluster_receptor Sweet Taste Receptor (T1R2/T1R3) T1R2 T1R2 G_Protein G-protein (Gustducin) T1R2->G_Protein Activates T1R3 T1R3 T1R3->G_Protein Sweetener Sweetener Sweetener->T1R2 Binds PLCb2 PLCβ2 G_Protein->PLCb2 Activates PIP2 PIP2 PLCb2->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor Ca_release Ca²⁺ Release ER->Ca_release TRPM5 TRPM5 Channel Ca_release->TRPM5 Opens Na_influx Na⁺ Influx TRPM5->Na_influx Depolarization Depolarization Na_influx->Depolarization Neurotransmitter Neurotransmitter Release Depolarization->Neurotransmitter Sweet_Perception Sweet Perception Neurotransmitter->Sweet_Perception Inhibitor Lactisole / 2,4-DP Inhibitor->T1R3 Binds to TMD

Caption: Sweet taste signaling pathway and the inhibitory action of Lactisole/2,4-DP.

Experimental Protocols

The comparative potency of Lactisole and 2,4-DP was determined using a cell-based assay. The general workflow for such an experiment is outlined below.

Cell Culture and Transfection

Human Embryonic Kidney (HEK293) cells are cultured in a suitable medium (e.g., Dulbecco's Modified Eagle Medium) supplemented with fetal bovine serum and antibiotics. The cells are then transiently or stably transfected with plasmids encoding the human T1R2 and T1R3 subunits of the sweet taste receptor.

Calcium Imaging Assay
  • Cell Plating: Transfected cells are seeded into 96-well plates and grown to an appropriate confluency.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for a specific duration at 37°C.

  • Compound Preparation: A stock solution of a sweetener (e.g., 1 mM aspartame) is prepared. Serial dilutions of the inhibitors (Lactisole and 2,4-DP) are also prepared.

  • Automated Fluorometric Imaging: The cell plate is placed in a fluorometric imaging plate reader (FLIPR). The baseline fluorescence is recorded.

  • Stimulation and Inhibition: The sweetener solution, either alone or in combination with different concentrations of the inhibitor, is added to the wells.

  • Data Acquisition: Changes in intracellular calcium concentration are monitored by measuring the fluorescence intensity over time.

  • Data Analysis: The peak fluorescence response is measured and normalized. Dose-response curves for the inhibitors are generated by plotting the percentage of inhibition against the inhibitor concentration. The IC50 values are then calculated from these curves.

Experimental_Workflow A HEK293 Cell Culture B Transfection with hT1R2 & hT1R3 Plasmids A->B C Seeding in 96-well Plate B->C D Loading with Calcium-sensitive Dye C->D F Automated Fluorometric Imaging (FLIPR) D->F E Prepare Sweetener & Inhibitor Solutions G Add Sweetener ± Inhibitor E->G F->G H Measure Fluorescence Change (Ca²⁺ Response) G->H I Data Analysis: Dose-Response Curves & IC₅₀ H->I

Caption: General experimental workflow for evaluating sweet taste inhibitor potency.

Conclusion

The available experimental data clearly demonstrates that 2,4-DP is a more potent inhibitor of the human sweet taste receptor than its structural analog, Lactisole. This enhanced potency is a direct result of an additional hydrophobic interaction within the T1R3-TMD binding site. For researchers and professionals in drug development and food science, 2,4-DP represents a valuable tool for modulating sweet taste perception and studying the structure-function relationships of the sweet taste receptor.

References

Lactisole's Specificity for the T1R3 Receptor Subunit: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of lactisole's performance as a specific inhibitor of the T1R3 sweet taste receptor subunit against other known sweet taste inhibitors. The information presented is supported by experimental data from peer-reviewed studies, with detailed methodologies for key experiments to facilitate reproducibility and further investigation.

Introduction to Sweet Taste Perception and Inhibition

The sensation of sweetness is primarily mediated by a heterodimeric G protein-coupled receptor (GPCR) composed of two subunits: Taste Receptor type 1 member 2 (T1R2) and Taste Receptor type 1 member 3 (T1R3). The T1R3 subunit is considered the cornerstone of the sweet taste receptor, as it is also a component of the umami taste receptor (T1R1/T1R3). Lactisole, a 2-(4-methoxyphenoxy)propionic acid, has been identified as a potent and specific inhibitor of the human sweet taste receptor, acting as a negative allosteric modulator. Its specificity for the T1R3 subunit makes it a valuable tool for studying the mechanisms of sweet taste perception and for the development of taste modulators in the food and pharmaceutical industries.

Mechanism of Action: Lactisole's Interaction with T1R3

Lactisole's inhibitory effect is highly specific to the human and primate T1R3 subunit; it does not affect the rodent sweet taste receptor.[1][2] This specificity has been pinpointed to the transmembrane domain (TMD) of the hT1R3 protein. Through site-directed mutagenesis and chimeric receptor studies, specific amino acid residues within the TMD of hT1R3 have been identified as crucial for lactisole binding and its inhibitory activity.[1] This targeted interaction prevents the conformational changes in the T1R2/T1R3 receptor that are necessary for downstream signaling and the perception of sweetness.

dot

T1R3_Signaling_Pathway cluster_receptor Sweet Taste Receptor T1R2 T1R2 G_protein G-protein (Gustducin) T1R2->G_protein Activates T1R3 T1R3 Sweetener Sweetener Sweetener->T1R2 Binds Lactisole Lactisole Lactisole->T1R3 Inhibits PLCb2 PLC-β2 G_protein->PLCb2 Activates PIP2 PIP2 PLCb2->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R Ca2_release Ca²⁺ Release ER->Ca2_release Cellular_Response Cellular Response (Neurotransmitter Release) Ca2_release->Cellular_Response Triggers Experimental_Workflow cluster_plasmid Plasmid Construction cluster_cell_culture Cell Culture & Transfection cluster_assay Functional Assay WT_T1R2 Wild-Type hT1R2 Plasmid Transfection Co-transfection with T1R2 & T1R3 Plasmids WT_T1R2->Transfection WT_T1R3 Wild-Type hT1R3 Plasmid SDM Site-Directed Mutagenesis (QuikChange) WT_T1R3->SDM WT_T1R3->Transfection Mut_T1R3 Mutant hT1R3 Plasmid Mut_T1R3->Transfection SDM->Mut_T1R3 HEK293 HEK293 Cells HEK293->Transfection Calcium_Imaging Calcium Imaging (Fluo-4 AM) Transfection->Calcium_Imaging Data_Analysis Data Analysis (IC50 Determination) Calcium_Imaging->Data_Analysis

References

Lactisole's Sweet Suppression: A Comparative Analysis of Sucrose and Fructose Perception

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the inhibitory effect of lactisole on the perception of two common sugars: sucrose (B13894) and fructose (B13574). Lactisole, a known sweet taste inhibitor, offers a valuable tool for understanding the mechanisms of sweet taste perception and for the development of taste modulators. This document synthesizes experimental data on its differential effects on sucrose and fructose, outlines the methodologies used in these studies, and visualizes the key pathways involved.

Mechanism of Action: Targeting the Sweet Taste Receptor

Lactisole exerts its inhibitory effect by acting as a negative allosteric modulator of the human sweet taste receptor, a heterodimer composed of the T1R2 and T1R3 subunits.[1][2][3] Specifically, lactisole binds to a site within the transmembrane domain of the T1R3 subunit.[1][2][3] This binding event is thought to stabilize the receptor in an inactive conformation, thereby reducing its response to sweet stimuli like sucrose and fructose.

SweetTastePathway

Comparative Efficacy: Sucrose vs. Fructose

Direct quantitative comparisons of lactisole's inhibitory potency on sucrose versus fructose in human psychophysical studies are limited. However, existing research provides valuable qualitative and semi-quantitative insights.

A study by Green et al. (2017) investigated the phenomenon of "sweet water taste" (SWT), an effect where water is perceived as sweet after rinsing with lactisole. The research found that the suppressive effect on this SWT observed with sucrose was replicated with fructose, suggesting a similar mechanism of interaction at the receptor level for both sugars.[2]

ParameterSucroseFructoseSource
Qualitative Inhibition Lactisole effectively suppresses the sweetness of sucrose.[2][4][5][6]Lactisole's suppressive effect on the "sweet water taste" is comparable to that of sucrose, suggesting similar inhibitory action.[2][2][4][5][6]
Impact on Energy Intake Co-administration of lactisole with a 10% sucrose solution led to a 12.9% increase in subsequent energy intake from a standardized breakfast.[4][5][6]Data not available in the reviewed studies.[4][5][6]
In-vitro Receptor Activation Both sucrose and fructose activate the T1R2/T1R3 sweet taste receptor.Both sucrose and fructose activate the T1R2/T1R3 sweet taste receptor.

Experimental Protocols

The following sections detail the methodologies employed in representative studies investigating the effects of lactisole on sweet taste perception.

Sensory Evaluation (Human Psychophysics)

A common method to assess the impact of lactisole on the perception of sweeteners is through human taste panels. The following is a generalized protocol based on the study by Green et al. (2017)[2]:

  • Participants: A panel of healthy, non-smoking adults with no known taste or smell disorders is recruited.

  • Stimuli: Solutions of sucrose, fructose, and lactisole are prepared in purified water at various concentrations. All solutions are presented at room temperature.

  • Procedure (Sip and Spit Method):

    • Participants are instructed to rinse their mouths with purified water before each sample.

    • A measured volume of the test solution (e.g., 10 mL) is sipped and held in the mouth for a defined period (e.g., 5-10 seconds).

    • The solution is then expectorated.

    • Participants rate the perceived intensity of sweetness and any other taste qualities (e.g., bitter, sour) on a labeled magnitude scale (LMS) or a visual analog scale (VAS).

    • A mandatory rest period with water rinsing is enforced between samples to minimize adaptation and carry-over effects.

  • Experimental Design: A within-subjects design is typically used, where each participant evaluates all stimuli under different conditions (e.g., sweetener alone vs. sweetener with lactisole). The order of presentation is randomized and counterbalanced across participants to control for order effects.

SensoryEvaluationWorkflow

In-vitro Cell-Based Assays

To investigate the molecular mechanisms of lactisole's action, cell-based assays are employed. These assays typically use human embryonic kidney (HEK293) cells that are engineered to express the human sweet taste receptor (T1R2/T1R3).

  • Cell Culture and Transfection: HEK293 cells are cultured under standard conditions. The cells are then transiently or stably transfected with plasmids encoding the T1R2 and T1R3 receptor subunits, along with a G-protein alpha subunit (e.g., Gα16-gust44) that couples the receptor to a downstream signaling pathway.

  • Calcium Imaging: The transfected cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • Stimulation: The cells are first bathed in a buffer solution. Then, they are stimulated with a sweetener (sucrose or fructose) in the presence or absence of lactisole.

  • Data Acquisition: Changes in intracellular calcium concentration are measured using a fluorescence plate reader or a microscope. An increase in fluorescence indicates receptor activation.

  • Data Analysis: The response to the sweetener in the presence of lactisole is compared to the response to the sweetener alone to determine the extent of inhibition. Dose-response curves can be generated to calculate IC50 values for lactisole's inhibition of different sweeteners.

Conclusion

Lactisole is a potent inhibitor of sweet taste perception for both sucrose and fructose, acting through the T1R3 subunit of the sweet taste receptor. While direct quantitative comparisons of its inhibitory effects on the primary sweetness of these two sugars are not extensively detailed in the current literature, qualitative and indirect evidence suggests a comparable mechanism of action. Further psychophysical studies employing rigorous dose-response methodologies are warranted to fully elucidate the comparative inhibitory profile of lactisole on sucrose and fructose perception. The experimental protocols outlined in this guide provide a foundation for conducting such research, which is crucial for advancing our understanding of sweet taste modulation and for the development of novel food ingredients and therapeutics.

References

A Comparative Guide to the In Vitro and In Vivo Inhibitory Action of Lactisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo inhibitory effects of Lactisole, a well-known sweet taste antagonist. By examining data from cellular assays and human psychophysical studies, this document aims to elucidate the correlation between laboratory findings and real-world sensory perception, offering valuable insights for researchers in taste modulation and drug development.

Executive Summary

Lactisole is a potent negative allosteric modulator of the human sweet taste receptor, the T1R2/T1R3 heterodimer. Its inhibitory action has been characterized in both cellular (in vitro) and human sensory (in vivo) studies. In vitro assays, typically employing HEK293 cells expressing the sweet taste receptor, provide a controlled system to quantify Lactisole's inhibitory potency (IC50) against various sweeteners. In vivo human psychophysical studies confirm this inhibition, demonstrating a reduction in the perceived sweetness of sugars and artificial sweeteners in the presence of Lactisole. While a general correlation exists between the two models, discrepancies in the magnitude and nature of inhibition highlight the complexities of translating cellular data to human perception.

Data Presentation: In Vitro vs. In Vivo Inhibition

The following tables summarize quantitative data from key studies, offering a direct comparison of Lactisole's inhibitory performance in different experimental settings.

Table 1: In Vitro Inhibitory Potency of Lactisole against Various Sweeteners

Sweetener (Concentration)Lactisole IsomerIC50 (μM)Cell LineAssay TypeReference
Aspartame (B1666099) (1 mM)(S)-Lactisole20HEK293 (stably expressing T1R2/T1R3)Calcium Mobilization[1][2]
Aspartame (1 mM)(±)-Lactisole65HEK293 (stably expressing T1R2/T1R3)Calcium Mobilization[3]
Multiple Sweeteners(±)-LactisoleNot specified (used at 1.25 mM)HEK293E (with Gα16-gust44)Calcium Mobilization[4][5]

Table 2: In Vivo Sweetness Inhibition by Lactisole in Human Psychophysical Studies

Sweetener (Concentration)Lactisole ConcentrationObserved InhibitionSensory Study DetailsReference
Glucose (≤ 440 mM)~1 mM (250 ppm)Complete elimination of perceived sweetnessNot specified[4]
Sucrose (10%)60 ppmSignificant reduction in sweetness27 healthy male subjects[6]
Cyclamate (up to 10 mM)0.92 mM (200 ppm)Effective, dose-dependent inhibition37 trained panelists[7][8]
Aspartame (up to 2.0 mM)0.92 mM (200 ppm)Effective inhibition37 trained panelists[7][8]
Acesulfame (B1210027) K (up to 1.0 mM)0.46 mM (100 ppm)Effective inhibition37 trained panelists[7][8]
NHDC (up to 0.5 mM)0.92 mM (200 ppm)Proper inhibition detected37 trained panelists[7][8]

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are summarized protocols for the key in vitro and in vivo experiments cited.

In Vitro Cell-Based Calcium Mobilization Assay

This method is widely used to assess the function of G-protein coupled receptors like the sweet taste receptor.

  • Cell Culture and Transfection:

    • Human Embryonic Kidney (HEK293) cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

    • Cells are stably transfected with plasmids encoding the human T1R2 and T1R3 receptor subunits, along with a promiscuous G-protein alpha subunit (e.g., Gα16-gust44) to couple the receptor activation to a calcium signaling pathway.[4][5]

  • Calcium Indicator Loading:

    • Transfected cells are seeded in 96-well plates.

    • After incubation, the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for a specified time at 37°C.

  • Measurement of Cellular Response:

    • A baseline fluorescence is recorded.

    • A solution containing a specific sweetener (agonist) with or without varying concentrations of Lactisole is added to the wells.

    • Changes in intracellular calcium concentration are measured as changes in fluorescence intensity using a fluorescence plate reader (e.g., FlexStation 3).[1][2]

  • Data Analysis:

    • The dose-response curves are generated by plotting the change in fluorescence against the concentration of the sweetener or inhibitor.

    • IC50 values (the concentration of inhibitor that reduces the agonist response by 50%) are calculated by fitting the data to a sigmoidal dose-response equation (e.g., Hill's equation).[1]

In Vivo Human Sensory Evaluation (Psychophysics)

This method directly measures the perceptual effects of Lactisole on human taste.

  • Participant Recruitment and Training:

    • A panel of trained subjects (e.g., 37 participants) is recruited.[7][8]

    • Panelists are trained to identify and rate the intensity of basic tastes (sweet, sour, salty, bitter, umami) using standard solutions.

  • Stimuli Preparation:

    • Solutions of various sweeteners are prepared at different concentrations, both with and without fixed concentrations of Lactisole (e.g., 0.46 mM and 0.92 mM).[7][8]

    • All solutions are presented at a controlled temperature.

  • Sensory Evaluation Procedure (Sip-and-Spit):

    • Participants rinse their mouths with water before and between samples.

    • They take a specific volume of the test solution into their mouths, hold it for a few seconds, and then expectorate.

    • The perceived sweetness intensity is rated on a labeled magnitude scale (e.g., gLMS) or a category scale.

    • For time-intensity studies, participants continuously rate the perceived sweetness over a set period (e.g., 90 seconds).[7][8]

  • Data Analysis:

    • The intensity ratings are averaged across participants for each condition.

    • Statistical analyses (e.g., ANOVA) are used to determine significant differences in sweetness perception between conditions (with and without Lactisole).

    • Dose-response curves can be generated by plotting perceived intensity against sweetener concentration.

Visualizing the Mechanisms and Workflows

Diagrams created using Graphviz provide a clear visual representation of the underlying biological pathways and experimental processes.

Sweet_Taste_Signaling_Pathway cluster_receptor Sweet Taste Receptor (T1R2/T1R3) T1R2 T1R2 G_protein G-protein (Gustducin) T1R2->G_protein Activates T1R3 T1R3 T1R3->G_protein Activates Sweetener Sweetener (e.g., Sucrose, Aspartame) Sweetener->T1R2 Binds to Venus Flytrap Domain Lactisole Lactisole Lactisole->T1R3 Inhibits (Binds to TMD) PLCb2 PLCβ2 G_protein->PLCb2 Activates PIP2 PIP2 PLCb2->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Triggers TRPM5 TRPM5 Channel Activation DAG->TRPM5 Ca_release->TRPM5 Depolarization Cell Depolarization TRPM5->Depolarization Signal Signal to Brain (Sweet Perception) Depolarization->Signal

Caption: Lactisole's inhibitory mechanism within the sweet taste signaling pathway.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis invitro_start HEK293 cells expressing T1R2/T1R3 invitro_load Load with Ca²⁺ dye invitro_start->invitro_load invitro_stim Stimulate with Sweetener +/- Lactisole invitro_load->invitro_stim invitro_measure Measure Fluorescence Change invitro_stim->invitro_measure invitro_analyze Calculate IC50 invitro_measure->invitro_analyze Correlation Correlation Analysis invitro_analyze->Correlation invivo_start Trained Human Panel invivo_stim Administer Sweetener +/- Lactisole Solution invivo_start->invivo_stim invivo_rate Rate Perceived Sweetness (e.g., gLMS) invivo_stim->invivo_rate invivo_analyze Statistical Analysis of Ratings invivo_rate->invivo_analyze invivo_analyze->Correlation

Caption: Comparative workflow for in vitro and in vivo analysis of Lactisole.

Allosteric_Inhibition cluster_agonism Agonist Binding cluster_inhibition Allosteric Inhibition Receptor T1R2/T1R3 Receptor Orthosteric Site Allosteric Site (TMD) Active_State Active Conformation (Sweet Taste) Inactive_State Inactive Conformation (Inhibition) Sweetener Sweetener Sweetener->Receptor:ortho Binds Lactisole Lactisole Lactisole->Receptor:allo Binds

Caption: Allosteric inhibition of the sweet taste receptor by Lactisole.

Correlation and Discrepancies

A direct comparison of in vitro and in vivo data reveals a strong positive correlation, indicating that cell-based assays are generally predictive of human sensory perception for Lactisole's inhibitory effects.[9][10] For instance, sweeteners that are strongly inhibited by Lactisole in HEK293 cells also show a significant reduction in perceived sweetness in human taste tests.

However, some discrepancies exist:

  • Magnitude of Effect: The concentrations of Lactisole required to achieve significant inhibition in in vivo studies are often higher than the IC50 values determined in vitro. This could be due to factors in the oral cavity not present in cell culture, such as saliva composition, temperature variations, and the presence of other taste stimuli.

  • Allosteric vs. Competitive Inhibition: In one study, the inhibition of aspartame and acesulfame K by Lactisole appeared allosteric in cell assays, but this was not clearly reflected in the sensory ratings.[9] This suggests that the complex nature of taste perception can sometimes mask the specific molecular mechanism of inhibition.

  • "Sweet Water Taste": A phenomenon observed in vivo is the "sweet water taste" that can occur after rinsing with water following exposure to Lactisole.[7][11] This is not typically observed in in vitro assays and is thought to be a result of the receptor returning to its constitutively active state after the inhibitor is washed away.

Conclusion

The inhibitory action of Lactisole on the sweet taste receptor is well-supported by both in vitro and in vivo evidence. While cellular assays provide a valuable tool for high-throughput screening and mechanistic studies, human psychophysical evaluations are indispensable for understanding the real-world implications of taste modulation. The data presented in this guide underscore the importance of integrating both approaches for a comprehensive understanding of how compounds like Lactisole interact with the gustatory system. Future research should continue to explore the factors that contribute to the observed differences between these models to improve the predictive power of in vitro assays for human taste perception.

References

Unveiling the Molecular Grip: Key Amino Acid Residues in Lactisole's Inhibition of the Sweet Taste Receptor

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers and drug development professionals on the critical binding interactions of lactisole, a potent sweet taste inhibitor. This guide provides a comprehensive analysis of the amino acid residues governing lactisole binding to the T1R3 subunit of the sweet taste receptor, supported by quantitative experimental data and detailed protocols.

Lactisole, a naturally occurring compound found in roasted coffee beans, is a well-established inhibitor of the human sweet taste receptor, a heterodimer of the T1R2 and T1R3 G-protein coupled receptors.[1][2] Its ability to suppress the sweet taste of a wide range of sweeteners makes it a valuable tool in taste research and a potential lead for developing novel taste modulators.[3][4] The inhibitory action of lactisole is primarily mediated through its interaction with the transmembrane domain (TMD) of the T1R3 subunit.[1][3] This guide delves into the specific amino acid residues within the T1R3-TMD that are pivotal for lactisole binding, presenting a comparison of its interaction with other sweet taste modulators and providing the experimental framework for such investigations.

Comparative Analysis of Lactisole Binding: Wild-Type vs. Mutant Receptors

Site-directed mutagenesis studies have been instrumental in pinpointing the key amino acid residues that form the binding pocket for lactisole within the T1R3-TMD. By systematically replacing specific amino acids and measuring the subsequent impact on lactisole's inhibitory potency (IC50), researchers have identified several critical interaction points.

The following table summarizes the quantitative data from such experiments, comparing the inhibitory effects of lactisole and a more potent analog, 2-(2,4-dichlorophenoxy)propionic acid (2,4-DP), on wild-type (WT) and various mutant sweet taste receptors. A higher IC50 ratio (Mutant/WT) indicates a reduced inhibitory effect, signifying the importance of the mutated residue in ligand binding.

Target ReceptorMutation(±)-Lactisole IC50 (μM)(±)-Lactisole IC50 Ratio (Mutant/WT)(±)-2,4-DP IC50 (μM)(±)-2,4-DP IC50 Ratio (Mutant/WT)
Wild-Type (WT) -651.06.21.0
T1R3-TMD Mutant Q637E3.33>1000>15.412019.4
T1R3-TMD Mutant H641A3.37N.D.-N.D.-
T1R3-TMD Mutant A733V5.4389013.711017.7
T1R3-TMD Mutant H734N5.4468010.56410.3
T1R3-TMD Mutant F778A6.5371010.97111.5
T1R3-TMD Mutant Q794N7.32N.D.-N.D.-
T1R3-TMD Mutant C801Q7.395608.6558.9
N.D.: Not determined, as inhibitory activity was nearly abolished.[1]

The data clearly indicates that mutations at positions Q637, H641, A733, H734, F778, Q794, and C801 significantly diminish the inhibitory effects of both lactisole and 2,4-DP.[1] Notably, the H641A and Q794N mutations almost completely eliminate the inhibitory activity, highlighting these residues as particularly crucial for the interaction.[1] These seven residues are believed to form a hydrophobic binding pocket within the upper region of the T1R3 transmembrane domain.[1]

Experimental Protocols for Validating Amino Acid Residue Roles

The validation of specific amino acid residues in lactisole binding relies on a combination of molecular biology, cell culture, and functional assays. Below are the detailed methodologies for the key experiments.

Site-Directed Mutagenesis and Plasmid Construction
  • Objective: To introduce specific point mutations into the T1R3 gene.

  • Protocol:

    • The cDNA encoding the human T1R3 subunit is cloned into a suitable expression vector (e.g., pcDNA3.1).

    • Point mutations are introduced using a site-directed mutagenesis kit (e.g., QuikChange Site-Directed Mutagenesis Kit, Agilent Technologies) according to the manufacturer's instructions.

    • Specific primers containing the desired nucleotide changes are designed and used to amplify the entire plasmid.

    • The parental, non-mutated DNA template is digested using the DpnI enzyme.

    • The mutated plasmids are then transformed into competent E. coli for amplification.

    • The presence of the desired mutation is confirmed by DNA sequencing.

Cell Culture and Transfection
  • Objective: To express the wild-type or mutant sweet taste receptors in a mammalian cell line.

  • Protocol:

    • Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.

    • For transient transfection, cells are seeded in 96-well plates.

    • Cells are co-transfected with plasmids encoding the human T1R2 subunit, the wild-type or a mutant T1R3 subunit, and a chimeric G-protein (e.g., Gα16gust44) using a suitable transfection reagent (e.g., Lipofectamine 2000, Invitrogen). The chimeric G-protein is essential to couple the receptor activation to the intracellular calcium signaling pathway, which can be readily measured.

Functional Assay: Calcium Imaging
  • Objective: To measure the cellular response (intracellular calcium increase) to sweeteners in the presence and absence of lactisole.

  • Protocol:

    • Twenty-four hours post-transfection, the culture medium is removed, and the cells are washed with an assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).

    • Cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.

    • After incubation, the cells are washed again with the assay buffer.

    • The 96-well plate is placed in a fluorescence imaging plate reader (e.g., FlexStation 3, Molecular Devices).

    • A baseline fluorescence is recorded before the addition of stimuli.

    • A solution containing a sweetener (e.g., 1 mM aspartame) mixed with varying concentrations of lactisole is automatically injected into each well.

    • The change in fluorescence, corresponding to the change in intracellular calcium concentration, is monitored over time.

    • The data is analyzed to determine the IC50 values of lactisole for the wild-type and mutant receptors.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of the sweet taste receptor and the experimental workflow for validating the role of specific amino acid residues in lactisole binding.

Sweet_Taste_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Sweetener Sweetener (e.g., Aspartame) T1R2_T1R3 T1R2-VFTD T1R2-TMD T1R3-VFTD T1R3-TMD Sweetener->T1R2_T1R3:vftd Binds Lactisole Lactisole Lactisole->T1R2_T1R3:tmd3 Binds & Inhibits G_protein G-protein (Gα16gust44) T1R2_T1R3->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates IP3 IP3 PLC->IP3 Produces ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor Ca2 Ca²⁺ Release ER->Ca2 Response Cellular Response Ca2->Response

Figure 1: Signaling pathway of the human sweet taste receptor.

Experimental_Workflow cluster_molecular Molecular Biology cluster_cell Cell-Based Assay cluster_functional Functional Analysis Plasmid T1R3 Expression Plasmid Mutagenesis Site-Directed Mutagenesis Plasmid->Mutagenesis Sequencing DNA Sequencing (Validation) Mutagenesis->Sequencing Transfection Co-transfection (T1R2, T1R3-mutant, Gα16gust44) Sequencing->Transfection HEK293 HEK293 Cells HEK293->Transfection Expression Receptor Expression Transfection->Expression CalciumAssay Calcium Imaging Assay (FlexStation) Expression->CalciumAssay DataAnalysis IC50 Determination CalciumAssay->DataAnalysis Comparison Compare Mutant vs. WT DataAnalysis->Comparison

Figure 2: Experimental workflow for validating lactisole binding residues.

Alternative Binding Ligands and Future Directions

While lactisole acts as a negative allosteric modulator, other molecules also bind to the T1R3-TMD but elicit different effects. For instance, cyclamate and neohesperidin (B1678168) dihydrochalcone (B1670589) (NHDC) are sweeteners that act as positive allosteric modulators (PAMs) or even direct agonists at this site.[1][5] Comparative studies of how these different ligands interact with the same general region of the receptor can provide valuable insights into the molecular mechanisms of receptor activation and inhibition.[6]

The detailed understanding of the lactisole binding pocket opens avenues for the rational design of novel sweet taste modulators. By targeting the identified key residues, it may be possible to develop more potent inhibitors or, conversely, to design new sweeteners that interact with this allosteric site. Further research, including co-crystallization of the T1R2-T1R3 receptor with lactisole, will be invaluable in providing a high-resolution picture of this critical interaction and accelerating the development of next-generation taste modifiers.

References

A Comparative Guide to the Cross-Validation of Sensory and Biochemical Data for the Sweet Taste Inhibitor Lactisole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of sensory and biochemical data for Lactisole, a notable sweet taste inhibitor. Designed for researchers, scientists, and professionals in drug development, this document details the cross-validation of human sensory perception with in-vitro biochemical assays, offering insights into Lactisole's mechanism of action and its performance relative to other sweet taste modulators.

Introduction to Lactisole

Lactisole, the sodium salt of 2-(4-methoxyphenoxy)propionic acid, is a well-documented inhibitor of sweet taste perception in humans.[1] It effectively suppresses the sweetness of a wide range of sweeteners, including natural sugars, artificial sweeteners, and sweet proteins.[2] Its primary mechanism of action involves the human sweet taste receptor, a heterodimer of two G-protein coupled receptors: T1R2 and T1R3.[2][3][4] Specifically, Lactisole targets the transmembrane domain of the T1R3 subunit, acting as a negative allosteric modulator.[2][5][6] This interaction prevents the conformational changes in the receptor necessary for signaling the perception of sweet taste. Notably, Lactisole's inhibitory effect is specific to humans and other primates, as it does not affect sweet taste perception in rodents.[2][6]

Signaling Pathway of Sweet Taste Perception and Lactisole Inhibition

The perception of sweet taste is initiated by the binding of a sweet substance to the T1R2-T1R3 receptor on the surface of taste bud cells. This binding event triggers a cascade of intracellular signaling events, leading to the depolarization of the taste cell and the transmission of a signal to the brain, which is interpreted as sweetness. Lactisole intervenes in this pathway by binding to the T1R3 subunit, thereby inhibiting the receptor's activation and blocking the downstream signaling cascade.

Sweet_Taste_Pathway cluster_receptor Sweet Taste Receptor (T1R2-T1R3) cluster_cell Taste Bud Cell T1R2 T1R2 G_protein G-protein (Gustducin) T1R2->G_protein Activates T1R3 T1R3 T1R3->G_protein Activates PLCb2 PLCβ2 G_protein->PLCb2 Activates IP3 IP3 PLCb2->IP3 Generates TRPM5 TRPM5 Channel IP3->TRPM5 Opens Depolarization Cell Depolarization TRPM5->Depolarization Causes Signal Signal to Brain Depolarization->Signal Sweetener Sweetener Sweetener->T1R2 Binds Lactisole Lactisole Lactisole->T1R3 Binds & Inhibits

Caption: Signaling pathway of sweet taste and Lactisole inhibition.

Cross-Validation of Sensory and Biochemical Data

The correlation between human sensory perception (in-vivo) and the response of the sweet taste receptor in a controlled laboratory setting (in-vitro) is crucial for understanding the efficacy of taste modulators like Lactisole.

Experimental Workflow for Cross-Validation

A typical cross-validation study involves two parallel experimental arms: sensory analysis with human participants and biochemical assays using cell lines that express the human sweet taste receptor. The results from both arms are then compared to establish a correlation.

Cross_Validation_Workflow cluster_sensory Sensory Analysis (In-Vivo) cluster_biochemical Biochemical Assay (In-Vitro) Human_Panel Human Sensory Panel Sensory_Testing Psychophysical Testing (e.g., Time-Intensity) Human_Panel->Sensory_Testing Stimuli_Prep_S Preparation of Sweetener Solutions +/- Lactisole Stimuli_Prep_S->Sensory_Testing Sensory_Data Sensory Data (e.g., Sweetness Ratings) Sensory_Testing->Sensory_Data Data_Analysis Data Analysis and Correlation Sensory_Data->Data_Analysis Cell_Culture HEK293 Cells Expressing hT1R2/T1R3 Cell_Assay Calcium Imaging or other Functional Assay Cell_Culture->Cell_Assay Stimuli_Prep_B Preparation of Sweetener Solutions +/- Lactisole Stimuli_Prep_B->Cell_Assay Biochemical_Data Biochemical Data (e.g., Fluorescence Change) Cell_Assay->Biochemical_Data Biochemical_Data->Data_Analysis

Caption: Experimental workflow for cross-validation.
Quantitative Data Summary

The following tables summarize the quantitative data from studies investigating the inhibitory effect of Lactisole on various sweeteners, comparing sensory and biochemical findings.

Table 1: Inhibition of Sweeteners by Lactisole - Sensory vs. Biochemical Data

SweetenerSensory Assay (IC50)Biochemical Assay (IC50)Reference
Aspartame~20 μM20 μM[5]
SucroseVaries by concentrationNot specified[7][8]
CyclamateVaries by concentrationNot specified[9][10]
Neohesperidin dihydrochalcone (B1670589) (NHDC)Varies by concentrationNot specified[9][10]
Acesulfame KVaries by concentrationNot specified[9][10]

IC50 (half-maximal inhibitory concentration) values represent the concentration of Lactisole required to inhibit 50% of the sweetener's effect.

Table 2: Comparison of Lactisole with Other Sweet Taste Inhibitors

InhibitorTargetMechanismPotency (Relative to Lactisole)Reference
Lactisole hT1R3 Negative Allosteric Modulator 1x [2][5]
2,4-Dichlorophenoxypropionic acid (2,4-DP)hT1R3Negative Allosteric Modulator~10x higher[5]
Gymnemic AcidhT1R2/hT1R3AntagonistVaries[11][12]
ZiziphinNot fully characterizedSweetness inhibitorVaries[11][13]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings.

Sensory Analysis: Time-Intensity Profiling
  • Participants : A panel of trained human subjects is selected.

  • Stimuli : Solutions of a specific sweetener are prepared at various concentrations, both with and without the addition of Lactisole (e.g., 0.46 mM and 0.92 mM).[10]

  • Procedure : Participants rinse their mouths with the test solution for a standardized duration (e.g., 10 seconds).[8] They then rate the perceived intensity of sweetness over time using a computerized system.[9][10]

  • Data Analysis : The time-intensity curves are analyzed to determine parameters such as maximum intensity, time to maximum intensity, and duration of sweetness. The effect of Lactisole is quantified by comparing these parameters between the sweetener-only and the sweetener + Lactisole conditions.

Biochemical Assay: Cell-Based Calcium Imaging
  • Cell Line : Human Embryonic Kidney (HEK293) cells are genetically engineered to express the human sweet taste receptor (hT1R2/T1R3) and a G-protein like Gα16-gust44.[12]

  • Assay Preparation : The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4).

  • Stimulation : The cells are exposed to solutions containing a sweetener with and without Lactisole.

  • Data Acquisition : The change in intracellular calcium concentration is measured by monitoring the fluorescence intensity over time using a fluorescence plate reader or microscope.[9] An increase in fluorescence indicates receptor activation.

  • Data Analysis : Dose-response curves are generated to calculate the EC50 (half-maximal effective concentration) of the sweetener and the IC50 of Lactisole.[9][10]

Logical Relationship between Sensory and Biochemical Data

Logical_Relationship cluster_biochem Biochemical Level cluster_sensory Sensory Level Lactisole_Binding Lactisole binds to hT1R3-TMD Receptor_Inhibition Inhibition of T1R2-T1R3 receptor activation Lactisole_Binding->Receptor_Inhibition Leads to Signal_Block Blockage of intracellular calcium mobilization Receptor_Inhibition->Signal_Block Results in Correlation Correlation Signal_Block->Correlation Correlates with Reduced_Sweetness Reduced perceived sweetness intensity Altered_Profile Altered temporal profile of sweetness Correlation->Reduced_Sweetness Correlation->Altered_Profile

References

Safety Operating Guide

Navigating the Safe Disposal of Lactisole in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the proper disposal procedures for Lactisole, ensuring laboratory safety and regulatory compliance.

Lactisole, a sweet taste modulator, is a common compound in food science and pharmaceutical research. While not classified as acutely hazardous, proper disposal is crucial to maintain a safe laboratory environment and adhere to environmental regulations. This guide provides a step-by-step operational plan for the safe handling and disposal of Lactisole waste.

Immediate Safety and Handling Precautions

Before handling Lactisole, it is imperative to be aware of its potential hazards. Lactisole is known to cause skin and eye irritation and may lead to respiratory irritation if inhaled.[1][2] Adherence to standard laboratory safety protocols is the first line of defense.

Personal Protective Equipment (PPE):

  • Gloves: Wear protective gloves to prevent skin contact.

  • Eye Protection: Use safety glasses or goggles to shield from dust or splashes.[1]

  • Lab Coat: A standard lab coat should be worn to protect clothing and skin.

  • Respiratory Protection: In situations where dust may be generated, a NIOSH-approved respirator is recommended.[1]

Lactisole Properties for Safe Handling

Understanding the chemical and physical properties of Lactisole is essential for its safe handling and disposal.

PropertyValueCitation
Appearance White to pale cream, crystalline solid[3][4]
Molar Mass 218.188 g/mol [3][4]
Melting Point 190 °C[3][4]
Solubility Soluble in water and propylene (B89431) glycol[3][4]
Stability Stable under normal conditions[1]
Incompatibilities Strong oxidizing agents[1]

Step-by-Step Disposal Procedures

The disposal of Lactisole waste should always be in accordance with local, state, and federal regulations.[1] The following procedures provide a general framework that should be adapted to your institution's specific guidelines.

Step 1: Waste Identification and Segregation

Properly identify and segregate Lactisole waste at the point of generation. Do not mix Lactisole waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Solid Waste: This includes unused or expired Lactisole, contaminated labware (e.g., weighing boats, filter paper), and spill cleanup materials.

  • Aqueous Solutions: Solutions containing Lactisole should be collected separately.

Step 2: Waste Collection and Labeling

Collect Lactisole waste in designated, compatible, and properly labeled containers.

  • Container Selection: Use sturdy, leak-proof containers with secure lids.

  • Labeling: Clearly label the waste container with "Lactisole Waste" and include the full chemical name: "Sodium 2-(4-methoxyphenoxy)propanoate." Indicate the concentration if it is a solution. Follow your institution's specific labeling requirements, which may include the date of accumulation and the name of the generating researcher or lab.

Step 3: Storage of Lactisole Waste

Store Lactisole waste in a designated and well-ventilated satellite accumulation area within the laboratory.

  • Segregation: Ensure that the Lactisole waste container is stored separately from incompatible materials, particularly strong oxidizing agents.[1]

  • Secondary Containment: It is best practice to store liquid waste containers in secondary containment to prevent spills.

Step 4: Disposal of Empty Containers

Empty containers that previously held Lactisole must also be disposed of properly.

  • Triple Rinse: Rinse the empty container with a suitable solvent (e.g., water) at least three times.

  • Collect Rinsate: The first rinseate should be collected and disposed of as hazardous waste. Subsequent rinses may be permissible for drain disposal depending on local regulations and the concentration of residual Lactisole. Consult your EHS department for guidance.

  • Deface Label: Completely remove or deface the original product label.

  • Final Disposal: Once cleaned, the container can typically be disposed of in the regular trash or recycled, according to institutional policy.

Step 5: Final Disposal

The final disposal of Lactisole waste must be handled by your institution's EHS department or a licensed chemical waste disposal contractor. Never dispose of Lactisole waste down the drain or in the regular trash.

Experimental Workflow for Lactisole Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of Lactisole waste in a laboratory setting.

LactisoleDisposalWorkflow Lactisole Disposal Workflow start Lactisole Waste Generation identify Identify Waste Type (Solid, Liquid, Contaminated Material) start->identify spill Accidental Spill? start->spill empty_container Empty Lactisole Container? start->empty_container segregate Segregate Waste at Source identify->segregate collect_solid Collect in Labeled Solid Waste Container segregate->collect_solid Solid collect_liquid Collect in Labeled Liquid Waste Container segregate->collect_liquid Liquid store Store in Designated Satellite Accumulation Area collect_solid->store collect_liquid->store contact_ehs Contact EHS for Waste Pickup store->contact_ehs spill->identify No spill_cleanup Follow Spill Cleanup Protocol: - Wear appropriate PPE - Contain and absorb spill - Collect in waste container spill->spill_cleanup Yes spill_cleanup->store disposal Final Disposal by Licensed Contractor contact_ehs->disposal empty_container->identify No triple_rinse Triple Rinse Container (Collect first rinsate as waste) empty_container->triple_rinse Yes deface_label Deface Original Label triple_rinse->deface_label trash Dispose of Clean Container in Regular Trash/Recycling deface_label->trash

Caption: Decision workflow for the safe disposal of Lactisole waste.

By adhering to these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of Lactisole, fostering a secure and environmentally responsible research environment. Always prioritize consulting your institution's specific safety and disposal protocols.

References

Essential Safety and Operational Guide for Handling Lactisole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety protocols and logistical procedures for the handling and disposal of Lactisole in a laboratory setting. Adherence to these guidelines is critical to ensure the safety of all personnel and to maintain a secure research environment.

Personal Protective Equipment (PPE) for Handling Lactisole

Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against potential exposure to Lactisole. The following table summarizes the required PPE based on the potential hazards identified in the Safety Data Sheet (SDS), which include skin irritation, serious eye irritation, and potential respiratory tract irritation.[1][2]

Body Part Personal Protective Equipment (PPE) Specifications and Purpose
Hands Chemical-resistant glovesNitrile, neoprene, or butyl rubber gloves are recommended to prevent skin contact.[3]
Eyes/Face Safety goggles or face shieldProvides protection against splashes and dust. Must be worn whenever there is a risk of Lactisole contacting the eyes.[1][2][4][5]
Body Laboratory coat or protective clothingA solid-front or wrap-around gown is recommended to protect against spills and contamination of personal clothing.[4]
Respiratory NIOSH-approved respiratorRequired when handling large quantities, in case of spills, or when adequate ventilation is not available to prevent inhalation of dust or aerosols.[1]
Feet Closed-toe shoesSandals and open-toed shoes are not permitted in laboratory settings where chemicals are handled.[4]

Standard Operating Procedure for Handling Lactisole

This section outlines the step-by-step procedure for the safe handling of Lactisole from receipt to disposal.

Pre-Handling Preparations
  • Consult the Safety Data Sheet (SDS): Before working with Lactisole, all personnel must read and understand its SDS.[1][2]

  • Designate a Work Area: All work with Lactisole should be conducted in a well-ventilated area, preferably within a chemical fume hood.

  • Assemble all necessary materials: This includes Lactisole, solvents, laboratory equipment, and all required PPE.

Handling Procedure
  • Don appropriate PPE: Before handling the compound, put on all required personal protective equipment as detailed in the table above.

  • Weighing and Transferring:

    • Handle solid Lactisole carefully to avoid generating dust.

    • Use a spatula or other appropriate tool for transferring the powder.

    • If creating a solution, add the solid to the solvent slowly to avoid splashing.

  • Avoid Contact: Do not allow the chemical to come into contact with skin, eyes, or clothing.[1]

  • Avoid Inhalation: Avoid breathing any dust or vapors that may be generated.[1][2]

Post-Handling Procedures
  • Decontamination:

    • Wipe down the work surface with an appropriate cleaning agent.

    • Clean any equipment used in the process.

  • Hand Washing: Wash hands thoroughly with soap and water after handling Lactisole, even if gloves were worn.[1]

  • Storage: Store Lactisole in a tightly closed container in a cool, dry, and well-ventilated area, according to the product insert.

Emergency Procedures

First Aid Measures
Exposure Route First Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[1]
Skin Contact Wash off with soap and plenty of water. Remove contaminated clothing and wash it before reuse. Get medical advice if skin irritation occurs.[1]
Inhalation Move the exposed person to fresh air. If not breathing, provide artificial respiration. Seek medical attention.[1]
Ingestion Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1]
Spill Response
  • Evacuate: Clear the area of all non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use an inert absorbent material to contain the spill.

  • Collect: Carefully sweep or scoop up the spilled material and place it in a designated chemical waste container.[1]

  • Clean: Clean the spill area with a suitable decontaminating agent.

  • Dispose: Dispose of the waste in accordance with local, state, and federal regulations.

Disposal Plan

All waste materials contaminated with Lactisole must be treated as hazardous waste.

  • Solid Waste: Place any unused Lactisole and contaminated disposable materials (e.g., gloves, weighing paper) into a clearly labeled hazardous waste container.

  • Liquid Waste: Collect all solutions containing Lactisole in a labeled, sealed, and appropriate chemical waste container.

  • Disposal: All chemical waste must be disposed of through the institution's environmental health and safety office or a licensed chemical waste disposal company. Do not dispose of Lactisole down the drain or in the regular trash.[1]

Workflow for Safe Handling of Lactisole

The following diagram illustrates the logical flow of procedures for safely handling Lactisole in the laboratory.

Lactisole_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal cluster_emergency Emergency Read_SDS Read SDS Prep_Area Prepare Work Area Read_SDS->Prep_Area Don_PPE Don PPE Prep_Area->Don_PPE Weigh_Transfer Weigh & Transfer Don_PPE->Weigh_Transfer Experiment Perform Experiment Weigh_Transfer->Experiment Spill Spill Occurs Weigh_Transfer->Spill Exposure Exposure Occurs Weigh_Transfer->Exposure Decontaminate Decontaminate Area & Equipment Experiment->Decontaminate Collect_Waste Collect Waste Experiment->Collect_Waste Experiment->Spill Experiment->Exposure Doff_PPE Doff PPE Decontaminate->Doff_PPE Wash_Hands Wash Hands Doff_PPE->Wash_Hands Dispose_Waste Dispose via EHS Collect_Waste->Dispose_Waste Spill_Response Spill_Response Spill->Spill_Response Follow Spill Response Protocol First_Aid First_Aid Exposure->First_Aid Administer First Aid

Caption: Workflow for the safe handling and disposal of Lactisole.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lactisole
Reactant of Route 2
Reactant of Route 2
Lactisole

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。